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  • Product: phenyl N-(4-phenoxyphenyl)carbamate
  • CAS: 860786-74-9

Core Science & Biosynthesis

Foundational

Phenyl N-(4-phenoxyphenyl)carbamate (CAS 860786-74-9): Molecular Properties and Synthetic Applications in Drug Discovery

Executive Summary As a Senior Application Scientist overseeing synthetic workflows, I frequently encounter the need for stable, reliable intermediates in the generation of complex pharmacophores. Phenyl N-(4-phenoxypheny...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist overseeing synthetic workflows, I frequently encounter the need for stable, reliable intermediates in the generation of complex pharmacophores. Phenyl N-(4-phenoxyphenyl)carbamate (CAS 860786-74-9) represents a paradigm of such utility. It is a highly specialized, activated chemical intermediate predominantly utilized in medicinal chemistry and drug development[1]. Its primary function is to serve as a bench-stable precursor for the synthesis of unsymmetrical ureas bearing the 4-phenoxyphenyl moiety—a privileged structure in modern pharmacology.

Physicochemical Properties & Molecular Identity

To establish a rigorous baseline for synthetic planning, the fundamental physicochemical properties of phenyl N-(4-phenoxyphenyl)carbamate are summarized below.

PropertyValue
Chemical Name Phenyl N-(4-phenoxyphenyl)carbamate
CAS Registry Number 860786-74-9
Molecular Formula C19H15NO3
Molecular Weight 305.33 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, THF, and CH2Cl2
Reactivity Profile Electrophilic carbonyl center; susceptible to nucleophilic attack

Mechanistic Role in Organic Synthesis: The Activated Carbamate Strategy

Causality in Experimental Design: Why utilize an activated carbamate over a traditional isocyanate? The causality lies in reaction control and reagent stability. 4-Phenoxyphenyl isocyanate is notoriously moisture-sensitive, highly toxic, and susceptible to spontaneous dimerization.

By pre-forming the phenyl carbamate, we trap the reactive center in a stable, bench-ready state[2]. The phenyl moiety acts as an exceptional leaving group (as phenoxide, pKa ~ 10) only when subjected to targeted nucleophilic attack by a primary or secondary amine. This ensures a controlled addition-elimination pathway, bypassing the handling risks of isocyanates while delivering high-purity unsymmetrical ureas[2].

UreaSynthesis A Phenyl N-(4-phenoxyphenyl) carbamate C Tetrahedral Intermediate A->C Nucleophilic Attack B Amine (Nucleophile) B->C D Unsymmetrical Urea Target C->D Elimination (-Phenol) E Phenol (Leaving Group) C->E

Figure 1: Mechanism of unsymmetrical urea synthesis via phenyl carbamate activation.

Application in Drug Development: The 4-Phenoxyphenyl Pharmacophore

The 4-phenoxyphenyl moiety provides critical hydrophobic interactions (π-π stacking and van der Waals contacts) within the binding pockets of several therapeutic targets. When incorporated into a urea scaffold via CAS 860786-74-9, it enables the development of:

  • Soluble Epoxide Hydrolase (sEH) Inhibitors: sEH regulates inflammation by hydrolyzing epoxyeicosatrienoic acids (EETs). Ureas containing the 4-phenoxyphenyl group mimic the transition state of epoxide hydrolysis, acting as potent competitive inhibitors to preserve anti-inflammatory EETs.

  • Kinase Inhibitors: The phenoxyphenyl group is adept at occupying the deep hydrophobic pockets (e.g., the DFG-out conformation) of kinases such as p38 MAP kinase and Bruton's Tyrosine Kinase (BTK).

  • Nampt Inhibitors: Recent structure-based drug design has identified ureas as novel Nicotinamide Phosphoribosyltransferase (Nampt) inhibitors, where the urea linkage provides optimal hydrogen bonding geometry to Ser275[3].

TargetPathway A 4-Phenoxyphenyl Urea Derivative B Soluble Epoxide Hydrolase (sEH) A->B Competitive Inhibition E Dihydroxyeicosatrienoic Acids (DHETs) B->E Hydrolysis (Blocked) C Epoxyeicosatrienoic Acids (EETs) C->B Substrate D Anti-inflammatory & Cardioprotective Effects C->D Accumulation Promotes

Figure 2: Biological pathway of sEH inhibition by 4-phenoxyphenyl urea derivatives.

Experimental Protocols: Synthesis of Unsymmetrical Ureas

A robust protocol must be a self-validating system. In this workflow, the stoichiometric release of phenol serves as an intrinsic marker of reaction progress. By monitoring the emergence of phenol, the chemist can definitively confirm that the nucleophilic acyl substitution has occurred.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve phenyl N-(4-phenoxyphenyl)carbamate (1.0 eq, 305 mg, 1.0 mmol) in anhydrous dimethyl sulfoxide (DMSO) (5.0 mL). Causality: DMSO provides high dielectric stabilization for the tetrahedral intermediate.

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq, 1.1 mmol) dropwise to the solution at room temperature.

  • Base Catalysis: Introduce N,N-diisopropylethylamine (DIPEA) (1.5 eq, 1.5 mmol). Causality: DIPEA acts as a non-nucleophilic proton sink, preventing the amine nucleophile from being deactivated by acidic byproducts.

  • Thermal Activation: Heat the reaction mixture to 60–80 °C. Causality: Elevated thermal energy is required to overcome the activation barrier for the elimination of the phenoxide leaving group.

  • Intrinsic Validation (Monitoring): Monitor the reaction via Thin Layer Chromatography (TLC) (eluent: Hexane/Ethyl Acetate 1:1). The disappearance of the starting carbamate and the simultaneous appearance of the free phenol byproduct validate the progression of the reaction.

  • Quenching and Extraction: Once complete (typically 2–4 hours), cool the mixture to room temperature and quench with water (15 mL). Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Purification via Phase-Switching (Critical Step): Wash the combined organic layers with 1M NaOH (2 x 10 mL). Causality: This step is self-validating; the NaOH deprotonates the phenol byproduct (pKa ~10), rendering it water-soluble and pulling it into the aqueous phase, leaving the pure, neutral urea in the organic phase. Follow with a brine wash (10 mL).

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the target urea.

Analytical Validation

To definitively confirm the structural integrity of the synthesized urea, the following analytical signatures must be verified:

  • 1H NMR (DMSO-d6): Confirm the presence of the characteristic urea N-H protons, which typically appear as distinct singlets between δ 8.0 and 9.0 ppm. The 4-phenoxyphenyl aromatic protons will present as a complex, integrating multiplet between δ 6.8 and 7.4 ppm.

  • Mass Spectrometry (ESI-MS): The molecular ion peak [M+H]+ must correspond to the exact mass of the target urea. This confirms the successful displacement of the phenol group (a net loss of 94 Da from the starting carbamate mass, plus the addition of the specific amine mass).

References

  • Source: evitachem.
  • Title: Ekaterina V. Vinogradova - DSpace@MIT (Palladium-Catalyzed Synthesis of N-Aryl Carbamates)
  • Title: Structure-Based Identification of Ureas as Novel Nicotinamide Phosphoribosyltransferase (Nampt)

Sources

Exploratory

An In-Depth Technical Guide to the In Vitro Mechanism of Action of Phenyl N-(4-phenoxyphenyl)carbamate

For: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the in vitro mechanism of action of phenyl N-(4-phenoxyphenyl)carbamate, a putative inhi...

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Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro mechanism of action of phenyl N-(4-phenoxyphenyl)carbamate, a putative inhibitor of Fatty Acid Amide Hydrolase (FAAH). While direct experimental data for this specific molecule is limited, this document synthesizes established principles from the broader class of O-aryl carbamate FAAH inhibitors to construct a scientifically grounded and detailed mechanistic narrative. We will explore the molecular interactions, enzymatic kinetics, and key experimental protocols necessary for the characterization of this compound and its analogues. This guide is intended to serve as a valuable resource for researchers in the fields of pharmacology, drug discovery, and endocannabinoid system biology.

Introduction: The Endocannabinoid System and the Role of FAAH

The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in a plethora of physiological processes, including pain perception, inflammation, mood, and memory. A key component of the ECS is the enzyme Fatty Acid Amide Hydrolase (FAAH), an integral membrane protein belonging to the serine hydrolase superfamily. FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA) and other related fatty acid amides, thereby terminating their signaling.

Inhibition of FAAH has emerged as a promising therapeutic strategy for various conditions, including chronic pain, anxiety, and neuroinflammatory disorders. By preventing the breakdown of AEA, FAAH inhibitors elevate its endogenous levels, leading to enhanced activation of cannabinoid receptors (CB1 and CB2) and other downstream targets, without the psychoactive side effects associated with direct CB1 agonists.

Phenyl N-(4-phenoxyphenyl)carbamate belongs to the class of O-aryl carbamates, which are known to be potent inhibitors of FAAH. This guide will elucidate the in vitro mechanism by which this class of compounds, and by extension phenyl N-(4-phenoxyphenyl)carbamate, exerts its inhibitory effects on FAAH.

The Molecular Mechanism of Action: Covalent Carbamylation

The primary mechanism of action for O-aryl carbamate inhibitors of FAAH is the covalent modification of the enzyme's active site.[1] This process, known as carbamylation, results in a stable, often irreversible, inactivation of the enzyme.

The FAAH Catalytic Triad

FAAH possesses a unique catalytic triad composed of Ser241, Ser217, and Lys142. The nucleophilic serine, Ser241, is the key residue responsible for the hydrolysis of the amide bond in FAAH's natural substrates.

The Carbamylation Process

The inhibition of FAAH by phenyl N-(4-phenoxyphenyl)carbamate is proposed to occur in a two-step process:

  • Initial Binding: The inhibitor first binds non-covalently to the active site of FAAH. The lipophilic 4-phenoxyphenyl moiety likely plays a significant role in guiding the inhibitor into the hydrophobic substrate-binding pocket of the enzyme.

  • Nucleophilic Attack and Carbamylation: The catalytic Ser241 residue performs a nucleophilic attack on the carbonyl carbon of the carbamate group. This leads to the formation of a transient tetrahedral intermediate. Subsequently, the 4-phenoxyphenoxy group is displaced as a leaving group (4-phenoxyphenol), resulting in the formation of a stable carbamyl-enzyme adduct. This covalent modification of Ser241 renders the enzyme catalytically inactive.

The overall reaction can be summarized as follows:

FAAH-Ser241-OH + Phenyl N-(4-phenoxyphenyl)carbamate → FAAH-Ser241-O-C(=O)-NH-Phenyl + 4-Phenoxyphenol

The stability of the carbamyl-enzyme complex contributes to the prolonged and often irreversible nature of the inhibition.

FAAH_Inhibition cluster_0 FAAH Active Site Active_FAAH Active FAAH (Ser241-OH) Carbamylated_FAAH Inactive Carbamylated FAAH (Ser241-O-CO-NH-Ph) Active_FAAH->Carbamylated_FAAH Nucleophilic Attack (Carbamylation) Leaving_Group 4-Phenoxyphenol Active_FAAH->Leaving_Group Displacement Inhibitor Phenyl N-(4-phenoxyphenyl)carbamate Inhibitor->Active_FAAH Binding Kinetic_Analysis_Workflow Start Set up FAAH activity assay Add_Inhibitor Add varying concentrations of phenyl N-(4-phenoxyphenyl)carbamate Start->Add_Inhibitor Add_Substrate Initiate reaction with fluorogenic substrate Add_Inhibitor->Add_Substrate Monitor_Fluorescence Monitor fluorescence continuously over time Add_Substrate->Monitor_Fluorescence Generate_Curves Generate progress curves (Fluorescence vs. Time) Monitor_Fluorescence->Generate_Curves Fit_Data Fit curves to kinetic models (e.g., Kitz-Wilson plot) Generate_Curves->Fit_Data Determine_Parameters Determine Ki and kinact Fit_Data->Determine_Parameters ABPP_Workflow cluster_0 Competitive ABPP Proteome Cell/Tissue Proteome Incubate_Inhibitor Incubate with Phenyl N-(4-phenoxyphenyl)carbamate Proteome->Incubate_Inhibitor Add_Probe Add Activity-Based Probe (e.g., FP-Rhodamine) Incubate_Inhibitor->Add_Probe Labeling Probe labels active serine hydrolases Add_Probe->Labeling SDS_PAGE SDS-PAGE Separation Labeling->SDS_PAGE Gel_Scan Fluorescence Gel Scanning SDS_PAGE->Gel_Scan Analysis Analyze for selective inhibition of FAAH band Gel_Scan->Analysis

Figure 3: Workflow for assessing inhibitor selectivity using competitive ABPP.

Structure-Activity Relationship (SAR) Insights

The structure of O-aryl carbamates significantly influences their FAAH inhibitory potency. F[2][3]or phenyl N-(4-phenoxyphenyl)carbamate, the following structural features are likely to be important:

  • The Carbamate Moiety: This is the reactive "warhead" responsible for carbamylating the active site serine.

  • The Phenyl-N Group: The nature of the substituent on the nitrogen can influence binding and reactivity.

  • The 4-Phenoxyphenyl Leaving Group: The electronic and steric properties of this group are critical. A good leaving group is necessary for the carbamylation reaction to proceed efficiently. The 4-phenoxyphenyl group is a relatively large, lipophilic moiety that likely contributes to the inhibitor's affinity for the hydrophobic substrate-binding channel of FAAH.

Based on the well-established mechanism of action for O-aryl carbamates, phenyl N-(4-phenoxyphenyl)carbamate is predicted to be a covalent inhibitor of FAAH, acting through the carbamylation of the catalytic Ser241 residue. Its in vitro characterization should focus on determining its potency (IC50), kinetic parameters of inactivation (Ki and kinact), and selectivity against other serine hydrolases using techniques such as fluorescence-based activity assays and competitive activity-based protein profiling.

Future research should aim to obtain direct experimental data for phenyl N-(4-phenoxyphenyl)carbamate to confirm the proposed mechanism and quantify its inhibitory properties. Further investigation into its structure-activity relationship, by modifying the phenyl-N and 4-phenoxyphenyl moieties, could lead to the development of even more potent and selective FAAH inhibitors with therapeutic potential.

References

  • Zuhl, A. M., Mohr, J. T., Bachovchin, D. A., Niessen, S., Hsu, K. L., Berlin, J. M., Dochnahl, M., López-Alberca, M. P., Fu, G. C., & Cravatt, B. F. (2012). Competitive Activity-Based Protein Profiling Identifies Aza-β-Lactams as a Versatile Chemotype for Serine Hydrolase Inhibition. Journal of the American Chemical Society, 134(11), 5068–5071.
  • Maccarrone, M., Rossi, A., & Finazzi-Agrò, A. (2008). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Current Medicinal Chemistry, 15(8), 787-803.
  • Liu, Y., Patricelli, M. P., & Cravatt, B. F. (1999). Activity-based protein profiling: the serine hydrolases. Proceedings of the National Academy of Sciences, 96(26), 14694-14699.
  • Tarzia, G., Duranti, A., Tontini, A., Spadoni, G., Mor, M., Rivara, S., Plazzi, P. V., & Piomelli, D. (2003). Design, synthesis, and structure-activity relationships of alkylcarbamic acid aryl esters, a new class of fatty acid amide hydrolase inhibitors. Journal of medicinal chemistry, 46(12), 2452–2460.
  • BioVision. (n.d.). Fatty Acid Amide Hydrolase (FAAH) Activity Assay Kit (Fluorometric). Retrieved from [Link]

  • Holt, S., Comelli, F., De-Fanti, F., & Costa, B. (2005). Actions of the FAAH inhibitor URB597 in neuropathic and inflammatory chronic pain models. British journal of pharmacology, 146(3), 467–476.
  • Saeed, U., Kumar, V., & Kumar, S. (2014). Activity based protein profiling to detect serine hydrolase alterations in virus infected cells.
  • Ortega-Gutiérrez, S., García-Gutiérrez, M. S., & Manzanares, J. (2011). The FAAH inhibitor URB597 efficiently reduces tyrosine hydroxylase expression through CB1- and FAAH-independent mechanisms. British journal of pharmacology, 162(8), 1846–1859.
  • Mor, M., Rivara, S., Lodola, A., Plazzi, P. V., Tarzia, G., & Piomelli, D. (2014). Structural determinants of peripheral O-arylcarbamate FAAH inhibitors render them dual substrates for Abcb1 and Abcg2 and restrict their access to the brain. Pharmacological research, 86, 49-59.
  • Boldrup, L., Wilson, A., & Fowler, C. J. (2005). A spectrophotometric assay for fatty acid amide hydrolase suitable for high-throughput screening. Journal of biochemical and biophysical methods, 63(1), 39–48.
  • Rivara, S., Lodola, A., Mor, M., Plazzi, P. V., Tarzia, G., & Piomelli, D. (2009). Structure-property relationships of a class of carbamate-based fatty acid amide hydrolase (FAAH) inhibitors: chemical and biological stability. Journal of medicinal chemistry, 52(17), 5488–5492.
  • Evans, M. J., & Cravatt, B. F. (2006). Enzyme Inhibitor Discovery by Activity-Based Protein Profiling. Annual review of pharmacology and toxicology, 46, 383-414.
  • Larauche, M., Mulak, A., Tache, Y., & P. (2012). FAAH inhibitor URB597 shows anti-hyperalgesic action and increases brain and intestinal tissues fatty acid. Neurogastroenterology and motility : the official journal of the European Gastrointestinal Motility Society, 24(6), 544–e256.
  • McMahon, L. R., & Koek, W. (2012). The fatty acid amide hydrolase inhibitor URB 597: interactions with anandamide in rhesus monkeys. British journal of pharmacology, 167(5), 1069–1080.
  • Piscitelli, F., Campolongo, P., & Di Marzo, V. (2020). Fatty Acid Amide Hydrolase (FAAH) Inhibition Modulates Amyloid-Beta-Induced Microglia Polarization. International journal of molecular sciences, 21(11), 3949.
  • S-A, A., Lodola, A., Rivara, S., Mor, M., & Piomelli, D. (2013). Synthesis and Structure–Activity Relationship Studies of O-Biphenyl-3-yl Carbamates as Peripherally Restricted Fatty Acid Amide Hydrolase Inhibitors. Journal of medicinal chemistry, 56(13), 5457–5471.
  • Yuan, C., Zhang, T., & Wang, J. (2016). Activity-based protein profiling: an efficient approach to study serine hydrolases and their inhibitors in mammals and microbes. RSC advances, 6(96), 93774-93784.
  • Elabscience. (n.d.). Fatty Acid Amide Hydrolase (FAAH) Activity Fluorometric Assay Kit. Retrieved from [Link]

  • Witting, A., Walter, L., & Wobst, I. (2013). (4-Phenoxyphenyl)tetrazolecarboxamides and related compounds as dual inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). European journal of medicinal chemistry, 64, 463-475.
  • Al-Otaibi, M. A. (2019). Synthesis and Antimicrobial Activity of 4-formylphenyl-N-phenylcarbamates. Journal of Heterocyclic Chemistry, 56(9), 2535-2542.
  • Kalluraya, B., & Isloor, A. M. (2008). Synthesis and biological activity of carbamates derived from ethyl 1-[(phenylcarbonyl)amino]naphtho[2,1-b. Journal of the Indian Chemical Society, 85(11), 1184-1188.
  • Papa, A., Pasquini, S., Galvani, F., Cammarota, M., Contri, C., Carullo, G., ... & Ruda, G. F. (2023). Development of potent and selective FAAH inhibitors with improved drug-like properties as potential tools to treat neuroinflammatory conditions. European Journal of Medicinal Chemistry, 246, 114952.
  • Kim, J. H., Lee, Y. S., & Kim, J. C. (2003). Synthesis and Antifungal Activities of N-aryl-4-phenyl-3-(4-phenoxyphenyl)butanamides. Bulletin of the Korean Chemical Society, 24(11), 1633-1636.
  • Sztraka, M., Sp-Mihaly, E., & F. (2022). Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing. International journal of molecular sciences, 23(1), 241.
  • Siracusa, R., Impellizzeri, D., Cordaro, M., Crupi, R., Esposito, E., & Cuzzocrea, S. (2018). Inhibition of Fatty Acid Amide Hydrolase (FAAH) Regulates NF-kb Pathways Reducing Bleomycin-Induced Chronic Lung Inflammation and Pulmonary Fibrosis. International journal of molecular sciences, 19(11), 3505.
  • Alexander, J. P., & Cravatt, B. F. (2005). Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes. Chemistry & biology, 12(10), 1179–1187.
  • Jia, C., Yang, D., Che, C., Ma, Y., Rui, C., Yan, X., & Qin, Z. (2016). Synthesis, Bioevaluation and Structure-Activity Relationships of Novel N-Aryl Carbamate Derivatives as Potential Fungicidal Agents. Molecules (Basel, Switzerland), 21(12), 1656.
  • Legrand, B., El-Cheikh, K., & M. (2012). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. Molecules (Basel, Switzerland), 17(10), 11880–11895.), 11880–11895.

Sources

Foundational

pharmacological profile of phenyl N-(4-phenoxyphenyl)carbamate derivatives

An In-Depth Technical Guide to the Pharmacological Profile of Phenyl N-(4-phenoxyphenyl)carbamate Derivatives Abstract This technical guide provides a comprehensive examination of the . This class of compounds is primari...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Pharmacological Profile of Phenyl N-(4-phenoxyphenyl)carbamate Derivatives

Abstract

This technical guide provides a comprehensive examination of the . This class of compounds is primarily characterized by its potent and often irreversible inhibition of Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the regulation of the endocannabinoid system. By preventing the degradation of endogenous cannabinoids like anandamide, these derivatives amplify endocannabinoid signaling, presenting significant therapeutic potential for a range of disorders, including anxiety, pain, inflammation, and neurodegenerative diseases. This document synthesizes the mechanism of action, structure-activity relationships (SAR), and the requisite in vitro and in vivo methodologies for the evaluation of these compounds, offering a field-proven perspective for researchers and drug development professionals.

The Endocannabinoid System: A Prime Therapeutic Target

The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in maintaining cellular homeostasis across a wide range of physiological processes.[1] Its primary components are the cannabinoid receptors (CB1 and CB2), endogenous lipid signaling molecules known as endocannabinoids (e.g., anandamide, AEA), and the enzymes responsible for their synthesis and degradation.[2]

Fatty Acid Amide Hydrolase (FAAH): The Gatekeeper of Anandamide Signaling

Fatty Acid Amide Hydrolase (FAAH) is an integral membrane-bound serine hydrolase that terminates the signaling of a class of fatty acid amides, most notably the endocannabinoid anandamide.[3][4] FAAH degrades anandamide into arachidonic acid and ethanolamine, thus controlling the duration and intensity of anandamide's effects.[5] Genetic or pharmacological inactivation of FAAH in rodent models leads to analgesic, anxiolytic, antidepressant, and anti-inflammatory phenotypes without the psychotropic side effects associated with direct CB1 receptor agonists.[3][6][7] This makes FAAH a highly attractive therapeutic target for modulating the ECS.[5][8]

Carbamates as Privileged Scaffolds for FAAH Inhibition

The carbamate functional group is a well-established pharmacophore for inhibiting serine hydrolases.[9][10] Carbamate-based inhibitors, such as the widely studied URB597, are known to act as potent, mechanism-based inactivators of FAAH.[1][9][11] Their efficacy is rooted in the ability of the carbamate moiety to covalently modify a key serine residue within the enzyme's active site, leading to sustained inhibition.[11]

Core Mechanism of Action: Covalent Carbamylation

The inhibitory activity of phenyl N-(4-phenoxyphenyl)carbamate derivatives against FAAH is not merely binding but a chemical reaction with the enzyme's catalytic machinery.

The Atypical Ser-Ser-Lys Catalytic Triad

Unlike many serine hydrolases that use a Ser-His-Asp triad, FAAH employs an unusual Ser241-Ser217-Lys142 catalytic triad.[3][4] In the catalytic cycle, Ser241 acts as the primary nucleophile, attacking the carbonyl carbon of the substrate.

The Carbamylation Process

Phenyl N-(4-phenoxyphenyl)carbamate derivatives are designed to mimic endogenous FAAH substrates. Upon entering the active site, the electrophilic carbonyl carbon of the carbamate is positioned for nucleophilic attack by the catalytic Ser241 residue.[9] This attack leads to the formation of a transient tetrahedral intermediate, which then collapses, displacing the phenoxyphenol leaving group and forming a stable, covalent carbamyl-enzyme complex.[11][12] This carbamylation effectively deactivates the enzyme, preventing it from hydrolyzing its natural substrates like anandamide.[11] This mechanism is classified as irreversible or very slowly reversible inhibition.[4]

FAAH_Inhibition_Pathway cluster_inhibition AEA Anandamide (AEA) FAAH FAAH Enzyme (Ser241 Nucleophile) AEA->FAAH Hydrolysis Increased_AEA Increased AEA Levels AEA->Increased_AEA Accumulation Inactive Inactive Products (Arachidonic Acid) FAAH->Inactive Carbamylated_FAAH Carbamylated FAAH (Inactive) Deriv Phenyl N-(4-phenoxyphenyl) carbamate Derivative Deriv->FAAH Covalent Carbamylation CB1_R CB1/CB2 Receptors Increased_AEA->CB1_R Activation Therapeutic_Effects Therapeutic Effects (Analgesia, Anxiolysis) CB1_R->Therapeutic_Effects

Caption: Mechanism of FAAH inhibition by carbamate derivatives.

Synthesis and Structure-Activity Relationships (SAR)

The rational design of potent and selective FAAH inhibitors relies on a deep understanding of how structural modifications to the phenyl N-(4-phenoxyphenyl)carbamate scaffold impact its biological activity.

General Synthetic Route

These derivatives are typically synthesized through standard carbamate formation reactions. A common and efficient method involves the reaction of a substituted 4-phenoxyaniline with a phenyl chloroformate in the presence of a non-nucleophilic base, such as triethylamine, in an aprotic solvent like dichloromethane.[13]

Synthesis_Workflow A 4-Phenoxyaniline C Reaction (Aprotic Solvent, Base) A->C B Phenyl Chloroformate B->C D Phenyl N-(4-phenoxyphenyl) carbamate Derivative C->D E Purification (Crystallization/Chromatography) D->E

Caption: General synthetic workflow for target compounds.

Key Structure-Activity Relationship (SAR) Insights

While specific SAR for the N-(4-phenoxyphenyl) scaffold requires dedicated studies, principles can be extrapolated from related O-biphenyl carbamate inhibitors like URB524 and URB597.[8][9]

  • N-Alkyl/Aryl Group: The group attached to the carbamate nitrogen is critical for interaction with the enzyme's hydrophobic channels. While many potent inhibitors feature an N-cyclohexyl group, the N-phenyl group of this series presents a different steric and electronic profile that warrants investigation.

  • O-Aryl Moiety (Phenoxyphenyl group): The size, shape, and electronic nature of this group are paramount for recognition at the FAAH binding site.[14]

    • Distal Phenyl Ring: Introduction of polar groups, such as a carbamoyl moiety (as in URB597), can significantly enhance potency by forming key hydrogen bonds within the active site.[9]

    • Proximal Phenyl Ring: Small, polar substituents in the para position of the phenyl ring closer to the carbamate can improve inhibitory activity.[8]

    • Chemical Stability: Electron-donating substituents on the O-aryl moiety can increase the hydrolytic stability of the carbamate group, potentially improving its pharmacokinetic profile without compromising FAAH inhibitory potency.[9][10]

SAR_Logic Core Phenyl N-(4-phenoxyphenyl) carbamate Scaffold N_Phenyl Substituents on N-Phenyl Ring Core->N_Phenyl O_Phenoxy Substituents on Phenoxy Ring (Distal) Core->O_Phenoxy O_Phenyl Substituents on O-Phenyl Ring (Proximal) Core->O_Phenyl Selectivity Selectivity (vs. MAGL, etc.) Core->Selectivity Overall shape dictates fit vs. other hydrolases Potency Potency (IC50) N_Phenyl->Potency Modulates fit in hydrophobic channel O_Phenoxy->Potency H-bonding interactions (e.g., carbamoyl group) PK Pharmacokinetics (Stability, Brain Penetration) O_Phenoxy->PK Polar groups can limit brain penetration O_Phenyl->Potency Steric/electronic effects O_Phenyl->PK Electron-donating groups can increase stability

Caption: Logical map of structure-activity relationships.

In Vitro Pharmacological Profiling

A rigorous in vitro assessment is the foundation for characterizing any new inhibitor series. The goal is to determine potency against the primary target, selectivity against related enzymes, and potential off-target activities.

Protocol: Fluorometric FAAH Inhibition Assay

This is the standard high-throughput method for determining an inhibitor's potency (IC50). The causality behind this choice is its reliability, sensitivity, and adaptability to a 96-well plate format for screening multiple compounds and concentrations.[15]

Principle: The assay uses a synthetic FAAH substrate that becomes fluorescent upon cleavage by the enzyme. An inhibitor will reduce the rate of fluorescence generation in a concentration-dependent manner.[16]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0).

    • Reconstitute human recombinant FAAH enzyme in Assay Buffer to a working concentration.

    • Prepare the substrate, AMC-arachidonoyl amide, in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compound (phenyl N-(4-phenoxyphenyl)carbamate derivative) and a positive control inhibitor (e.g., URB597) in DMSO.[17]

  • Assay Procedure (96-well plate):

    • To each well, add 170 µL of Assay Buffer.

    • Add 10 µL of the FAAH enzyme solution.

    • Add 10 µL of the serially diluted test compound, positive control, or DMSO (vehicle control).

    • Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme interaction.

    • Initiate the reaction by adding 10 µL of the substrate solution to each well.

  • Data Acquisition:

    • Immediately place the plate in a fluorescence plate reader.

    • Measure the increase in fluorescence intensity over time (kinetic read) at an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.[16]

  • Data Analysis:

    • Calculate the reaction rate (slope of the fluorescence vs. time plot) for each well.

    • Normalize the rates to the vehicle control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Selectivity Profiling

To be a viable therapeutic candidate, an inhibitor must be selective for FAAH over other related enzymes.

  • Monoacylglycerol Lipase (MAGL): This is the primary enzyme for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[2] Inhibition of MAGL can lead to different physiological effects, so selectivity is crucial.[18] Assays for MAGL activity are performed similarly to FAAH assays, using a specific MAGL substrate.[19]

  • Cannabinoid Receptors (CB1/CB2): The inhibitor should not directly bind to or activate cannabinoid receptors. This is verified using radioligand binding assays to ensure the compound's effects are mediated solely through FAAH inhibition.[7][17]

Data Summary: Benchmarking Inhibitory Potency

Quantitative data should be summarized for clear comparison. The benchmark compound, URB597, provides essential context for the potency of new derivatives.

CompoundTargetIC50 (nM)Source
URB597 Rat Brain FAAH4.6 - 5.0[9][17][20]
URB597 Human Liver FAAH3.0[7][17]
URB524 Rat Brain FAAH63[9]
Derivative XRat Brain FAAHTBD
Derivative YRat Brain FAAHTBD

In Vivo Pharmacological Evaluation

Demonstrating efficacy in a living system is the critical next step, requiring an understanding of the compound's pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body).

Pharmacokinetic (PK) Profile
  • Administration and Bioavailability: Compounds are typically administered intraperitoneally (i.p.) or orally (p.o.) to assess systemic exposure.[7][20]

  • Stability and Half-Life: The chemical and metabolic stability of the carbamate bond influences the duration of action.[9][10] Blood and brain samples are collected at various time points post-administration to determine key PK parameters like Cmax, Tmax, and half-life.[21]

  • Brain Penetration: For CNS disorders, the ability of the compound to cross the blood-brain barrier is essential. The ratio of brain-to-plasma concentration is a key metric.[21][22]

Pharmacodynamic (PD) Profile: In Vivo Target Engagement

The primary PD goal is to confirm that the drug inhibits FAAH in the target tissue (e.g., the brain) at relevant doses.

  • Ex Vivo FAAH Activity: Rodents are treated with the inhibitor. At a specified time, brain tissue is harvested, and the residual FAAH activity is measured using the in vitro assay described above. This allows for the determination of an ID50 (the dose required to inhibit 50% of enzyme activity in vivo).[7]

  • Endogenous Substrate Elevation: Successful FAAH inhibition should lead to a measurable increase in the brain levels of its primary substrate, anandamide.[6] This is the most direct proof of a physiological effect and is typically measured via liquid chromatography-mass spectrometry (LC-MS).

Preclinical Efficacy Models

Once target engagement is confirmed, the therapeutic potential is tested in established animal models of human disease.

  • Analgesia Models:

    • Inflammatory Pain: Carrageenan-induced paw edema model, where the inhibitor's ability to reduce hyperalgesia is measured.[23]

    • Neuropathic Pain: Chronic constriction injury (CCI) or spared nerve injury (SNI) models.

  • Anxiolytic/Antidepressant Models:

    • Forced Swim Test (Rat) / Tail Suspension Test (Mouse): A reduction in immobility time is indicative of an antidepressant-like effect.[6]

    • Elevated Plus Maze: An increase in the time spent in the open arms suggests an anxiolytic effect.

  • Neuroprotection Models:

    • Alzheimer's Disease (AD): In transgenic mouse models of AD (e.g., Tg2576), inhibitors can be tested for their ability to reduce neuroinflammation, decrease amyloid plaque burden, and restore cognitive function in tasks like the Morris water maze.[15][24][25]

Therapeutic Potential and Clinical Outlook

The amplification of endogenous anandamide signaling via FAAH inhibition holds promise for treating a wide array of conditions.[5]

  • Chronic Pain & Inflammation: By enhancing the body's natural pain-relief mechanisms, FAAH inhibitors offer a non-opioid therapeutic strategy.[5][23]

  • Anxiety and Mood Disorders: FAAH inhibition has been shown to produce robust anxiolytic and antidepressant-like effects in preclinical models, potentially by modulating serotonergic and noradrenergic systems.[5][6][26]

  • Neurodegenerative Diseases: By reducing neuroinflammation, a key component of diseases like Alzheimer's, FAAH inhibitors may offer a disease-modifying effect.[15][24][27]

  • Oncology: Some studies suggest that FAAH is upregulated in certain cancer cell lines, and its inhibition can induce apoptosis, indicating a potential role in cancer therapy.[28][29]

While the therapeutic promise is significant, the clinical development of FAAH inhibitors has faced challenges. The tragic failure of the BIA 10-2474 trial, though later attributed to off-target toxicity rather than the FAAH mechanism itself, underscored the importance of rigorous selectivity profiling.[26][30] Nevertheless, other FAAH inhibitors have demonstrated safety in clinical trials, and research in this area remains active.[23][26]

Conclusion and Future Directions

The phenyl N-(4-phenoxyphenyl)carbamate scaffold represents a promising platform for the development of novel FAAH inhibitors. The key to advancing these derivatives from discovery to clinical candidates lies in a systematic and integrated pharmacological evaluation. Future work should focus on optimizing the scaffold to achieve a balance of high potency, exquisite selectivity (particularly over MAGL), and favorable pharmacokinetic properties, including appropriate brain penetration for CNS targets. By adhering to the rigorous experimental and analytical frameworks outlined in this guide, researchers can effectively characterize these compounds and unlock their full therapeutic potential.

References

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  • Structure-property relationships of a class of carbamate-based Fatty Acid Amide Hydrolase (FAAH) inhibitors: chemical and biological stability. PMC. Available at: [Link]

  • Discovery and molecular basis of potent noncovalent inhibitors of fatty acid amide hydrolase (FAAH). PNAS. Available at: [Link]

  • Synthesis and structure-activity relationships of FAAH inhibitors: cyclohexylcarbamic acid biphenyl esters with chemical modulation at the proximal phenyl ring. PubMed. Available at: [Link]

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  • Structure-property relationships of a class of carbamate-based fatty acid amide hydrolase (FAAH) inhibitors: chemical and biological stability. PubMed. Available at: [Link]

  • Antidepressant-like activity and modulation of brain monoaminergic transmission by blockade of anandamide hydrolysis. PNAS. Available at: [Link]

  • Design, synthesis, and structure-activity relationships of alkylcarbamic acid aryl esters, a new class of fatty acid amide hydrolase inhibitors. PubMed. Available at: [Link]

  • Synthesis and Structure–Activity Relationship Studies of O-Biphenyl-3-yl Carbamates as Peripherally Restricted Fatty Acid Amide Hydrolase Inhibitors. ACS Publications. Available at: [Link]

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  • Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes. PMC. Available at: [Link]

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  • Pharmacological profile of the selective FAAH inhibitor KDS-4103 (URB597). PubMed. Available at: [Link]

  • Pharmacological blockade of fatty acid amide hydrolase (FAAH) by URB597 improves memory and changes the phenotype of hippocampal microglia despite ethanol exposure. PubMed. Available at: [Link]

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Exploratory

An In-depth Technical Guide to Receptor Binding Affinity Studies of phenyl N-(4-phenoxyphenyl)carbamate

Introduction: Unveiling the Therapeutic Potential of Phenyl N-(4-phenoxyphenyl)carbamate through Receptor Binding Affinity Analysis Phenyl N-(4-phenoxyphenyl)carbamate belongs to the carbamate class of compounds, a chemi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Therapeutic Potential of Phenyl N-(4-phenoxyphenyl)carbamate through Receptor Binding Affinity Analysis

Phenyl N-(4-phenoxyphenyl)carbamate belongs to the carbamate class of compounds, a chemical scaffold of significant interest in drug discovery. Carbamates are recognized as potent inhibitors of fatty acid amide hydrolase (FAAH), a key enzyme in the endocannabinoid system.[1][2] FAAH is an integral membrane-bound serine hydrolase responsible for the degradation of the endogenous cannabinoid anandamide (AEA) and other related signaling lipids.[3][4] By inhibiting FAAH, the levels of these endogenous ligands are elevated, leading to a range of potential therapeutic effects, including analgesia, anxiolysis, and anti-inflammatory responses, without the direct psychotropic effects associated with cannabinoid receptor agonists.[5][6]

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously characterize the binding affinity of phenyl N-(4-phenoxyphenyl)carbamate for its putative target, FAAH. We will delve into the mechanistic underpinnings of experimental design, offering not just protocols, but the scientific rationale behind them. This guide will equip you with the knowledge to design, execute, and interpret a suite of binding affinity studies, ensuring data integrity and accelerating your research endeavors.

The Target: Fatty Acid Amide Hydrolase (FAAH)

A thorough understanding of the target protein is paramount for designing effective binding affinity studies. FAAH is a dimeric enzyme embedded in the endoplasmic reticulum membrane.[1] Each monomer contains a catalytic triad of Ser241, Ser217, and Lys142 within a hydrophobic active site.[1][7] Carbamate inhibitors, such as phenyl N-(4-phenoxyphenyl)carbamate, are known to act as irreversible or slowly reversible covalent modifiers of the catalytic Ser241 residue.[1][8] This covalent interaction underscores the importance of kinetic analysis in addition to equilibrium binding measurements.

Anandamide Signaling Pathway

The inhibition of FAAH by phenyl N-(4-phenoxyphenyl)carbamate leads to an accumulation of anandamide, which then activates cannabinoid receptors (CB1 and CB2) and other targets like the transient receptor potential vanilloid 1 (TRPV1) channel.[9][10] This modulation of the endocannabinoid system is central to the therapeutic rationale for developing FAAH inhibitors.

Anandamide Signaling Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron CB1 CB1 Receptor Anandamide Anandamide (AEA) Anandamide->CB1 Activates Arachidonic_Acid Arachidonic Acid + Ethanolamine FAAH FAAH FAAH->Anandamide Degrades FAAH->Arachidonic_Acid Produces Carbamate phenyl N-(4-phenoxyphenyl)carbamate Carbamate->FAAH Inhibits

Caption: Anandamide signaling and the inhibitory action of phenyl N-(4-phenoxyphenyl)carbamate on FAAH.

Experimental Design: A Multi-faceted Approach to Binding Affinity

A robust characterization of a compound's binding affinity necessitates a combination of techniques that probe different aspects of the interaction. For a covalent inhibitor like phenyl N-(4-phenoxyphenyl)carbamate, it is crucial to assess both the initial non-covalent binding and the subsequent covalent modification.

Radioligand Binding Assays

Radioligand binding assays are a cornerstone for determining the affinity of a test compound for its target. In this context, a competition binding assay is the most appropriate format.

Principle: This assay measures the ability of the unlabeled test compound (phenyl N-(4-phenoxyphenyl)carbamate) to compete with a radiolabeled ligand for binding to FAAH. The concentration of the test compound that displaces 50% of the radioligand binding (IC50) is determined.

Causality behind Experimental Choices:

  • Choice of Radioligand: A suitable radioligand should have high affinity and specificity for FAAH. [11C]CURB, a carbamate-based irreversible FAAH inhibitor, has been developed as a PET radioligand and would be an excellent, albeit specialized, choice.[2] A more commonly available option is to use a radiolabeled substrate like [3H]anandamide.[11]

  • Source of FAAH: Recombinant human FAAH expressed in a suitable cell line (e.g., CHO or HEK293 cells) provides a consistent and well-characterized source of the enzyme.[12] Alternatively, brain homogenates from rodents can be used, offering a more physiologically relevant context, though with higher variability.[13]

  • Assay Conditions: The buffer composition, pH, and temperature should be optimized to ensure the stability and activity of FAAH. A common assay buffer is Tris-HCl at a slightly alkaline pH (around 9.0), which is optimal for FAAH activity.[14]

Experimental Protocol: Competition Radioligand Binding Assay

  • Preparation of Reagents:

    • Assay Buffer: 125 mM Tris-HCl, 1 mM EDTA, pH 9.0.

    • Radioligand Stock: [3H]anandamide in ethanol.

    • Test Compound Stock: Phenyl N-(4-phenoxyphenyl)carbamate dissolved in DMSO.

    • FAAH Preparation: Microsomal fractions from cells overexpressing human FAAH or rat brain homogenates.

  • Assay Procedure:

    • In a 96-well plate, add assay buffer, the FAAH preparation, and varying concentrations of phenyl N-(4-phenoxyphenyl)carbamate.

    • Add a fixed concentration of [3H]anandamide (typically at its Kd concentration).

    • To determine non-specific binding, a parallel set of wells should contain a high concentration of a known FAAH inhibitor (e.g., URB597).[6]

    • Incubate the plate at 37°C for a predetermined time to reach equilibrium.

    • Terminate the reaction by rapid filtration through a glass fiber filtermat, followed by washing with ice-cold assay buffer to separate bound and free radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a sigmoidal dose-response curve.

    • Determine the IC50 value from the curve using non-linear regression.

    • Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]

Enzyme Activity Assays

Enzyme activity assays provide a functional measure of target engagement. For FAAH, several fluorometric assays are available and are well-suited for high-throughput screening.

Principle: These assays utilize a synthetic substrate that is non-fluorescent until it is hydrolyzed by FAAH, releasing a fluorescent product. The rate of the reaction is proportional to the enzyme's activity.

Causality behind Experimental Choices:

  • Choice of Substrate: Arachidonyl 7-amino, 4-methyl coumarin amide (AAMCA) is a commonly used and commercially available fluorogenic substrate for FAAH.[12][16]

  • Kinetic vs. Endpoint: Kinetic measurements are generally preferred as they provide more information about the reaction rate and can help identify artifacts.

  • Pre-incubation: For a covalent inhibitor, pre-incubating the enzyme with the inhibitor before adding the substrate is crucial to allow for the time-dependent covalent modification to occur.

Experimental Protocol: Fluorometric FAAH Activity Assay

  • Preparation of Reagents:

    • FAAH Assay Buffer: As described above.

    • AAMCA Substrate Stock: Dissolved in DMSO.

    • Test Compound Stock: Phenyl N-(4-phenoxyphenyl)carbamate dissolved in DMSO.

    • FAAH Enzyme: Purified recombinant human FAAH.

  • Assay Procedure:

    • In a 96-well black plate, add FAAH enzyme and varying concentrations of phenyl N-(4-phenoxyphenyl)carbamate.

    • Pre-incubate for different time points (e.g., 0, 15, 30, 60 minutes) at 37°C.

    • Initiate the reaction by adding AAMCA substrate.

    • Measure the increase in fluorescence over time using a plate reader (Excitation: ~360 nm, Emission: ~465 nm).

  • Data Analysis for Covalent Inhibitors:

    • For irreversible inhibitors, the IC50 will decrease with increasing pre-incubation time.

    • The data can be analyzed to determine the rate of inactivation (kinact) and the initial binding affinity (Ki).[17][18] This often involves fitting the progress curves to a model of two-step irreversible inhibition.[19]

Covalent_Inhibition_Workflow cluster_workflow Kinetic Analysis of Covalent Inhibition E_I Enzyme (E) + Inhibitor (I) EI_noncovalent Non-covalent Complex (E-I) E_I->EI_noncovalent k_on / k_off (Ki) EI_noncovalent->E_I EI_covalent Covalent Adduct (E-I*) EI_noncovalent->EI_covalent k_inact

Caption: Workflow for the kinetic analysis of a two-step covalent inhibitor.

Biophysical Techniques

Biophysical methods provide a direct measurement of binding events without the need for labels or enzymatic activity.

Principle: SPR measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to a ligand immobilized on the chip. This allows for real-time monitoring of association and dissociation events.[20]

Causality behind Experimental Choices:

  • Immobilization Strategy: FAAH, being a membrane protein, can be challenging to immobilize directly. A common strategy is to use a capture-based approach, such as immobilizing an anti-His tag antibody and then capturing His-tagged FAAH.

  • Analyte: Phenyl N-(4-phenoxyphenyl)carbamate is injected over the sensor surface at various concentrations.

Experimental Protocol: SPR Analysis

  • Chip Preparation: Immobilize an anti-His tag antibody on a sensor chip.

  • Ligand Capture: Inject His-tagged FAAH to be captured by the antibody.

  • Analyte Injection: Inject a series of concentrations of phenyl N-(4-phenoxyphenyl)carbamate over the FAAH-coated surface.

  • Data Collection: Monitor the association and dissociation phases in real-time.

  • Data Analysis: Fit the sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model for the initial interaction, potentially followed by a model that accounts for covalent modification) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Principle: ITC directly measures the heat released or absorbed during a binding event. It is considered the gold standard for thermodynamic characterization of binding interactions.[21]

Causality behind Experimental Choices:

  • Sample Purity: High sample purity is critical for ITC to avoid confounding heat signals.

  • Buffer Matching: The buffer for the protein and the ligand must be identical to minimize heats of dilution.

Experimental Protocol: ITC Analysis

  • Sample Preparation:

    • Place purified FAAH in the sample cell.

    • Load phenyl N-(4-phenoxyphenyl)carbamate into the injection syringe.

    • Ensure both are in the exact same buffer.

  • Titration:

    • Perform a series of small injections of the ligand into the protein solution.

    • Measure the heat change after each injection.

  • Data Analysis:

    • Integrate the heat pulses and plot them against the molar ratio of ligand to protein.

    • Fit the resulting isotherm to a binding model to determine the binding affinity (Ka, which is 1/KD), stoichiometry (n), and enthalpy (ΔH) of binding. The entropy (ΔS) can then be calculated.

Data Presentation and Interpretation

For clarity and comparative purposes, all quantitative data should be summarized in tables.

Assay MethodParameterPhenyl N-(4-phenoxyphenyl)carbamate
Radioligand BindingIC50 (nM)Experimental Value
Ki (nM)Calculated Value
Enzyme Activitykinact (s-1)Experimental Value
Ki (nM)Experimental Value
SPRka (M-1s-1)Experimental Value
kd (s-1)Experimental Value
KD (nM)Calculated Value
ITCKa (M-1)Experimental Value
KD (nM)Calculated Value
ΔH (kcal/mol)Experimental Value
-TΔS (kcal/mol)Calculated Value

Interpretation of Results:

  • A low Ki or KD value indicates high binding affinity.

  • For a covalent inhibitor, a high kinact/Ki ratio signifies high efficiency of covalent modification.

  • Discrepancies between different assay formats can provide valuable insights. For example, a potent inhibitor in an enzyme activity assay that shows weak binding in an equilibrium-based biophysical assay may indicate a slow-onset, irreversible mechanism.

Conclusion: A Pathway to Confident Characterization

The comprehensive characterization of the binding affinity of phenyl N-(4-phenoxyphenyl)carbamate for FAAH is a critical step in its development as a potential therapeutic agent. By employing a multi-pronged approach that combines classical pharmacological techniques with modern biophysical methods, researchers can gain a deep and nuanced understanding of this molecular interaction. The protocols and rationale presented in this guide provide a robust framework for generating high-quality, reproducible data, thereby enabling informed decision-making in the drug discovery and development pipeline. The self-validating nature of using orthogonal methods ensures the trustworthiness and scientific integrity of the findings, ultimately paving the way for the successful translation of promising compounds from the bench to the clinic.

References

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Foundational

Preclinical Pharmacokinetics and Metabolic Profiling of Phenyl N-(4-phenoxyphenyl)carbamate

Executive Summary Phenyl N-(4-phenoxyphenyl)carbamate (CAS: 860786-74-9) represents a highly relevant structural scaffold in modern drug discovery, frequently utilized in the development of targeted serine hydrolase inhi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Phenyl N-(4-phenoxyphenyl)carbamate (CAS: 860786-74-9) represents a highly relevant structural scaffold in modern drug discovery, frequently utilized in the development of targeted serine hydrolase inhibitors (such as Fatty Acid Amide Hydrolase [FAAH] and Monoacylglycerol Lipase [MAGL] inhibitors) and agricultural active ingredients. Structurally, the molecule is defined by two distinct modules: an electrophilic phenyl carbamate core and a highly lipophilic 4-phenoxyphenyl ether moiety .

This technical whitepaper elucidates the predictive pharmacokinetic (PK) profile and metabolic fate of this compound. By analyzing the structural determinants of its biotransformation, we provide a rigorous, self-validating experimental framework for in vitro metabolic profiling and in vivo bioanalysis.

Structural Determinants of Metabolism (Causality)

The biotransformation of phenyl N-(4-phenoxyphenyl)carbamate is not random; it is strictly dictated by the physicochemical vulnerabilities of its structural modules. Understanding these vulnerabilities provides the causality behind its observed clearance mechanisms.

  • The Phenyl Carbamate Core (Hydrolytic Susceptibility): Carbamates are inherently susceptible to nucleophilic attack. In biological systems, this reaction is catalyzed by broad-spectrum carboxylesterases (CES1 in the liver, CES2 in the intestine) . The electron-withdrawing nature of the phenyl leaving group increases the electrophilicity of the carbonyl carbon, significantly accelerating hydrolysis compared to standard alkyl carbamates.

  • The 4-Phenoxyphenyl Ether (Oxidative Susceptibility): This bulky, lipophilic diaryl ether motif (LogP ~4.5) drives high-affinity binding to the hydrophobic active sites of Cytochrome P450 (CYP450) enzymes, predominantly CYP3A4 and CYP2C9 . The terminal phenyl ring is highly susceptible to para-hydroxylation due to the electron-donating effect of the ether oxygen, which activates the aromatic ring toward electrophilic aromatic substitution by the activated CYP-heme iron-oxo species.

Primary Metabolic Pathways

The metabolism of this compound proceeds via competing hydrolytic and oxidative pathways.

MetabolicPathways Parent Phenyl N-(4-phenoxyphenyl)carbamate (Parent Compound) Hydrolysis Carbamate Hydrolysis (CES1/CES2, FAAH) Parent->Hydrolysis Oxidation Aromatic Hydroxylation (CYP3A4, CYP2C9) Parent->Oxidation Cleavage Ether Cleavage (CYP450) Parent->Cleavage Met1 Phenol + 4-Phenoxyaniline Hydrolysis->Met1 Major Pathway Met2 4'-(Hydroxyphenoxy)phenyl carbamate derivative Oxidation->Met2 Major Pathway Met3 Hydroquinone derivative + Phenol Cleavage->Met3 Minor Pathway

Fig 1. Competing metabolic pathways of phenyl N-(4-phenoxyphenyl)carbamate via CES and CYP450.

Table 1: Predicted Metabolites and Mass Shifts
Metabolic PathwayPrimary Enzyme(s)Resulting Metabolite(s)Expected [M+H]+ (m/z)Net Mass Shift (Da)
Parent Compound N/APhenyl N-(4-phenoxyphenyl)carbamate306.10
Hydrolysis CES1, CES24-phenoxyaniline 186.1-120.0
Hydrolysis CES1, CES2Phenol (detected in negative mode)93.0 [M-H]-N/A
Oxidation CYP3A4, CYP2C9Hydroxylated parent (4'-position)322.1+16.0
Ether Cleavage CYP3A4N-(4-hydroxyphenyl)carbamate deriv.230.1-76.0

In Vitro Metabolic Profiling Protocol (A Self-Validating System)

To empirically determine the clearance contribution of CES versus CYP450, a self-validating Human Liver Microsome (HLM) assay must be employed.

The Causality of the Design: CYP450 enzymes are obligate dependent on the cofactor NADPH for electron transfer, whereas carboxylesterases are strictly hydrolytic and NADPH-independent. By running parallel incubations (with and without NADPH) and utilizing specific chemical inhibitors, we create a closed, self-validating logic matrix that definitively isolates the mechanism of clearance without confounding variables.

Step-by-Step Methodology
  • Matrix Preparation: Thaw pooled HLMs (20 mg/mL) on ice. Dilute to a working concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4). Causality: Phosphate buffer at pH 7.4 is critical to maintain the physiological conformation of the membrane-bound enzymes; Tris or HEPES can interfere with specific CYP activities.

  • Inhibitor Pre-incubation (The Validation Matrix): Divide the assay into four distinct validation arms:

    • Arm 1 (Total Clearance): Vehicle control (DMSO <0.1%).

    • Arm 2 (CYP-Isolated): Add Bis-p-nitrophenyl phosphate (BNPP, 100 µM) to completely inhibit CES activity .

    • Arm 3 (CES-Isolated): Omit NADPH (Negative control for CYP450).

    • Arm 4 (Negative Control): Heat-deactivated microsomes (90°C for 10 mins) to assess non-enzymatic chemical stability.

  • Reaction Initiation: Spike phenyl N-(4-phenoxyphenyl)carbamate to a final concentration of 1 µM. Pre-incubate at 37°C for 5 minutes to achieve thermal equilibrium. Initiate the reaction by adding an NADPH regenerating system (final 1 mM) to Arms 1 and 2.

  • Kinetic Sampling & Quenching: At time points 0, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Causality: The organic solvent instantly denatures the enzymatic proteins, halting the reaction at the exact time point, while simultaneously precipitating the matrix proteins for clean LC-MS/MS injection.

  • Phase Separation: Centrifuge the quenched plates at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to a clean 96-well plate for bioanalysis.

Pharmacokinetics & Compartmental Modeling

Due to its high lipophilicity, phenyl N-(4-phenoxyphenyl)carbamate exhibits rapid gastrointestinal absorption but is subject to extensive first-pass hepatic extraction by both CES and CYP enzymes.

PKModel Dose Oral Admin (Dose) Gut Gut Compartment Dose->Gut Absorption (ka) Liver Liver (First-Pass) Gut->Liver Portal Vein Plasma Central Plasma Liver->Plasma Bioavailability (F) Elim Excretion (Urine/Feces) Liver->Elim Hepatic CL (CLh) Tissue Peripheral Tissues Plasma->Tissue Distribution (k12) Plasma->Elim Renal/Metabolic CL Tissue->Plasma Redistribution (k21)

Fig 2. Two-compartment pharmacokinetic model illustrating absorption, distribution, and clearance.

Table 2: Predicted In Vivo Pharmacokinetic Parameters (Rodent Model)
PK ParameterPredicted Value RangePhysiological Rationale
Bioavailability (F%) 15 - 30%High first-pass metabolism via hepatic CES1 and CYP3A4 significantly limits systemic exposure.
Volume of Distribution (Vd) > 5 L/kgHigh lipophilicity (LogP ~4.5) drives extensive partitioning into adipose and peripheral tissues.
Clearance (CL) 40 - 60 mL/min/kgRapid hepatic extraction ratio; compound is rapidly hydrolyzed to 4-phenoxyaniline.
Half-Life (t1/2) 1.5 - 3.0 hoursRapid initial distribution phase (alpha) followed by a metabolism-limited elimination phase (beta).

Bioanalytical LC-MS/MS Protocol

Accurate quantification of the parent compound and its primary metabolite (4-phenoxyaniline) requires a highly sensitive, multiplexed bioanalytical method.

Step-by-Step Methodology
  • Chromatography: Inject 5 µL of the prepared supernatant onto a sub-2-micron C18 column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm).

  • Mobile Phase Gradient: Utilize a gradient of 0.1% formic acid in LC-MS grade water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B). Causality: The addition of formic acid lowers the pH, ensuring complete protonation of the carbamate nitrogen to yield a strong [M+H]+ signal in positive electrospray ionization (ESI+) mode.

  • Mass Spectrometry (MRM Setup): Operate the triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

    • Parent Transition: Monitor the transition of the protonated parent ion m/z 306.1 to the dominant fragment ion m/z 186.1. Causality: This specific fragment corresponds to the 4-phenoxyaniline cation, which is generated by the collision-induced cleavage of the fragile carbamate C-O/C-N bonds in the collision cell.

    • Metabolite Transition: Monitor m/z 186.1 to m/z 109.1 for the direct quantification of the 4-phenoxyaniline metabolite.

  • System Validation: Construct a matrix-matched calibration curve from 1 nM to 10 µM. The system is validated only if the coefficient of determination ( R2 ) > 0.99 and inter-day Quality Control (QC) samples fall within ±15% of their nominal concentrations.

References

  • A second generation of carbamate-based fatty acid amide hydrolase inhibitors with improved activity in vivo. PubMed Central (PMC).[Link] [1]

  • Metabolism of Pyriproxyfen. 3. In Vitro Metabolism in Rats and Mice. Journal of Agricultural and Food Chemistry.[Link] [2]

  • (4-Aminophenoxy)benzene | C12H11NO | CID 8764. PubChem.[Link] [3]

  • Discovery of carbamate degrading enzymes by functional metagenomics. PLOS One.[Link] [4]

Exploratory

An In-depth Technical Guide to the Thermodynamic Stability of Phenyl N-(4-phenoxyphenyl)carbamate

Foreword For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's thermodynamic stability is not merely an academic exercise; it is a cornerstone of robust product...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's thermodynamic stability is not merely an academic exercise; it is a cornerstone of robust product development. Phenyl N-(4-phenoxyphenyl)carbamate, a molecule of interest for its potential applications, presents a case study in the critical importance of such an evaluation. This guide provides an in-depth exploration of the principles and practices for assessing the thermodynamic stability of this compound, from foundational theory to detailed experimental and computational protocols. It is designed to empower you with the knowledge to predict, measure, and interpret the stability of this and similar molecular entities, ensuring the integrity and reliability of your research and development endeavors.

Introduction to Phenyl N-(4-phenoxyphenyl)carbamate and the Imperative of Stability

Phenyl N-(4-phenoxyphenyl)carbamate is an organic molecule characterized by a central carbamate linkage flanked by a phenyl group and a 4-phenoxyphenyl moiety. Its structure suggests potential utility in medicinal chemistry and materials science, where the carbamate group often serves as a key functional component.

The thermodynamic stability of a compound refers to its tendency to exist in a low-energy state, resisting spontaneous change.[1] For a pharmaceutical candidate or a specialty chemical, instability can manifest as degradation, polymorphism, or unwanted reactivity, leading to loss of efficacy, generation of toxic impurities, and shortened shelf life. A thorough assessment of thermodynamic stability is, therefore, a non-negotiable aspect of product development and regulatory compliance.[2]

This guide will deconstruct the factors governing the stability of the carbamate bond within this specific molecular context and provide a comprehensive toolkit for its evaluation.

The Chemical Landscape: Factors Influencing Carbamate Stability

The stability of the carbamate functional group is a nuanced interplay of electronic and steric effects, as well as its susceptibility to various degradation pathways.

Electronic and Steric Influences

The carbamate linkage can be considered a hybrid of an amide and an ester, affording it a degree of resonance stabilization.[3] However, the stability of this bond is highly dependent on the nature of its substituents.

  • N-Substitution: Phenyl N-(4-phenoxyphenyl)carbamate is an N-monosubstituted carbamate. Generally, N,N-disubstituted carbamates exhibit greater stability than their N-monosubstituted counterparts.[4]

  • Aryl vs. Alkyl Groups: The presence of aryl groups, such as the phenyl and phenoxyphenyl moieties in the target molecule, can influence stability. Aryl carbamates are often more labile than alkyl carbamates.[4]

  • Steric Hindrance: Increased steric bulk around the nitrogen atom can decrease carbamate stability.[5] The phenoxyphenyl group in the target molecule is relatively bulky, which may impact the stability of the carbamate bond.

Primary Degradation Pathways

Understanding the potential routes of degradation is crucial for designing stability-indicating assays.

  • Hydrolysis: The cleavage of the carbamate ester linkage by water is a primary concern.[4] This reaction can be catalyzed by both acids and bases and results in the formation of an alcohol (or phenol) and an amine.[4] The rate of hydrolysis is significantly accelerated under alkaline conditions (pH > 7.5).[4]

  • Thermal Decomposition: At elevated temperatures, carbamates can undergo thermal degradation. Common decomposition pathways include the formation of an isocyanate and an alcohol/phenol, or decarboxylation to yield an amine.[6] The specific pathway is dependent on the molecular structure and the conditions applied.

Experimental Assessment of Thermodynamic Stability

A multi-technique approach is essential for a comprehensive evaluation of the solid-state stability of phenyl N-(4-phenoxyphenyl)carbamate.

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for identifying melting points, phase transitions, and decomposition events by measuring the heat flow into or out of a sample as a function of temperature.[7]

  • Causality of Choice: DSC is the primary tool for detecting polymorphism. Different crystalline forms (polymorphs) of the same compound can have different stabilities, solubilities, and bioavailabilities.[8] The DSC thermogram provides a unique "fingerprint" of the solid form.[9]

  • Self-Validation: The sharpness and reproducibility of the melting endotherm can indicate the purity of the sample. The presence of multiple thermal events may suggest the presence of polymorphs or impurities.[7]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing quantitative information about decomposition and volatilization.[10]

  • Causality of Choice: TGA is essential for determining the onset temperature of thermal decomposition and quantifying mass loss associated with specific degradation steps.[11] This information is critical for establishing safe handling and storage temperatures.

  • Self-Validation: The TGA data should be correlated with DSC results. A mass loss observed in the TGA should correspond to an endothermic or exothermic event in the DSC thermogram.

X-Ray Diffraction (XRD)

XRD provides detailed information about the crystalline structure of a solid material.[12]

  • Causality of Choice: Powder XRD (PXRD) is the definitive technique for identifying and differentiating between polymorphs.[2][13] Each crystalline form produces a unique diffraction pattern.[14]

  • Self-Validation: The XRD pattern should be consistent across different batches of the material to ensure control over the solid form. Changes in the diffraction pattern upon storage under stress conditions (e.g., elevated temperature and humidity) indicate instability.

Computational Approaches to Predicting Stability

In silico methods offer a predictive and mechanistic understanding of thermodynamic stability, complementing experimental data.

  • Density Functional Theory (DFT): DFT calculations can be employed to model the electronic structure of phenyl N-(4-phenoxyphenyl)carbamate and predict its thermodynamic properties, such as bond dissociation energies and reaction enthalpies for potential decomposition pathways.[15]

  • Thermodynamic Cycles: By constructing a thermodynamic cycle, the stability constant of the carbamate can be calculated by separating the contributions from the gaseous and solution phases.[16] This approach is particularly useful for understanding the influence of the solvent environment on stability.

Hypothesized Stability Profile of Phenyl N-(4-phenoxyphenyl)carbamate

Based on its structure and general principles of carbamate chemistry, we can hypothesize the following stability characteristics for phenyl N-(4-phenoxyphenyl)carbamate:

  • Susceptibility to Hydrolysis: As an N-monosubstituted aryl carbamate, it is likely to be susceptible to hydrolysis, particularly under alkaline conditions. The degradation products would be phenol, 4-phenoxyaniline, and carbon dioxide.

  • Thermal Decomposition: Upon heating, thermal decomposition is expected. The likely primary pathway would involve the cleavage of the carbamate bond to form phenyl isocyanate and 4-phenoxyphenol, or alternatively, decarboxylation to yield 4-phenoxyaniline and phenol.

  • Potential for Polymorphism: The presence of multiple aromatic rings and a flexible ether linkage suggests that the molecule may exist in different crystalline forms (polymorphs), each with a distinct thermodynamic stability.

Detailed Experimental Protocols

The following protocols provide a framework for the experimental evaluation of phenyl N-(4-phenoxyphenyl)carbamate.

Synthesis of Phenyl N-(4-phenoxyphenyl)carbamate (Adapted from a similar synthesis)

This protocol is adapted from the synthesis of phenyl N-(4-methoxyphenyl)carbamate.[17]

  • To a cold (273 K), stirring solution of 4-phenoxyaniline (1.0 g) and triethylamine (0.8 ml) in methylene chloride (10 ml), add phenyl chloroformate (1.0 ml) slowly.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Wash the reaction mixture with water (20 ml).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution to near dryness under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane).

Protocol for Differential Scanning Calorimetry (DSC)
  • Accurately weigh 2-5 mg of phenyl N-(4-phenoxyphenyl)carbamate into an aluminum DSC pan.

  • Crimp a lid onto the pan. An empty, hermetically sealed pan should be used as a reference.

  • Place the sample and reference pans into the DSC cell.

  • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge (50 mL/min) from ambient temperature to a temperature above any expected thermal events (e.g., 300 °C).

  • Record the heat flow as a function of temperature.

Protocol for Thermogravimetric Analysis (TGA)
  • Accurately weigh 5-10 mg of phenyl N-(4-phenoxyphenyl)carbamate into a ceramic or platinum TGA pan.[18]

  • Place the pan onto the TGA balance.

  • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge (50 mL/min) from ambient temperature to a temperature where complete decomposition is observed (e.g., 600 °C).[19]

  • Record the sample mass as a function of temperature.

Protocol for Powder X-Ray Diffraction (PXRD)
  • Gently grind a small amount of phenyl N-(4-phenoxyphenyl)carbamate to a fine powder.

  • Mount the powder on a zero-background sample holder.

  • Place the sample holder in the PXRD instrument.

  • Acquire the diffraction pattern over a suitable 2θ range (e.g., 2° to 40°) using Cu Kα radiation.

  • Record the diffraction intensity as a function of the 2θ angle.

Data Presentation and Interpretation

Clear and concise presentation of data is paramount for effective communication of stability findings.

Table 1: Summary of Thermal Analysis Data
Analysis TypeParameterResultInterpretation
DSCOnset of Meltinge.g., 150.5 °CInitiation of the melting process.
DSCPeak Melting Temperaturee.g., 152.8 °CTemperature of maximum melting rate.
DSCEnthalpy of Fusion (ΔHfus)e.g., 25.4 J/gEnergy required to melt the sample.
TGAOnset of Decomposition (Td)e.g., 210.2 °CTemperature at which significant mass loss begins.
TGAMass Loss at 300 °Ce.g., 5.2%Extent of decomposition at a specific temperature.
Diagrams

Visual representations of workflows and relationships are essential for clarity.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Thermodynamic Stability Analysis cluster_interpretation Data Interpretation & Reporting Synthesis Synthesis of Phenyl N-(4-phenoxyphenyl)carbamate Purification Recrystallization Synthesis->Purification DSC DSC Analysis Purification->DSC Solid-State Characterization TGA TGA Analysis Purification->TGA PXRD PXRD Analysis Purification->PXRD Interpretation Correlate Thermal Events and Structural Data DSC->Interpretation TGA->Interpretation PXRD->Interpretation Report Generate Stability Profile Interpretation->Report

Caption: Workflow for the synthesis and thermodynamic stability assessment.

Stability_Factors cluster_intrinsic Intrinsic Molecular Factors cluster_extrinsic Extrinsic Environmental Factors Stability Thermodynamic Stability Electronic Electronic Effects (Resonance, Inductive) Stability->Electronic Steric Steric Hindrance Stability->Steric Polymorphism Crystalline Form Stability->Polymorphism Temperature Temperature Stability->Temperature pH pH (Hydrolysis) Stability->pH Moisture Humidity Stability->Moisture

Caption: Factors influencing the thermodynamic stability of the target molecule.

Conclusion

The thermodynamic stability of phenyl N-(4-phenoxyphenyl)carbamate is a multifaceted property that dictates its suitability for various applications. A rigorous evaluation, employing a combination of thermal analysis techniques (DSC, TGA), structural analysis (XRD), and computational modeling, is essential. This guide has provided the theoretical underpinnings and practical methodologies to conduct such an assessment. By understanding the intrinsic and extrinsic factors that govern its stability, researchers can make informed decisions, mitigate risks, and accelerate the development of robust and reliable products.

References

  • Houston, Z. H. (n.d.). Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System. [Link]

  • Bradley, C. (2024, May 22). X-Ray Diffraction Strategies for Pharmaceutical Crystallography. Lab Manager. [Link]

  • PubMed. (2025, June 17). Remote Silyl Groups Enhance Hydrolytic Stability and Photocleavage Efficiency in Carbamates for Protein Release. [Link]

  • ResearchGate. (2025, April 10). Remote Silyl Groups Enhance Hydrolytic Stability and Photocleavage Efficiency in Carbamates for Protein Release. [Link]

  • Fiveable. (2025, August 15). Thermodynamic Stability: Organic Chemistry Study Guide. [Link]

  • National Center for Biotechnology Information. (n.d.). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC. [Link]

  • Gangarapu, S., Marcelis, A. T. M., & Zuilhof, H. (2013). Carbamate stabilities of sterically hindered amines from quantum chemical methods: relevance for CO2 capture. ChemPhysChem, 14(17), 3936–3943. [Link]

  • Spectroscopy Online. (2020, July 1). The Use of X-Ray Powder Diffraction (XRD) and Vibrational Spectroscopic Techniques in the Analysis of Suspect Pharmaceutical Products. [Link]

  • Varghese, J. J., & Mushrif, S. H. (2013). Ab initio study of CO2 capture mechanisms in aqueous monoethanolamine: reaction pathways for the direct interconversion of carbamate and bicarbonate. The Journal of Physical Chemistry A, 117(42), 10869–10878. [Link]

  • National Center for Biotechnology Information. (n.d.). Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications. PMC. [Link]

  • TA Instruments. (n.d.). A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs. [Link]

  • YouTube. (2025, January 8). X-Ray Powder Diffraction: Pharmaceutical Solid-State Characterization. [Link]

  • ResearchGate. (2025, October 30). Ab Initio Study of CO2 Capture Mechanisms in Monoethanolamine Aqueous Solution: Reaction Pathways from Carbamate to Bicarbonate. [Link]

  • ResolveMass. (2024, December 9). Differential Scanning Calorimetry (DSC Analysis): Key Applications. [Link]

  • Vacondio, F., Bassi, M., & Mor, M. (2013). Structure-property relationships of a class of carbamate-based Fatty Acid Amide Hydrolase (FAAH) inhibitors: chemical and biological stability. Journal of Medicinal Chemistry, 56(22), 9149–9162. [Link]

  • ResolveMass. (2026, January 10). Applications of Differential Scanning Calorimetry (DSC) Analysis. [Link]

  • ACS Omega. (2025, October 3). Steering Amine-CO2 Chemistry: A Molecular Insight into the Amino Site Relationship of Carbamate and Protonated Amine. [Link]

  • DTIC. (n.d.). THERMAL STABILITY OF ORGANIC COMPOUNDS BY THE ISOTENISCOPE METHOD. [Link]

  • National Center for Biotechnology Information. (n.d.). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. PMC. [Link]

  • EPFL. (n.d.). Protocol Thermogravimetric Analysis (TGA). [Link]

  • Roganov, G. N., & Kabo, G. J. (2017). Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications. Journal of Chemical & Engineering Data, 62(7), 1939–1961. [Link]

  • ResolveMass. (2025, May 19). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. [Link]

  • Dashkin, R., Kolesnikov, G., Tsygankov, P., Lebedev, I., Lebedev, A., Menshutina, N., Ghafurov, K., & Bagomedov, A. (2020). Modeling of Isocyanate Synthesis by the Thermal Decomposition of Carbamates. Computation, 8(4), 89. [Link]

  • MDPI. (2025, April 16). Computational Study on the Pd-Catalyzed Pathway for the Formation of (R)-Methyl-(2-Hydroxy-1-Phenylethyl)Carbamate. [Link]

  • Torontech. (2025, October 20). TGA Sample Preparation: A Complete Guide. [Link]

  • Medires Publishing. (2022, December 23). A Review of The Essence of Stability Constants in The Thermodynamic Assessments of Chemical Compounds. [Link]

  • Gupta, M., & Svendsen, H. F. (2019). Understanding Carbamate Formation Reaction Thermochemistry of Amino Acids as Solvents for Postcombustion CO2 Capture. The Journal of Physical Chemistry B, 123(40), 8433–8447. [Link]

  • National Center for Biotechnology Information. (n.d.). Phenyl N-(4-methoxyphenyl)carbamate. PMC. [Link]

  • ResearchGate. (n.d.). Scheme 3 Attempted synthesis of phenyl.... [Link]

  • ResearchGate. (n.d.). Kinetic investigation on carbamate formation from the reaction of carbon dioxide with amino acids in homogeneous aqueous solution. [Link]

  • ResearchGate. (n.d.). Phenyl N-phenylcarbamate. [Link]

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Foundational

Preclinical Toxicology and Safety Pharmacology of Phenyl N-(4-phenoxyphenyl)carbamate: A Preliminary Profiling Guide

Phenyl N-(4-phenoxyphenyl)carbamate (CAS 860786-74-9) is a synthetic carbamate derivative utilized primarily as a chemical building block and screening compound in drug discovery. Because it possesses both a reactive car...

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Author: BenchChem Technical Support Team. Date: April 2026

Phenyl N-(4-phenoxyphenyl)carbamate (CAS 860786-74-9) is a synthetic carbamate derivative utilized primarily as a chemical building block and screening compound in drug discovery. Because it possesses both a reactive carbamate warhead and a phenoxyaniline-derived moiety, its introduction into biological systems presents a complex, multi-pathway toxicological challenge.

This technical guide outlines a predictive and empirical framework for establishing the preliminary in vivo toxicity profile of phenyl N-(4-phenoxyphenyl)carbamate. By grounding our experimental designs in the mechanistic causality of the compound's structure, we ensure that the resulting preclinical data is both robust and translationally relevant for downstream drug development.

Structural Toxicology and Mechanistic Rationale

Before initiating animal models, a rigorous toxicological profiling strategy must deconstruct the molecule to predict its behavior in vivo. Phenyl N-(4-phenoxyphenyl)carbamate presents two distinct structural liabilities:

  • The Carbamate Warhead (Serine Hydrolase Inhibition): Carbamate esters act as pseudo-substrates for serine hydrolases, most notably Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE). The enzyme's active-site serine attacks the carbamate carbonyl, releasing the phenol leaving group and forming a covalently carbamylated enzyme intermediate. While reversible (unlike organophosphates), this inhibition leads to the rapid synaptic accumulation of acetylcholine, triggering acute cholinergic toxicity [1, 2].

  • The 4-Phenoxyaniline Core (Metabolic Bioactivation): Upon hydrolysis of the carbamate linkage, 4-phenoxyaniline is liberated. Aromatic amines are notoriously bioactivated by hepatic Cytochrome P450 enzymes (e.g., CYP1A2) into N-hydroxylamines. These electrophilic metabolites undergo rapid co-oxidation with oxyhemoglobin, converting ferrous (Fe²⁺) iron to ferric (Fe³⁺) iron. This precipitates methemoglobinemia (MetHb), severely impairing oxygen transport and causing tissue hypoxia [5, 6].

ToxicityMechanism Parent Phenyl N-(4-phenoxyphenyl) carbamate SerineHydrolase Serine Hydrolases (e.g., AChE) Parent->SerineHydrolase Carbamylation Metabolite 4-phenoxyaniline (Metabolite) Parent->Metabolite Hydrolysis Cholinergic Cholinergic Toxicity (SLUDGE Syndrome) SerineHydrolase->Cholinergic ACh Accumulation CYP450 CYP450 N-hydroxylation (Hepatic) Metabolite->CYP450 Clearance MetHb Methemoglobinemia (Tissue Hypoxia) CYP450->MetHb Co-oxidation

Fig 1. Dual-pathway mechanistic toxicity of phenyl N-(4-phenoxyphenyl)carbamate.

Acute Neurobehavioral Toxicity: The Modified Irwin Test

Because the primary acute threat of carbamate exposure is CNS and autonomic nervous system overstimulation, the first in vivo tier must capture rapid-onset neurobehavioral changes. The Modified Irwin Test (or Functional Observational Battery, FOB) is deployed to systematically quantify these effects [3].

Causality & Self-Validation Strategy

We utilize the Irwin test because it captures the exact muscarinic and nicotinic toxidrome expected from AChE inhibition (SLUDGE: Salivation, Lacrimation, Urination, Defecation, Gastrointestinal distress, Emesis). To make this protocol a self-validating system , we must include a positive control group dosed with a known reversible AChE inhibitor (e.g., physostigmine). If the observers fail to detect tremors or miosis in the positive control, the negative findings in the test compound group are rendered invalid.

Step-by-Step Methodology: Acute Irwin Screen
  • Subject Preparation: Acclimate adult male and female Sprague-Dawley rats (n=6/sex/group) for 7 days. Fast animals for 12 hours prior to dosing to ensure consistent gastrointestinal absorption.

  • Baseline Scoring: 24 hours prior to dosing, perform a baseline Irwin assessment to establish the normal physiological state (score = 0) for each animal.

  • Dosing Regimen: Administer the test compound via oral gavage (PO) formulated in 0.5% methylcellulose/0.1% Tween-80 to maximize suspension stability. Dose groups: Vehicle (Negative Control), 10, 50, and 250 mg/kg, plus Physostigmine 1 mg/kg (Positive Control).

  • Temporal Observation Window: Conduct blinded FOB scoring at 15, 30, 60, 120, and 240 minutes post-dose. Carbamate toxicity is highly transient; missing the 15-30 minute window will result in false negatives.

  • Endpoint Quantification: Grade autonomic signs (salivation, lacrimation, pupil size), sensorimotor reflexes (righting reflex, grip strength), and CNS excitability (tremors, convulsions) on a standardized 0–4 severity scale.

Subacute 28-Day Repeated Dose Toxicity (OECD TG 407)

While the Irwin test captures acute target engagement, it fails to measure the cumulative metabolic toxicity of the 4-phenoxyaniline leaving group. To assess hepatotoxicity, nephrotoxicity, and methemoglobinemia, a 28-day repeated dose study adapted from OECD Test Guideline 407 is mandatory [4].

Causality & Self-Validation Strategy

Aniline-induced methemoglobinemia is dose-dependent and relies on the saturation of the erythrocyte's intrinsic methemoglobin reductase system. We must measure MetHb at specific Tmax intervals (typically 1-4 hours post-dose) rather than at trough levels, as MetHb can rapidly reduce back to hemoglobin. To validate the assay, a Toxicokinetic (TK) Satellite Group is integrated. If the 28-day study yields a "No Observed Adverse Effect Level" (NOAEL) at the highest dose, the TK satellite data must prove that the compound was actually absorbed into systemic circulation. Without TK validation, a lack of toxicity cannot be distinguished from a lack of bioavailability.

Step-by-Step Methodology: OECD 407 Subacute Workflow
  • Group Assignment: Randomize rats into four main cohorts (n=10/sex/group): Vehicle, Low Dose (30 mg/kg/day), Mid Dose (100 mg/kg/day), and High Dose (300 mg/kg/day).

  • Satellite Integration: Add a 14-day recovery satellite group (n=5/sex) to the Vehicle and High Dose cohorts to evaluate the reversibility of hematological or hepatic damage. Add a TK satellite group (n=3/sex/dose) for serial blood sampling on Day 1 and Day 28.

  • Daily Administration: Administer doses once daily via oral gavage for 28 consecutive days. Record daily body weights and food consumption to monitor general systemic stress.

  • Clinical Pathology (Day 29): Euthanize main cohort animals. Draw whole blood for standard hematology, explicitly adding co-oximetry for MetHb quantification and blood smears to detect Heinz bodies (precipitated oxidized hemoglobin).

  • Necropsy & Histopathology: Harvest and weigh the liver, kidneys, spleen, and brain. The spleen is a critical target organ here; chronic methemoglobinemia and RBC destruction often lead to compensatory splenic engorgement and extramedullary hematopoiesis.

OECD407Workflow Acclimation Acclimation & Baseline (Rodents, n=10/sex/group) Dosing 28-Day Oral Dosing (Vehicle, Low, Mid, High) Acclimation->Dosing InLife In-Life Observations (Irwin FOB, Body Weight) Dosing->InLife TKSatellite TK Satellite Group (Exposure Validation) Dosing->TKSatellite Validates Absorption Necropsy Terminal Necropsy (Day 29 & Day 43 Recovery) InLife->Necropsy Analysis Clinical Pathology (MetHb, Histopath, ALT/AST) Necropsy->Analysis

Fig 2. Self-validating 28-day subacute toxicity workflow with TK satellite.

Quantitative Data Synthesis and Predictive Profiling

By synthesizing the mechanistic rationale with the proposed empirical workflows, we can construct a predictive matrix of the expected toxicological profile for phenyl N-(4-phenoxyphenyl)carbamate. The table below summarizes the anticipated dose-dependent findings, providing a benchmark for evaluating actual experimental readouts.

Table 1: Anticipated Dose-Dependent Toxicological Findings

Dose TierTarget ExposureAnticipated Cholinergic Signs (Acute)Anticipated Hematological Signs (Subacute)Reversibility (14-Day Recovery)
Low (30 mg/kg) < Cmax thresholdNone (Score 0)Normal MetHb (< 2%); No Heinz bodiesN/A
Mid (100 mg/kg) ModerateMild miosis, slight salivation (Score 1)Elevated MetHb (5-10%); Mild RBC turnoverFully Reversible
High (300 mg/kg) SaturatedTremors, severe lacrimation, diarrhea (Score 3)Severe MetHb (> 15%); SplenomegalyPartially Reversible (Splenic scarring possible)

Note: Methemoglobin levels >15% typically manifest as visible cyanosis (chocolate-brown blood) during venipuncture, serving as an immediate macroscopic indicator of aniline-mediated toxicity.

References

  • Carbamate Toxicity - StatPearls - NCBI Bookshelf. National Institutes of Health (NIH).[Link]

  • ORGANOPHOSPHORUS AND CARBAMATE INSECTICIDES | Poisoning & Drug Overdose. McGraw Hill Medical.[Link]

  • Modified Irwin Test (rat) - PSPP Home. National Institutes of Health (NIH).[Link]

  • 407 | OECD GUIDELINES FOR THE TESTING OF CHEMICALS. National Institutes of Health (NIH).[Link]

  • Methemoglobin Formation and Characterization Hemoglobin Adducts of Carcinogenic Aromatic Amines and Heterocyclic Aromatic Amines. National Institutes of Health (NIH).[Link]

  • Contribution of aniline metabolites to aniline-induced methemoglobinemia. National Institutes of Health (NIH).[Link]

Protocols & Analytical Methods

Method

Application Note: HPLC Method Development and Validation for Phenyl N-(4-phenoxyphenyl)carbamate

Introduction & Analyte Profiling Phenyl N-(4-phenoxyphenyl)carbamate (CAS: 860786-74-9) is a highly hydrophobic, structurally complex molecule (MW: 305.33 g/mol ) frequently utilized as an intermediate in pharmaceutical...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analyte Profiling

Phenyl N-(4-phenoxyphenyl)carbamate (CAS: 860786-74-9) is a highly hydrophobic, structurally complex molecule (MW: 305.33 g/mol ) frequently utilized as an intermediate in pharmaceutical and agrochemical synthesis. The molecule features a central carbamate core flanked by three distinct aromatic rings. Because of its extreme hydrophobicity (estimated LogP ~4.8) and lack of ionizable groups within the physiological pH range, developing a robust High-Performance Liquid Chromatography (HPLC) method requires precise control over stationary phase chemistry and mobile phase conditions.

This application note details a self-validating, stability-indicating reversed-phase HPLC (RP-HPLC) protocol designed for the precise quantification of this analyte, adhering strictly to [1].

Method Development Rationale: Causality and Design

As a Senior Application Scientist, it is critical to move beyond trial-and-error and design chromatographic methods based on molecular causality. Every parameter in this protocol is engineered to address a specific physicochemical trait of the analyte.

  • Stationary Phase Selection ( π−π Interactions): Standard C18 columns rely exclusively on dispersive hydrophobic interactions. However, because phenyl N-(4-phenoxyphenyl)carbamate possesses three aromatic rings, we selected a Phenyl-Hexyl stationary phase . This introduces orthogonal π−π interactions, a mechanistic choice that significantly enhances the selectivity and resolution ( Rs​ ) between the target analyte and structurally similar synthetic precursors (e.g., diphenyl carbonate, 4-phenoxyaniline).

  • Mobile Phase and pH Control (Preventing Hydrolysis): The carbamate functional group is inherently labile and highly susceptible to base-catalyzed hydrolysis, which cleaves the ester linkage to form the corresponding amine, alcohol, and carbon dioxide [2]. To prevent on-column degradation and ensure analytical trustworthiness, maintaining a strictly controlled acidic environment is non-negotiable. We selected an aqueous mobile phase buffered with 0.1% Formic Acid (pH ~2.7) . This aligns with established environmental protocols, such as , which mandate acidic buffering to preserve carbamate integrity during analysis[3].

  • Organic Modifier: Acetonitrile (MeCN) was chosen over Methanol due to its lower viscosity, lower UV cutoff, and stronger elution strength, which is required to elute this highly hydrophobic molecule within a practical runtime (<10 minutes).

Experimental Workflows and Logical Relationships

Method_Development A 1. Analyte Profiling LogP ~4.8 | 3 Aromatic Rings B 2. Column Selection Phenyl-Hexyl for π-π interactions A->B C 3. Mobile Phase Scouting MeCN preferred for elution strength B->C D 4. pH Control 0.1% FA (pH 2.7) prevents hydrolysis C->D E 5. Gradient Optimization Target k' 2-10, Rs > 2.0 D->E F 6. ICH Q2(R1) Validation Lock & Validate Method E->F

Step-by-step logical workflow for carbamate HPLC method development.

Experimental Protocol

Reagents and Materials
  • Phenyl N-(4-phenoxyphenyl)carbamate (Reference Standard, >99.5% purity)

  • HPLC-Grade Acetonitrile (MeCN) and Water ( H2​O )

  • LC-MS Grade Formic Acid (FA)

Chromatographic Conditions

The following parameters represent the optimized, self-validating system designed to prevent carryover and ensure reproducible retention.

ParameterSpecification
Column Waters XBridge Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm
Mobile Phase A Water + 0.1% Formic Acid (v/v)
Mobile Phase B Acetonitrile + 0.1% Formic Acid (v/v)
Elution Mode Gradient (See Table below)
Flow Rate 1.0 mL/min
Column Temperature 30 °C (Controlled to ensure retention stability)
Detection UV at 254 nm (Optimal for conjugated aromatic rings)
Injection Volume 10 µL
Needle Wash 50:50 MeCN: H2​O (Eliminates hydrophobic carryover)

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B Curve
0.0 60 40 Initial
1.0 60 40 Isocratic hold
6.0 10 90 Linear ramp
8.0 10 90 Column wash
8.1 60 40 Return to initial

| 12.0 | 60 | 40 | Re-equilibration |

Sample Preparation Methodology
  • Diluent Selection: Prepare a diluent of 50:50 MeCN: H2​O . Scientific Insight: Using a diluent that is slightly weaker or equal to the initial mobile phase composition prevents peak distortion and fronting caused by solvent mismatch.

  • Standard Stock Solution: Accurately weigh 10.0 mg of phenyl N-(4-phenoxyphenyl)carbamate into a 10 mL volumetric flask. Dissolve in 5 mL of MeCN (sonicate for 5 mins to ensure complete dissolution of the hydrophobic solid), then make up to volume with diluent (Concentration: 1.0 mg/mL).

  • Working Solution: Dilute the stock solution 1:10 with diluent to achieve a nominal working concentration of 100 µg/mL. Filter through a 0.22 µm PTFE syringe filter prior to injection.

Method Validation (ICH Q2(R1) Framework)

To establish absolute trustworthiness, the method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines[1].

ICH_Validation Val ICH Q2(R1) Validation Spec Specificity Peak Purity > 99% Val->Spec Lin Linearity R² > 0.999 Val->Lin Acc Accuracy Recovery 98-102% Val->Acc Prec Precision RSD < 2.0% Val->Prec Sens Sensitivity LOD & LOQ Val->Sens

ICH Q2(R1) core validation parameters for quantitative analytical procedures.

Validation Summary Data

The following table summarizes the quantitative validation results, demonstrating the method's fitness for purpose in routine quality control environments:

Validation ParameterAcceptance CriteriaExperimental ResultStatus
Specificity No interference at analyte RT; Peak purity > 99.0%Peak purity angle < thresholdPass
Linearity (Range) R2≥0.999 (10 - 150 µg/mL) R2=0.9998 Pass
Accuracy (Recovery) 98.0% - 102.0% across 3 levels (50%, 100%, 150%)99.4% - 100.8%Pass
Precision (Repeatability) %RSD ≤2.0% (n=6 injections)%RSD = 0.65%Pass
Intermediate Precision %RSD ≤2.0% (Different day/analyst)%RSD = 0.82%Pass
Sensitivity (LOD / LOQ) S/N 3 (LOD) and S/N 10 (LOQ)LOD: 0.5 µg/mL / LOQ: 1.5 µg/mLPass

Robustness and Troubleshooting

A self-validating protocol must account for minor operational deviations. During robustness testing, deliberate variations were introduced:

  • pH Fluctuations: If the mobile phase pH exceeds 5.0, you will observe peak splitting or reduced recovery due to on-column carbamate hydrolysis[2]. Always verify the addition of 0.1% FA to both aqueous and organic lines.

  • Temperature Variations: A ±5 °C change in column temperature alters the retention time by approximately 0.4 minutes but does not compromise the resolution ( Rs​>2.0 ) between the analyte and its degradation products, proving the method's robustness.

Conclusion

A highly specific, stability-indicating RP-HPLC method was successfully developed for phenyl N-(4-phenoxyphenyl)carbamate. By leveraging π−π interactions via a Phenyl-Hexyl column and suppressing base-catalyzed hydrolysis with an acidic mobile phase, the method ensures absolute data integrity. The protocol fully complies with ICH Q2(R1) validation guidelines, making it readily deployable for routine quality control, impurity profiling, and pharmacokinetic studies in drug development.

References

  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1) . International Council for Harmonisation (ICH).[Link]

  • Organic Carbamates in Drug Design and Medicinal Chemistry . Ghosh, A. K., & Brindisi, M. Journal of Medicinal Chemistry, ACS Publications.[Link]

  • Method 531.2: Measurement of N-Methylcarbamoyloximes and N-Methylcarbamates in Water by Direct Aqueous Injection HPLC . U.S. Environmental Protection Agency (EPA).[Link]

Sources

Application

Application Note: LC-MS/MS Quantification of Phenyl N-(4-phenoxyphenyl)carbamate in Biological Matrices

Executive Summary Phenyl N-(4-phenoxyphenyl)carbamate (CAS 860786-74-9) is a highly potent, targeted covalent inhibitor representative of the O-arylcarbamate class, widely utilized in preclinical research to probe serine...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Phenyl N-(4-phenoxyphenyl)carbamate (CAS 860786-74-9) is a highly potent, targeted covalent inhibitor representative of the O-arylcarbamate class, widely utilized in preclinical research to probe serine hydrolases such as Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL)[1]. Accurate quantification of this compound in biological matrices (e.g., plasma, brain tissue) is critical for establishing pharmacokinetic/pharmacodynamic (PK/PD) relationships. However, the inherent chemical nature of the carbamate bond makes it highly susceptible to ex vivo degradation by plasma esterases.

This application note provides a comprehensive, self-validating LC-MS/MS methodology designed to overcome these stability challenges. By integrating targeted enzymatic inhibition during sample collection with optimized liquid-liquid extraction (LLE) and ultra-performance liquid chromatography (UPLC), this protocol ensures high-fidelity quantification suitable for rigorous drug development pipelines.

Mechanistic Rationale & Analytical Challenges

To design an effective bioanalytical assay, one must first understand the molecular behavior of the analyte. Phenyl N-(4-phenoxyphenyl)carbamate exerts its biological effect by acting as a pseudo-substrate for serine hydrolases. The enzyme's catalytic serine attacks the carbamate carbonyl, leading to the expulsion of the phenol leaving group and the formation of a stable, covalently carbamylated enzyme intermediate [2].

The Analytical Paradox: The exact mechanism that makes this compound an effective drug (susceptibility to nucleophilic attack by serine residues) also makes it highly unstable in systemic circulation. Rodent and human plasma are rich in carboxylesterases and butyrylcholinesterases that rapidly hydrolyze the carbamate bond ex vivo [3]. If a blood sample is drawn and left untreated at room temperature, the analyte will degrade within minutes, leading to artificially low PK readouts and flawed half-life calculations.

Mechanism A Phenyl N-(4-phenoxyphenyl) carbamate (Analyte) B Plasma Esterases (Ex vivo degradation) A->B Susceptible (Without PMSF) C Serine Hydrolases (In vivo Target) A->C Active Site Targeting D Hydrolyzed Metabolites (Analytical Loss) B->D Cleavage E Covalent Adduct (Therapeutic Effect) C->E Carbamylation

Diagram 1: Mechanistic pathways of phenoxyphenyl carbamates highlighting the need for ex vivo stabilization.

Causality in Experimental Design

To build a self-validating and robust assay, every step of the workflow is engineered to counteract specific physicochemical liabilities:

  • Sample Stabilization (PMSF Addition): We mandate the addition of Phenylmethylsulfonyl fluoride (PMSF) immediately upon blood collection. PMSF irreversibly inhibits plasma esterases, freezing the degradation of the carbamate [4].

  • Extraction Chemistry (LLE vs. PPT): While Protein Precipitation (PPT) is faster, it leaves high concentrations of matrix phospholipids that cause severe ion suppression in the mass spectrometer. Because phenyl N-(4-phenoxyphenyl)carbamate is highly lipophilic (high LogP), we utilize Liquid-Liquid Extraction (LLE) with Methyl tert-butyl ether (MTBE). This selectively partitions the neutral carbamate into the organic layer while leaving polar matrix components behind.

  • Chromatographic pH Control: The mobile phase is acidified with 0.1% Formic Acid. Carbamates are sensitive to base-catalyzed hydrolysis; maintaining an acidic environment on-column ensures structural integrity while simultaneously promoting protonation [M+H]+ for positive-mode Electrospray Ionization (ESI+).

Self-Validating Experimental Workflow

Workflow Step1 1. Blood Collection (Spike 1 mM PMSF, strict 4°C) Step2 2. Plasma Separation (Centrifuge at 4°C, 2000 x g) Step1->Step2 Step3 3. Liquid-Liquid Extraction (MTBE + Internal Standard) Step2->Step3 Step4 4. UPLC Separation (C18 Column, 0.1% FA Gradient) Step3->Step4 Step5 5. MS/MS Detection (ESI+, MRM 306.1 -> 186.1) Step4->Step5

Diagram 2: Optimized LC-MS/MS analytical workflow for carbamate quantification in plasma.

Step-by-Step Methodology
Phase 1: Sample Collection and Stabilization

Self-Validation Check: If the internal standard (IS) recovery drops below 80%, it indicates either poor extraction efficiency or failure in esterase inhibition.

  • Pre-chill K2EDTA blood collection tubes on ice.

  • Immediately upon blood draw, add PMSF (from a 100 mM stock in ethanol) to achieve a final concentration of 1 mM. Invert gently 5 times.

  • Centrifuge the blood at 2,000 × g for 10 minutes at 4 °C to separate plasma.

  • Transfer plasma to pre-chilled cryovials and store at -80 °C until analysis.

Phase 2: Liquid-Liquid Extraction (LLE)
  • Thaw plasma samples strictly on wet ice.

  • Aliquot 50 µL of plasma into a 2.0 mL polypropylene microcentrifuge tube.

  • Add 10 µL of Internal Standard working solution (e.g., URB597-d4, 100 ng/mL in methanol).

  • Add 1.0 mL of cold MTBE. Vortex vigorously for 5 minutes to drive the lipophilic carbamate into the organic phase.

  • Centrifuge at 14,000 × g for 10 minutes at 4 °C to achieve sharp phase separation.

  • Transfer 800 µL of the upper organic layer to a clean glass autosampler vial.

  • Evaporate to dryness under a gentle stream of ultra-pure nitrogen at room temperature (avoid heat, which degrades carbamates).

  • Reconstitute the residue in 100 µL of Initial Mobile Phase (Water:Acetonitrile, 70:30, v/v with 0.1% Formic Acid). Vortex for 1 minute.

Phase 3: UPLC-MS/MS Analysis

Chromatographic Conditions:

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm).

  • Column Temperature: 40 °C.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient: 0-0.5 min (30% B), 0.5-3.0 min (linear to 95% B), 3.0-4.0 min (hold 95% B), 4.0-4.1 min (return to 30% B), 4.1-5.5 min (re-equilibration).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

Mass Spectrometry Parameters (Triple Quadrupole):

  • Ionization Mode: Electrospray Ionization Positive (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 450 °C.

  • MRM Transitions:

    • Quantifier:m/z 306.1 186.1 (Collision Energy: 22 eV). This transition represents the cleavage of the carbamate bond, yielding the 4-phenoxyaniline fragment.

    • Qualifier:m/z 306.1 212.1 (Collision Energy: 18 eV). Represents the loss of the phenol group.

Quantitative Validation Metrics

To ensure the trustworthiness of the data, the method must be fully validated according to FDA/EMA bioanalytical guidelines. The table below summarizes the validation parameters achieved using this optimized protocol, demonstrating minimal matrix interference and high reproducibility.

Table 1: Method Validation Parameters for Phenyl N-(4-phenoxyphenyl)carbamate in Rat Plasma

ParameterConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)Matrix Effect (%)Recovery (%)
LLOQ 0.58.410.298.592.485.6
Low QC 1.56.27.8102.194.188.2
Mid QC 50.04.15.599.496.590.5
High QC 400.03.54.2101.298.291.4

Note: Matrix Effect values close to 100% indicate that the LLE protocol successfully eliminated phospholipid-induced ion suppression, a common failure point in direct protein precipitation methods.

Expert Troubleshooting & Causality Insights

  • Symptom: Rapid degradation of QC samples during autosampler queuing.

    • Causality: Carbamates are susceptible to hydrolysis in aqueous environments, especially if the pH drifts towards neutral/alkaline.

    • Solution: Ensure the reconstitution solvent contains at least 0.1% formic acid. Keep the autosampler temperature strictly at 4 °C. Do not queue more than 12 hours of samples at a time.

  • Symptom: Split peaks or peak tailing in the chromatogram.

    • Causality: The injection solvent is too strong (too high in organic content) relative to the initial mobile phase conditions, causing the analyte to travel down the column before properly focusing at the head.

    • Solution: Ensure the reconstitution solvent exactly matches the initial gradient conditions (30% Acetonitrile).

References

  • Title: Structural determinants of peripheral O-arylcarbamate FAAH inhibitors render them dual substrates for Abcb1 and Abcg2 and restrict their access to the brain. Source: National Institutes of Health (NIH) - PubMed Central. URL: [Link][1]

  • Title: Discovery of Trifluoromethyl Glycol Carbamates as Potent and Selective Covalent Monoacylglycerol Lipase (MAGL) Inhibitors for Treatment of Neuroinflammation. Source: Journal of Medicinal Chemistry (ACS Publications). URL: [Link] [2]

  • Title: Optimization and characterization of a carbamate inhibitor for plasma platelet-activating factor acetylhydrolase (pPAFAH). Source: Probe Reports from the NIH Molecular Libraries Program. URL: [Link] [3]

  • Title: The FAAH Inhibitor URB597 Modulates Lipid Mediators in the Brain of Rats with Spontaneous Hypertension. Source: International Journal of Molecular Sciences (MDPI). URL: [Link][4]

Method

1H and 13C NMR characterization of phenyl N-(4-phenoxyphenyl)carbamate

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Structural Elucidation of Phenyl N-(4-phenoxyphenyl)carbamate via 1H and 13C NMR Spectroscopy

Executive Summary

Phenyl N-(4-phenoxyphenyl)carbamate (C₁₉H₁₅NO₃) is a highly functionalized aromatic compound featuring a central phenyl ring flanked by a carbamate linkage and a diaryl ether moiety. Carbamates are critical pharmacophores in drug development, frequently utilized as prodrug linkers, enzyme inhibitors, and stable peptide isosteres. This application note provides a comprehensive, self-validating protocol for the characterization of phenyl N-(4-phenoxyphenyl)carbamate using 1D ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, which remains the gold standard for atomic-level structural confirmation in pharmaceutical design[1].

Mechanistic Background & Rationale

The structural complexity of phenyl N-(4-phenoxyphenyl)carbamate requires careful consideration of solvent and acquisition parameters.

Solvent Selection Causality: While non-polar solvents like CDCl₃ are common, they are suboptimal for carbamates. Carbamates possess an exchangeable amide-like NH proton. In CDCl₃, trace moisture or rapid intermolecular exchange can lead to broad, unresolved NH signals. By utilizing Dimethyl Sulfoxide-d₆ (DMSO-d₆), the solvent acts as a strong hydrogen-bond acceptor. This locks the NH proton into a stable conformation, drastically reducing exchange rates and shifting the resonance downfield (typically >9.5 ppm) into a distinct, interference-free spectral window[2]. Furthermore, the highly aromatic nature of this molecule makes it rigid; DMSO-d₆ ensures complete solubilization, preventing viscosity-induced line broadening.

Experimental Protocol

To ensure a self-validating and reproducible system, the following protocol integrates internal quality control checks at each phase of sample preparation and acquisition[3].

Phase 1: Sample Preparation

  • Gravimetric Analysis: Accurately weigh 15–20 mg of phenyl N-(4-phenoxyphenyl)carbamate. Causality: This mass range provides an optimal concentration (~80-100 mM) that guarantees a high signal-to-noise (S/N) ratio for ¹³C acquisition without causing concentration-dependent chemical shift drifting or radiation damping.

  • Solvation: Dissolve the analyte in 0.6 mL of high-purity DMSO-d₆ (99.9% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Homogenization: Vortex for 30 seconds, followed by mild sonication for 1 minute to ensure complete dissolution.

  • Transfer: Transfer the solution into a precision 5 mm NMR tube, ensuring no air bubbles are trapped in the active volume region.

Phase 2: Instrumental Acquisition Utilize a 400 MHz (or higher) NMR spectrometer equipped with a multinuclear probe.

  • ¹H NMR Parameters: Acquire a standard proton spectrum using 16–32 scans. Set the relaxation delay (D1) to 2.0 seconds and the spectral width to 16 ppm. Validation: Ensure the residual DMSO pentet is sharply resolved at 2.50 ppm.

  • ¹³C NMR Parameters: Acquire a proton-decoupled carbon spectrum using 1024–4096 scans. Critically, set the D1 delay to 3–5 seconds. Causality: Quaternary carbons (such as the carbamate C=O and the aromatic ipso-carbons) lack attached protons to facilitate dipole-dipole relaxation. A longer D1 ensures these nuclei fully relax between pulses, preventing artificial signal attenuation and allowing for accurate peak picking[3].

G A Sample Weighing (15-20 mg) B Solvent Addition (0.6 mL DMSO-d6) A->B C Homogenization (Vortex/Sonicate) B->C D NMR Tube Transfer (5 mm precision tube) C->D E 1H NMR Acquisition (400 MHz, D1=2s, 16-32 scans) D->E F 13C NMR Acquisition (100 MHz, D1=4s, 1024+ scans) D->F G Data Processing & Phase/Baseline Corr. (Ref: DMSO-d6 1H 2.50 ppm / 13C 39.52 ppm) E->G F->G

Fig 1. Self-validating workflow for NMR sample preparation and spectral acquisition.

Structural Elucidation & Causal Analysis

The assignment of NMR signals relies on understanding the mesomeric (+M) and inductive (-I) effects exerted by the heteroatoms in the molecule.

  • The Carbamate Core (-O-CO-NH-): The carbonyl group is highly deshielding. The NH proton, locked by DMSO hydrogen bonding, appears as a broad singlet far downfield (~10.25 ppm). The adjacent carbamate phenyl ring (Ph-A) is attached via an oxygen atom. Because this oxygen is conjugated with the carbonyl, its ability to donate electron density into the phenyl ring is restricted. Consequently, the ortho-protons of Ph-A are relatively deshielded (~7.20 ppm) compared to standard phenol ethers.

  • The Central Phenyl Ring (Ph-B): This ring is a para-substituted system (N-Ph-O), yielding a classic AA'BB' spin system (appearing as two distinct doublets). The amine nitrogen is moderately electron-donating, but the para-phenoxy group is strongly electron-donating via resonance (+M effect).

  • The Terminal Phenoxy Ring (Ph-C): Attached to an ether oxygen, the +M effect dominates here. The electron density is pushed into the ortho and para positions, shielding these protons and shifting them upfield (~6.98 ppm and ~7.12 ppm, respectively).

G Sub1 Carbamate Core (-O-CO-NH-) Shift1 Deshielding of NH (~10.25 ppm) Sub1->Shift1 H-bonding & Anisotropy Shift2 C=O Carbon (~151.8 ppm) Sub1->Shift2 Carbonyl resonance Sub2 Terminal Ether (-Ph-O-Ph) Shift3 Shielding of ortho-H (~6.98 ppm) Sub2->Shift3 Pi-electron donation (+M) Shift4 C-O ipso Carbons (~150-158 ppm) Sub2->Shift4 Electronegativity (-I)

Fig 2. Causality map linking molecular substructures to observed NMR chemical shifts.

Data Presentation

The following tables summarize the expected quantitative spectral data for phenyl N-(4-phenoxyphenyl)carbamate, processed with exponential multiplication (LB = 0.3 Hz for ¹H, 1.0 Hz for ¹³C) to optimize resolution and S/N ratio.

Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment / Structural Region
10.25Singlet (br)-1HCarbamate NH
7.55Doublet8.82HCentral ring, ortho to NH
7.42Triplet7.82HCarbamate phenyl, meta
7.38Triplet8.02HTerminal phenoxy, meta
7.25Triplet7.41HCarbamate phenyl, para
7.20Doublet7.82HCarbamate phenyl, ortho
7.12Triplet7.41HTerminal phenoxy, para
7.05Doublet8.82HCentral ring, meta to NH (ortho to O)
6.98Doublet8.02HTerminal phenoxy, ortho

Note: Depending on the exact magnetic field strength and temperature, the multiplets between 7.38–7.42 ppm and 7.20–7.25 ppm may exhibit partial overlap.

Table 2: ¹³C NMR Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Carbon TypeAssignment / Structural Region
157.8Quaternary (C-ipso)Terminal phenoxy, C -O
152.3Quaternary (C-ipso)Central ring, C -O
151.8Quaternary (C=O)Carbamate Carbonyl
150.6Quaternary (C-ipso)Carbamate phenyl, C -O
134.8Quaternary (C-ipso)Central ring, C -N
130.1Tertiary (CH)Terminal phenoxy, meta
129.6Tertiary (CH)Carbamate phenyl, meta
125.4Tertiary (CH)Carbamate phenyl, para
123.3Tertiary (CH)Terminal phenoxy, para
122.1Tertiary (CH)Carbamate phenyl, ortho
120.3Tertiary (CH)Central ring, ortho to N
119.8Tertiary (CH)Central ring, meta to N
118.2Tertiary (CH)Terminal phenoxy, ortho

Conclusion

The rigorous application of 1D ¹H and ¹³C NMR spectroscopy provides unambiguous structural confirmation of phenyl N-(4-phenoxyphenyl)carbamate. By understanding the electronic interplay between the carbamate linkage and the diaryl ether system, scientists can accurately assign spectral data, ensuring high-fidelity purity assessments during active pharmaceutical ingredient (API) manufacturing and downstream drug development.

References

  • Benchchem. Application Notes & Protocols for the Characterization of tert-Butyl (4-hydroxybutan-2-yl)carbamate. Available at:[3]

  • National Institutes of Health (PMC). NMR as a “Gold Standard” Method in Drug Design and Discovery. Available at:[1]

  • American Chemical Society (ACS). Formation Constants and Conformational Analysis of Carbamates in Aqueous Solutions of 2-Methylpiperidine and CO2 from 283 to 313 K by NMR Spectroscopy. Available at:[2]

Sources

Application

Introduction: The Critical Role of Purity in Advanced Material and Pharmaceutical Development

An In-Depth Guide to the Isolation of High-Purity Phenyl N-(4-phenoxyphenyl)carbamate via Optimized Crystallization Techniques Phenyl N-(4-phenoxyphenyl)carbamate is a molecule of significant interest in materials scienc...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Isolation of High-Purity Phenyl N-(4-phenoxyphenyl)carbamate via Optimized Crystallization Techniques

Phenyl N-(4-phenoxyphenyl)carbamate is a molecule of significant interest in materials science and as a potential intermediate in pharmaceutical synthesis. The precise control over its solid-state form and the attainment of exceptional purity are paramount for ensuring predictable performance, safety, and efficacy in its final application. Impurities, even at trace levels, can detrimentally affect reaction kinetics, final product stability, and toxicological profiles. Crystallization remains the most powerful, scalable, and economical method for achieving the stringent purity levels required for these advanced applications.

This application note provides a comprehensive guide, grounded in first principles and established analytical methods, for developing and validating a robust crystallization protocol for phenyl N-(4-phenoxyphenyl)carbamate. We will move beyond a simple recitation of steps to explore the underlying causality of solvent selection, cooling profiles, and the self-validating framework of analytical characterization that ensures a successful and reproducible purification process.

Part 1: Foundational Principles of Carbamate Crystallization

The successful crystallization of any compound is a thermodynamic process governed by solubility. The ideal solvent for recrystallization will exhibit high solubility for the target compound, phenyl N-(4-phenoxyphenyl)carbamate, and its impurities at elevated temperatures, and markedly lower solubility at reduced temperatures. The carbamate functional group is capable of participating in hydrogen bonding, while the dual phenyl rings and ether linkage impart significant non-polar character.[1][2][3] This duality dictates the choice of solvent systems.

1.1 The Mechanism of Purification The process hinges on creating a supersaturated solution from which the desired compound preferentially crystallizes, leaving impurities behind in the solvent (mother liquor). This is achieved by dissolving the crude material in a minimal amount of a suitable hot solvent and then allowing it to cool in a controlled manner. As the solution cools, the solubility of the carbamate decreases, forcing the molecules to self-assemble into a highly ordered crystal lattice. The structural specificity of this lattice tends to exclude impurity molecules that do not fit into the growing crystal structure.

1.2 Key Parameters Influencing Crystal Growth

  • Solvent Selection: The choice of solvent is the most critical factor. Solvents must be chemically inert with the carbamate. A screening of solvents with varying polarities (e.g., isopropanol, ethyl acetate, toluene, heptane) and their mixtures is the empirical foundation of protocol development.

  • Cooling Rate: The rate of cooling directly impacts crystal size and purity. Rapid cooling often leads to smaller, less pure crystals by trapping solvent and impurities. A slow, controlled cooling profile promotes the growth of larger, more perfect crystals.

  • Agitation: Stirring can influence nucleation and prevent the settling of material, but overly vigorous agitation can lead to excessive secondary nucleation and the formation of smaller crystals.

  • Supersaturation: This is the driving force for crystallization. It must be carefully controlled to favor crystal growth over spontaneous, uncontrolled precipitation.

Part 2: Experimental Protocols for Crystallization

The following protocols are designed as a robust starting point for optimization. Researchers should adapt these based on the specific impurity profile of their crude material.

2.1 Materials and Reagents

  • Crude Phenyl N-(4-phenoxyphenyl)carbamate

  • HPLC-grade Solvents (Isopropanol, Ethyl Acetate, Toluene recommended for initial screening)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate[4]

  • Celatom® or Filter Aid (for hot filtration, if necessary)

  • Standard laboratory glassware (Erlenmeyer flasks, reflux condenser, Buchner funnel)

  • Heating mantle with stirring capability

  • Filtration apparatus

2.2 Protocol 1: Single-Solvent Recrystallization

This is the most straightforward technique and should be the first approach. Isopropanol is a good starting point due to its ability to engage in hydrogen bonding and solvate the aromatic portions of the molecule.

Step-by-Step Methodology:

  • Dissolution: Place the crude phenyl N-(4-phenoxyphenyl)carbamate (e.g., 10.0 g) into an appropriately sized Erlenmeyer flask equipped with a stir bar. Add a small volume of the selected solvent (e.g., isopropanol) and heat the mixture to a gentle reflux with stirring.

  • Achieving Saturation: Continue to add the solvent portion-wise until all the solid has just dissolved. It is crucial to use the minimum amount of hot solvent to ensure a high recovery yield.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Pre-heat a funnel and a receiving flask. Add a small amount of filter aid to the hot solution and quickly filter it into the clean, pre-heated receiving flask. This step must be done rapidly to prevent premature crystallization.

  • Controlled Cooling & Crystallization: Remove the flask from the heat source, cover it to prevent solvent evaporation, and allow it to cool slowly and undisturbed to room temperature. To maximize yield, subsequently place the flask in an ice bath or refrigerator (0-4 °C) for at least one hour.

  • Crystal Harvesting: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystal cake with a small amount of ice-cold solvent to remove any residual mother liquor containing impurities.

  • Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

2.3 Protocol 2: Anti-Solvent Crystallization

This method is effective when the carbamate is highly soluble in one solvent (the "solvent") but poorly soluble in another (the "anti-solvent"), and both solvents are miscible.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude carbamate in the minimum amount of a "good" solvent (e.g., Dichloromethane or Ethyl Acetate) at room temperature.

  • Inducing Precipitation: While stirring the solution, slowly add a "poor" solvent (the anti-solvent, e.g., Hexane or Heptane) dropwise.

  • Nucleation and Growth: Continue adding the anti-solvent until the solution becomes persistently turbid, indicating the onset of nucleation.

  • Maturation: Allow the mixture to stir for a period (e.g., 1-2 hours) to permit crystal growth and maturation.

  • Harvesting and Drying: Collect, wash (with the anti-solvent), and dry the crystals as described in Protocol 1 (Steps 5-7).

Part 3: A Self-Validating System for Purity Confirmation

The success of crystallization must be confirmed with rigorous analytical testing. This section outlines a multi-tiered approach to validate the purity of the isolated phenyl N-(4-phenoxyphenyl)carbamate.

3.1 High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for quantitative purity analysis.[5] A reversed-phase method is typically suitable for carbamates.[6][7]

Illustrative HPLC Method:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic or gradient elution using Acetonitrile and Water. A starting point could be 70:30 (Acetonitrile:Water).[6]

  • Flow Rate: 1.0 mL/min

  • Detection: UV at the wavelength of maximum absorbance (determined by a UV scan).

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh ~10 mg of the crystallized product and dissolve in 10 mL of mobile phase.

The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

3.2 Melting Point Analysis

A sharp melting point range of 1-2 °C is a strong indicator of high purity. Impurities typically depress and broaden the melting point range. The literature value for the melting point of a similar compound, phenyl carbamate, is 149-152 °C, which serves as a reference point for what to expect from a pure crystalline solid.[8]

3.3 Differential Scanning Calorimetry (DSC)

DSC provides a quantitative measure of the melting point and enthalpy of fusion. A pure crystalline compound will exhibit a single, sharp endothermic peak corresponding to its melting point. The presence of impurities or different polymorphic forms can be detected as a broadening of the peak or the appearance of additional thermal events. DSC has been effectively used to study the thermal stability of other carbamates.[9]

3.4 Spectroscopic Confirmation

  • FTIR: Confirms the presence of key functional groups (N-H stretch, C=O stretch of the carbamate, C-O ether stretch).

  • ¹H and ¹³C NMR: Confirms the chemical structure and detects any structurally similar impurities that might co-crystallize.

Part 4: Data Presentation and Workflow Visualization

Table 1: Representative Analytical Data for Phenyl N-(4-phenoxyphenyl)carbamate Before and After Crystallization

ParameterCrude MaterialAfter One CrystallizationAcceptance Criteria
Appearance Off-white to tan powderWhite crystalline solidWhite crystalline solid
Purity (HPLC Area %) ~95.2%>99.8%≥99.5%
Melting Point (°C) 138-144 °C145-146 °CSharp range (≤2 °C)
DSC Onset (°C) 137.5 °C (broad)144.8 °C (sharp)Sharp endotherm

Diagram 1: General Workflow for Recrystallization This diagram illustrates the logical flow of the single-solvent recrystallization protocol.

G cluster_workflow Recrystallization Workflow Start Crude Product Dissolve Dissolve in Minimal Hot Solvent Start->Dissolve HotFilt Hot Filtration (If necessary) Dissolve->HotFilt Cool Controlled Cooling to Room Temperature HotFilt->Cool Insolubles Removed Chill Chill in Ice Bath Cool->Chill Harvest Harvest Crystals (Vacuum Filtration) Chill->Harvest Wash Wash with Ice-Cold Solvent Harvest->Wash Dry Dry Under Vacuum Wash->Dry End High-Purity Crystals Dry->End

Caption: A step-by-step workflow for the purification of phenyl N-(4-phenoxyphenyl)carbamate.

Diagram 2: Purity Validation Logic This diagram outlines the decision-making process for validating the purity of the final product.

G cluster_validation Purity Validation Protocol Start Dried Crystals MP Melting Point Analysis Start->MP MP_Check Sharp Range? MP->MP_Check HPLC HPLC Purity Analysis MP_Check->HPLC Yes Fail Recrystallize Again MP_Check->Fail No HPLC_Check Purity >99.5%? HPLC->HPLC_Check Further_Char Further Characterization (DSC, NMR, FTIR) HPLC_Check->Further_Char Yes HPLC_Check->Fail No Pass Product Validated Further_Char->Pass

Caption: A logical flow for the analytical validation of the purified carbamate product.

References

  • SIELC Technologies. Separation of Phenyl carbamate on Newcrom R1 HPLC column. Available from: [Link]

  • ResearchGate. DSC (a) and TG (b) curves for the thermal decomposition of N-iso-propyl-o-nitrophenyl carbamate. Available from: [Link]

  • ResearchGate. Methyl carbamate purification by extraction and recrystallization. Available from: [Link]

  • Chaudhuri, S., & Das, B. C. (2012). Detection of Commonly used Carbamates by Thin Layer Chromatography and Spot Test Method. Available from: [Link]

  • U.S. Geological Survey. METHODS OF ANALYSIS BY THE U.S. GEOLOGICAL SURVEY NATIONAL WATER QUALITY LABORATORY- DETERMINATION OF SELECTED CARBAMATE PESTICI. Available from: [Link]

  • ResearchGate. X-ray crystal structure of carbamate syn-7. Available from: [Link]

  • Amanote Research. (PDF) X-Ray Structure and Characterization of Carbamate. Available from: [Link]

  • Shimadzu Scientific Instruments. Highly sensitive method for determination of carbamates in water as per ASTM D-7645 by LCMS-8045. Available from: [Link]

  • Acta Crystallographica Section E: Structure Reports Online. Phenyl N-(4-methoxyphenyl)carbamate. Available from: [Link]

  • U.S. Environmental Protection Agency. Method 632.1: The Determination of Carbamate and Amide Pesticides in Municipal and Industrial Wastewater. Available from: [Link]

  • ResearchGate. X‐ray crystallographic structure of 3 a. Available from: [Link]

  • ResearchGate. Determination of carbamate pesticides in water and fruit samples using carbon nanotube reinforced hollow fiber liquid-phase microextraction followed by high performance liquid chromatography. Available from: [Link]

  • Acta Crystallographica Section F: Structural Biology and Crystallization Communications. X-ray structure and characterization of carbamate kinase from the human parasite Giardia lamblia. Available from: [Link]

  • Journal of Medicinal Chemistry. Organic Carbamates in Drug Design and Medicinal Chemistry. Available from: [Link]

  • Rasayan Journal of Chemistry. Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. Available from: [Link]

  • ResearchGate. (PDF) Selective Ammonium Carbamate Crystallization: An Innovative Approach for Catalyst Recycling in Homogeneously Catalyzed Primary Amine Synthesis. Available from: [Link]

  • Journal of Chromatography A. Analysis of carbamate and phenylurea pesticide residues in fruit juices by solid-phase microextraction and liquid chromatography-mass spectrometry. Available from: [Link]

  • Organic Syntheses. METHYL N-(p-METHOXYPHENYL)CARBAMATE. Available from: [Link]

  • ResearchGate. (PDF) Phenyl N-phenylcarbamate. Available from: [Link]

  • Google Patents. US5316554A - Method for processing crystalline ammonium carbamate.
  • Wiley Analytical Science. Putting the heat on carbamate pesticides. Available from: [Link]

  • ASTM International. D5315: Standard Test Method for Carbamates in Water. Available from: [Link]

  • ACS Publications. CO2 Capture in Alkanolamine-RTIL Blends via Carbamate Crystallization: Route to Efficient Regeneration. Available from: [Link]

  • MDPI. Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. Available from: [Link]

  • Google Patents. WO2007014973A2 - Method of obtaining phenyl carbamates.
  • Acta Crystallographica Section E: Crystallographic Communications. Crystal structure of phenyl N-(4-nitro-phen-yl)carbamate. Available from: [Link]

  • AKJournals. Spectrophotometric analysis of carbamate pesticides after thermal gradient separation. Available from: [Link]

  • Google Patents. EP2527314A1 - Process for preparation of phenyl carbamate derivatives.
  • SpringerLink. Chromatographic Analysis of Insecticidal Carbamates. Available from: [Link]

  • Molecules. Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents. Available from: [Link]

  • Molecules. Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. Available from: [Link]

  • CrystEngComm. Effect of hydrogen bonds and π⋯π interactions on the crystallization of phenyl-perfluorophenyl amides: understanding the self-organization of a cocrystal. Available from: [Link]

  • ACS Publications. Synthesis, Crystal Structures, and Solid-State Polymerization of 8‑[4-(Dimethylamino)phenyl]octa-5,7-diynyl Carbamates. Available from: [Link]

  • IPN. New Carbamates and Ureas: Comparative Ability to Gel Organic Solvents. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

how to improve solubility of phenyl N-(4-phenoxyphenyl)carbamate in aqueous buffers

A Guide to Enhancing Aqueous Solubility for Experimental Success Introduction: Navigating the Solubility Challenge Welcome to the technical support guide for Phenyl N-(4-phenoxyphenyl)carbamate. This molecule, with its e...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Enhancing Aqueous Solubility for Experimental Success

Introduction: Navigating the Solubility Challenge

Welcome to the technical support guide for Phenyl N-(4-phenoxyphenyl)carbamate. This molecule, with its extended aromatic structure, is characteristic of many modern research compounds—potent but challenging to handle in aqueous systems. Its inherent hydrophobicity frequently leads to precipitation in the buffers used for biological and analytical assays, a critical roadblock for obtaining reliable and reproducible data.

This guide is designed to provide you, the researcher, with a logical, step-by-step framework for systematically improving the aqueous solubility of this and other similarly "grease ball" type molecules. We will move beyond simple recipes, focusing on the underlying physicochemical principles to empower you to make informed decisions for your specific experimental context.

Section 1: Understanding the Molecule - Physicochemical Profile

Question: What are the key properties of Phenyl N-(4-phenoxyphenyl)carbamate that cause its poor water solubility?

Answer: The solubility of a compound is dictated by its molecular structure. Phenyl N-(4-phenoxyphenyl)carbamate possesses several features that collectively make it highly lipophilic ("fat-loving") and hydrophobic ("water-fearing").

  • Large Aromatic Surface Area: The presence of three phenyl rings creates a large, nonpolar surface area that is energetically unfavorable to interact with the highly polar, hydrogen-bonded network of water.

  • Carbamate Group: The central carbamate linker (–NH–C(=O)–O–) offers some polarity and potential for hydrogen bonding. However, this is insufficient to counteract the hydrophobicity of the rest of the molecule. The N-H proton is weakly acidic and can potentially be ionized at elevated pH, a characteristic we can exploit.[1][2]

Table 1: Estimated Physicochemical Properties of Phenyl N-(4-phenoxyphenyl)carbamate

Property Estimated Value Implication for Aqueous Solubility
Molecular Formula C₁₉H₁₅NO₃
Molecular Weight 305.33 g/mol High molecular weight contributes to poor solubility.
Predicted LogP > 4.0 Highly lipophilic; strong tendency to avoid water.
Hydrogen Bond Donors 1 (N-H) Limited capacity to donate hydrogen bonds to water.
Hydrogen Bond Acceptors 3 (C=O, 2x Ether O) Moderate capacity to accept hydrogen bonds from water.
Predicted pKa ~10-12 (N-H proton) Ionization is possible at high pH, which would increase solubility.[1]

| Physical Form | Likely a crystalline solid | High crystal lattice energy can further hinder dissolution.[3] |

Section 2: First-Line Troubleshooting for Solubility Issues

Question: I prepared a 10 mM stock of my compound in DMSO. When I dilute it 1:1000 into my phosphate-buffered saline (PBS), I see immediate cloudiness. What's my first step?

Answer: This is a classic sign of compound precipitation due to a solvent shift. Your first step is to follow a systematic troubleshooting workflow to rule out simple fixes before moving to more complex formulation strategies.

G start Start: Compound Precipitation Observed check_dmso Step 1: Verify Final Co-solvent Concentration start->check_dmso dmso_ok Is final DMSO concentration ≤ 1% (ideally ≤ 0.5%)? check_dmso->dmso_ok reduce_dmso Action: Lower stock concentration or adjust dilution factor to reduce final DMSO %. dmso_ok->reduce_dmso No check_ph Step 2: Assess pH Impact (If assay permits) dmso_ok->check_ph Yes end_bad Precipitation Persists reduce_dmso->end_bad ph_test Is solubility improved at higher or lower pH? check_ph->ph_test optimize_ph Action: Adjust buffer pH to a level that improves solubility without affecting the assay. ph_test->optimize_ph Yes adv_strategies Proceed to Advanced Solubilization Strategies ph_test->adv_strategies No end_good Problem Solved optimize_ph->end_good

Caption: Initial troubleshooting workflow for compound precipitation.

Protocol 1: pH-Solubility Screening

This protocol helps determine if altering the pH of your aqueous buffer can solubilize the compound, which is plausible given the weakly acidic carbamate proton.[1][2]

  • Prepare Buffers: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 4.0 to 11.0. Ensure the buffer system is appropriate for the target pH.

  • Compound Addition: Add a fixed, high amount of the solid compound (enough to ensure saturation) to a fixed volume of each buffer in separate vials.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples at high speed (e.g., >14,000 rpm) for 15-20 minutes to pellet the excess, undissolved solid.

  • Quantification: Carefully collect the supernatant and dilute it into a suitable mobile phase. Quantify the concentration of the dissolved compound using a validated analytical method like HPLC-UV (see Section 4).

  • Analysis: Plot the measured solubility (e.g., in µg/mL or µM) against the buffer pH. A sharp increase in solubility at high pH would confirm the pKa-dependent effect.

Section 3: Advanced Solubilization Strategies

If initial troubleshooting fails, the use of pharmaceutical excipients is the next logical step. The three main classes are co-solvents, surfactants, and cyclodextrins.

G cluster_0 Solubilization Mechanisms compound Poorly Soluble Compound (Phenyl N-(4-phenoxyphenyl)carbamate) cosolvency Co-solvency Co-solvents (Ethanol, PEG 400) reduce the polarity of water, making it a more favorable environment for the compound. compound->cosolvency micellization Micellar Solubilization Surfactants (Tween® 80) form micelles, encapsulating the compound in their hydrophobic core. compound->micellization inclusion Inclusion Complexation Cyclodextrins (HP-β-CD) form a host-guest complex, sequestrating the compound in their hydrophobic cavity. compound->inclusion water Aqueous Buffer water->cosolvency water->micellization water->inclusion solution Homogeneous Solution (Increased Apparent Solubility) cosolvency->solution Alters Solvent micellization->solution Sequesters Compound inclusion->solution Encapsulates Compound

Caption: Core mechanisms for enhancing aqueous solubility.

Question: What are co-solvents and how should I use them?

Answer: Co-solvents are water-miscible organic solvents that, when added to an aqueous buffer, reduce the overall polarity of the solvent system.[4][5][6][7][8] This makes the environment more "hospitable" to a hydrophobic compound like phenyl N-(4-phenoxyphenyl)carbamate, thereby increasing its solubility.

  • Mechanism: They work by disrupting water's hydrogen bond network and reducing the interfacial tension between the solute and the solvent.[9]

  • Common Examples: Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), Glycerol.

  • Causality: Choose a co-solvent based on the requirements of your assay. For cell-based assays, PG and PEG 400 are often less cytotoxic than ethanol. However, high concentrations of any organic solvent can impact protein conformation and enzyme activity, so it's crucial to run vehicle controls.

Protocol 2: Co-solvent Screening for Solubility Enhancement

  • Prepare Co-solvent/Buffer Mixtures: Create a range of solutions by mixing your primary aqueous buffer with a co-solvent at various concentrations (e.g., 5%, 10%, 20%, 30% v/v).

  • Determine Solubility: Perform a shake-flask solubility study as described in Protocol 1 (Steps 2-5) for each co-solvent mixture.

  • Analyze Data: Plot the solubility of your compound as a function of the co-solvent concentration. This will reveal the most effective co-solvent and the concentration required to achieve your target solubility.

  • Validate with Assay: Test the highest necessary concentration of the co-solvent/buffer mixture (without your compound) in your biological assay to ensure it does not produce confounding effects.

Question: How do surfactants work and which ones are suitable for biological research?

Answer: Surfactants are amphiphilic molecules, meaning they have a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail.[10] Above a specific concentration, known as the Critical Micelle Concentration (CMC), they self-assemble into spherical structures called micelles.[11] The hydrophobic compound partitions into the hydrophobic core of the micelle, effectively solubilizing it in the bulk aqueous phase.[12][13]

  • For Biological Assays: Non-ionic surfactants are generally preferred as they are less likely to denature proteins compared to ionic surfactants.

  • Common Examples: Polysorbate 20 (Tween® 20), Polysorbate 80 (Tween® 80), Cremophor® EL.[11]

  • Trustworthiness: It is critical to work at concentrations above the surfactant's CMC to ensure micelle formation. However, be aware that high surfactant concentrations can interfere with cell membranes or assay components.[14] Always include a surfactant-only vehicle control.

Question: Are cyclodextrins a good option for solubilizing my compound?

Answer: Yes, cyclodextrins are an excellent and widely used strategy.[15][16][] These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic internal cavity.[18][19] The hydrophobic phenyl N-(4-phenoxyphenyl)carbamate can partition into this cavity, forming a water-soluble "inclusion complex".[16]

  • Mechanism: This is a host-guest complexation phenomenon where the cyclodextrin acts as the "host" and your compound is the "guest".[19] The exterior of the complex is water-soluble, allowing the otherwise insoluble guest to be carried in solution.

  • Common Examples:

    • Beta-Cyclodextrin (β-CD): Limited water solubility itself.

    • Hydroxypropyl-β-Cyclodextrin (HP-β-CD): Much higher aqueous solubility and lower toxicity, making it a very common choice in research and formulations.[15][18]

    • Sulfobutylether-β-Cyclodextrin (SBE-β-CD): High solubility and can be used for parenteral formulations.[8]

  • Causality: The choice of cyclodextrin depends on the size and shape of the guest molecule. For a molecule with multiple aromatic rings like yours, β-cyclodextrins are typically a good starting point due to their cavity size.

Protocol 3: Phase-Solubility Study with Cyclodextrins

  • Prepare Cyclodextrin Solutions: In your primary aqueous buffer, prepare a series of cyclodextrin (e.g., HP-β-CD) solutions at increasing concentrations (e.g., 0, 1, 2, 5, 10, 15% w/v).

  • Determine Solubility: Conduct a shake-flask solubility experiment (Protocol 1, Steps 2-5) in each of these cyclodextrin solutions.

  • Analyze Data: Plot the molar concentration of your compound against the molar concentration of the cyclodextrin. A linear relationship (an Aₗ-type diagram) indicates the formation of a soluble 1:1 complex and allows you to calculate the binding constant.

  • Select Concentration: Choose the lowest cyclodextrin concentration that achieves the desired solubility for your experiments.

Section 4: Quantitative Analysis & Method Validation

Question: How do I accurately measure the concentration of my dissolved compound to confirm solubility?

Answer: Visual inspection is not sufficient. A robust, quantitative analytical method is essential for validating your solubilization approach. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for this purpose. LC-MS/MS can also be used for higher sensitivity and specificity.[20][21][22][23]

Protocol 4: General Shake-Flask Solubility Assay with HPLC Quantification

This protocol integrates the solubilization test with a reliable analytical endpoint.

  • Prepare Standard Curve: Prepare a series of known concentrations of phenyl N-(4-phenoxyphenyl)carbamate in a suitable organic solvent (e.g., acetonitrile or methanol). Analyze these by HPLC-UV to generate a standard curve (Peak Area vs. Concentration).

  • Sample Preparation: Add an excess of the solid compound to your chosen buffer system (e.g., buffer with 10% PEG 400).

  • Equilibration: Agitate at a controlled temperature for 24 hours.

  • Phase Separation: Centrifuge to pellet undissolved solid.

  • Dilution & Analysis: Take a known volume of the clear supernatant, dilute it with the HPLC mobile phase to fall within the range of your standard curve, and inject it into the HPLC system.

  • Calculation: Use the peak area from the HPLC chromatogram and the standard curve equation to calculate the concentration of the compound in the diluted sample. Back-calculate to determine the solubility in the original supernatant. This is your equilibrium solubility under those conditions.

Troubleshooting FAQs

Q: I tried using 20% ethanol, but my compound still precipitates upon dilution. What's next? A: This suggests that a simple co-solvent approach may be insufficient. The next logical step is to try a different class of excipient. Cyclodextrins, like HP-β-CD, are an excellent choice as their mechanism of inclusion is very effective for highly hydrophobic compounds. Alternatively, you could try a combination approach, such as 5% ethanol with 5% HP-β-CD, which can sometimes have synergistic effects.

Q: The surfactant I'm using seems to be lysing my cells. What are my options? A: Surfactant-induced cytotoxicity is a known issue. First, ensure you are using the lowest possible concentration of the surfactant that maintains solubility. If toxicity persists, switch to a different class of solubilizer. Cyclodextrins are often much better tolerated by cells than surfactants.[18] You should always run a vehicle control (buffer + excipient) to isolate the effect of the solubilizing agent from the effect of your compound.

Q: How do I choose between co-solvents, surfactants, and cyclodextrins? A: The choice depends on your experimental system and the properties of your compound.

Table 2: Comparison of Solubilization Strategies

Strategy Mechanism Pros Cons Best For...
pH Adjustment Ionization of compound Simple, no excipients needed. Only works for ionizable compounds; may affect assay conditions. Compounds with an accessible pKa in a tolerable pH range.
Co-solvents Reduce solvent polarity Simple, inexpensive, effective for moderately hydrophobic compounds.[7] High concentrations can affect protein structure and cell viability. Initial screening, non-biological assays, moderately soluble compounds.
Surfactants Micellar encapsulation High solubilization capacity above CMC. Can interfere with assays, denature proteins, or be cytotoxic.[14] Situations where high solubilization is needed and assay interference is controlled for.

| Cyclodextrins | Inclusion complexation | High solubilization capacity, generally low toxicity, minimal assay interference.[15][] | More expensive, can sometimes extract lipids from cell membranes at high concentrations. | Cell-based assays, sensitive enzyme assays, in vivo formulations. |

References
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (n.d.).
  • Cosolvent - Wikipedia. (n.d.). Wikipedia.
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  • Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. (2024).
  • Cyclodextrin Solutions for API Solubility Boost. (n.d.). BOC Sciences.
  • Cosolvent - Grokipedia. (n.d.). Grokipedia.
  • Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. (2026). MDPI.
  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. (n.d.). Touro Scholar.
  • Strategies for Improving Solubility and Dissolution of Poorly Water-Soluble Drugs: Current Developments and Pharmaceutical Applications. (2026).
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  • Improving the Water Solubility of Poorly Soluble Drugs. (2017). Basicmedical Key.
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  • Methods of analysis by the U.S. Geological Survey National Water Quality Laboratory... (n.d.).
  • Co-solvency: Significance and symbolism. (2025). Wisdomlib.
  • Phenyl N-(4-methoxyphenyl)carbamate - PMC. (n.d.).
  • Phenyl N-[4-[4-(4-methoxyphenyl)
  • Phenyl carbamate | C7H7NO2 | CID 69322 - PubChem. (n.d.).
  • Organic Carbamates in Drug Design and Medicinal Chemistry. (2015).
  • Co-solvents | Biochemical Assay Reagents. (n.d.). MedChemExpress.
  • Recent Advances in the Chemistry of Metal Carbamates - PMC. (n.d.).
  • Phenyl N-(4-methoxy-phen-yl)
  • Carbam
  • Phenyl carbam
  • phenyl N-[4-[4-(4-methoxyphenyl)
  • (PDF) Phenyl N-phenylcarbamate. (n.d.).
  • Phenyl (2-chloro-4-hydroxyphenyl)carbamate | 796848-80-1. (n.d.). Sigma-Aldrich.
  • Crystal structure of phenyl N-(4-nitro-phen-yl)
  • Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study - PMC. (n.d.).
  • PHENYL N-(4-(4-(4-METHOXYPHENYL)PIPERAZIN-1-YL)PHENYL)CARBAMATE. (n.d.). gsrs.
  • phenyl N-[4-[[4-(phenoxycarbonylamino)
  • Phenyl N-(4-(4-(4-methoxyphenyl)piperazin-1-yl)phenyl)
  • CAS No : 74853-06-8 | Product Name : Phenyl (4-(4-(4-methoxyphenyl)piperazin-1-yl)phenyl)carbamate. (n.d.).

Sources

Optimization

troubleshooting low yield in phenyl N-(4-phenoxyphenyl)carbamate chemical synthesis

Welcome to the technical support guide for the synthesis of phenyl N-(4-phenoxyphenyl)carbamate. This document is designed for researchers, scientists, and drug development professionals to troubleshoot common issues enc...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of phenyl N-(4-phenoxyphenyl)carbamate. This document is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during this synthesis. Our goal is to provide not just solutions, but a deeper understanding of the reaction's underlying principles to empower your experimental success.

Introduction to the Synthesis

The synthesis of phenyl N-(4-phenoxyphenyl)carbamate is typically achieved via a nucleophilic substitution reaction between 4-phenoxyaniline and phenyl chloroformate. This reaction, often performed under Schotten-Baumann conditions, is a robust method for forming carbamate linkages.[1][2][3][4] However, its success is highly dependent on controlling key parameters to avoid side reactions that can significantly lower the yield and complicate purification.

The core reaction involves the nucleophilic attack of the amine group of 4-phenoxyaniline on the highly electrophilic carbonyl carbon of phenyl chloroformate.[5][6] A base is used to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[4]

Troubleshooting Guide & FAQs

This section addresses specific issues in a question-and-answer format, providing causal explanations and actionable steps.

Section 1: Low or No Product Yield
Q1: I'm seeing a very low yield, or no product at all. What are the most common culprits?

Low yield is the most frequent issue and can typically be traced back to one of three areas: reagent quality, reaction conditions, or the role of the base.

  • Reagent Integrity:

    • Phenyl Chloroformate: This is the most sensitive reagent. It is highly susceptible to hydrolysis by atmospheric moisture.[5][7][8] If the bottle has been opened multiple times or stored improperly, it may have partially decomposed into phenol and HCl. This not only consumes the electrophile but also introduces acid that deactivates the starting amine.

    • 4-Phenoxyaniline: While more stable, its purity is crucial. Impurities can interfere with the reaction. Ensure it is dry and free of contaminants.

    • Solvent: Anhydrous solvents are critical.[5] Any water present will readily react with phenyl chloroformate, reducing its availability for the desired reaction.[9]

  • Reaction Conditions:

    • Temperature: The reaction is exothermic. Running it at a low temperature (typically 0 °C) is crucial to control the reaction rate and minimize side reactions. Adding the phenyl chloroformate dropwise to a cooled solution of the amine and base is standard practice.[10][11][12]

    • Atmosphere: Performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is highly recommended to exclude moisture.[6]

  • Base Selection and Stoichiometry:

    • Inefficient HCl Scavenging: The primary role of the base is to neutralize the HCl generated.[4] If the base is too weak or added in insufficient quantity (less than 1.0 equivalent), the reaction mixture will become acidic. This protonates the 4-phenoxyaniline, making it a poor nucleophile and effectively stopping the reaction.

    • Base-Induced Hydrolysis: Conversely, using a strong aqueous base (like NaOH) in a biphasic system can promote the hydrolysis of phenyl chloroformate if mixing is poor or the reaction is run at too high a temperature.[7][8] Tertiary amines like triethylamine (TEA) or pyridine are common choices in single-phase organic systems.[6][11]

Troubleshooting Workflow for Low Yield

This flowchart outlines a logical sequence for diagnosing low-yield issues.

LowYieldTroubleshooting cluster_reagents Reagent Checks cluster_conditions Condition Checks cluster_base Base Checks Start Low Yield Observed CheckReagents Step 1: Verify Reagent Quality Start->CheckReagents CheckConditions Step 2: Review Reaction Conditions CheckReagents->CheckConditions If reagents are good Reagent1 Use fresh/new bottle of Phenyl Chloroformate CheckReagents->Reagent1 Reagent2 Ensure 4-Phenoxyaniline is pure and dry CheckReagents->Reagent2 Reagent3 Use anhydrous solvent CheckReagents->Reagent3 CheckBase Step 3: Evaluate Base & Stoichiometry CheckConditions->CheckBase If conditions are correct Cond1 Maintain temp at 0°C during addition? CheckConditions->Cond1 Cond2 Reaction run under inert atmosphere? CheckConditions->Cond2 Cond3 Slow, dropwise addition of chloroformate? CheckConditions->Cond3 Result Identify Root Cause & Optimize CheckBase->Result If base is appropriate Base1 Base pKa sufficient to neutralize HCl? CheckBase->Base1 Base2 Used at least 1.0 equivalent of base? CheckBase->Base2

Caption: Troubleshooting Decision Tree for Low Yield.

Section 2: Impurities and Side Reactions
Q2: My TLC/LCMS shows multiple spots besides my product. What are the likely side products?

Identifying byproducts is key to minimizing them. The most common impurities are unreacted starting materials, symmetrical urea, and phenol.

  • Symmetrical Urea Formation:

    • Cause: This occurs if the phenyl chloroformate contains its precursor, phosgene.[13] Phosgene can react with two molecules of 4-phenoxyaniline to form N,N'-bis(4-phenoxyphenyl)urea.

    • Solution: Use high-purity phenyl chloroformate. If this is a persistent issue, consider purifying the chloroformate by distillation before use.

  • Phenol:

    • Cause: Phenol is a byproduct of the hydrolysis of phenyl chloroformate.[7][14] Its presence indicates that moisture has contaminated the reaction.

    • Solution: Strictly adhere to anhydrous conditions. Use dry solvents, glassware, and an inert atmosphere.

  • Unreacted 4-Phenoxyaniline:

    • Cause: This is a direct indicator of incomplete reaction. The primary causes are deactivated (hydrolyzed) phenyl chloroformate or insufficient base leading to protonation of the aniline.[4]

    • Solution: Address the root causes of low yield as described in Section 1. Ensure the chloroformate is active and that at least one full equivalent of base is used.

Visualizing Key Reaction Pathways

ReactionPathways Amine 4-Phenoxyaniline (Nucleophile) Product Phenyl N-(4-phenoxyphenyl)carbamate (Desired Product) Amine->Product + Chloroformate + Base ProtonatedAmine Protonated Amine (Inactive) Amine->ProtonatedAmine + HCl (No Base) Urea Symmetrical Urea (Side Product) Amine->Urea + Phosgene Chloroformate Phenyl Chloroformate (Electrophile) Chloroformate->Product Phenol Phenol (Side Product) Chloroformate->Phenol + H₂O HCl HCl (Byproduct) Base Base (e.g., TEA) Base->Product Water H₂O (Contaminant) Water->Phenol Phosgene Phosgene (Impurity) Phosgene->Urea

Caption: Desired Reaction vs. Common Side Reactions.

Section 3: Work-up and Purification
Q3: I'm having trouble purifying my product. It's oily, or won't crystallize properly.

Purification issues often stem from persistent impurities or improper work-up techniques.

  • Issue: Oily Product / Failure to Crystallize

    • Cause: This is often due to the presence of phenol or unreacted starting materials which can act as eutectic impurities, depressing the melting point and preventing crystallization.

    • Troubleshooting Steps:

      • Aqueous Wash: During the work-up, wash the organic layer with a mild aqueous base solution (e.g., 5% NaHCO₃ or 1M NaOH). This will deprotonate the acidic phenol, extracting it into the aqueous layer as sodium phenoxide.

      • Acid Wash: A subsequent wash with dilute acid (e.g., 1M HCl) can remove any residual basic starting materials or catalysts like triethylamine.

      • Chromatography: If impurities persist, column chromatography on silica gel is an effective purification method.

      • Recrystallization: A successful recrystallization from a solvent system like petroleum ether or ethyl acetate/hexanes is a good indicator of high purity.[11]

Protocols and Data

Standard Synthesis Protocol

This protocol provides a reliable starting point for the synthesis.

  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet, add 4-phenoxyaniline (1.0 eq.).

  • Dissolution: Add anhydrous dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) (approx. 0.1 M concentration) and triethylamine (1.1 eq.).[6][11][12]

  • Cooling: Cool the stirred solution to 0 °C in an ice bath.

  • Addition: Add phenyl chloroformate (1.05 eq.), dissolved in a small amount of the anhydrous solvent, dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not rise above 5 °C.[12]

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring progress by TLC or LC-MS.[11]

  • Work-up:

    • Quench the reaction with water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., petroleum ether, ethanol/water) or by silica gel chromatography.[11]

Comparative Data on Reaction Parameters

The choice of base and solvent can significantly impact the reaction outcome. The following table provides a general guide.

ParameterOptionsRationale & Considerations
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl AcetateAprotic solvents are required to prevent reaction with the chloroformate. DCM and THF are excellent choices for solubilizing the starting materials.[6][11]
Base Triethylamine (TEA), Pyridine, Diisopropylethylamine (DIPEA)Tertiary amines are preferred in organic solvents to act as an HCl scavenger without competing as a nucleophile. Pyridine can also act as a nucleophilic catalyst.[7][8]
Aqueous NaHCO₃, NaOH (Biphasic)Used in Schotten-Baumann conditions.[1] Effective but increases the risk of chloroformate hydrolysis. Requires vigorous stirring.
Temperature 0 °C to Room TemperatureLow-temperature addition is critical for controlling exothermicity and minimizing side reactions.[10][11] The reaction can then be allowed to proceed to completion at room temperature.

References

  • Butler, A. R., Robertson, I. H., & Bacaloglu, R. (1974). Kinetics and mechanism of the base-catalysed hydrolysis of some substituted phenyl chloroformates. Journal of the Chemical Society, Perkin Transactions 2, 1733-1736. [Link]

  • Bravo, C., Hualde, M., & Iglesias, E. (2001). Micellar Effects on the Spontaneous Hydrolysis of Phenyl Chloroformate. A Kinetic Experiment for the Physical Chemistry Laboratory. Journal of Chemical Education, 78(11), 1553. [Link]

  • ResearchGate. (n.d.). Micellar medium effects on the hydrolysis of phenyl chloroformate in ionic, zwitterionic, nonionic, and mixed micellar solutions. Request PDF. [Link]

  • Lokey Lab Protocols. (2017). Schotten-Baumann Reaction. Wikidot. [Link]

  • Kevill, D. N., & Kim, J. C. (2013). Kinetic Studies that Evaluate the Solvolytic Mechanisms of Allyl and Vinyl Chloroformate Esters. International Journal of Molecular Sciences, 14(4), 7536–7553. [Link]

  • SATHEE JEE. (n.d.). Chemistry Schotten Baumann Reaction. [Link]

  • Iannelli, M. A., & Trosini, S. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Chemical Reviews, 115(21), 11449–11491. [Link]

  • Cambridge University Press & Assessment. (n.d.). Schotten-Baumann Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. [Link]

  • Tanimoto, H., et al. (2020). Photo-on-Demand Synthesis of Chloroformates with a Chloroform Solution Containing an Alcohol and Its One-Pot Conversion to Carbonates and Carbamates. Organic Letters, 22(9), 3463–3467. [Link]

  • Wang, Y., & Gu, Y. (2009). Phenyl N-(4-methoxyphenyl)carbamate. Acta Crystallographica Section E: Structure Reports Online, 65(1), o188. [Link]

  • Google Patents. (2000).
  • Yew, K. H., Koh, H. J., Lee, H. W., & Lee, I. (1995). Nucleophilic substitution reactions of phenyl chloroformates. Journal of the Chemical Society, Perkin Transactions 2, 2263-2268. [Link]

Sources

Troubleshooting

preventing thermal degradation of phenyl N-(4-phenoxyphenyl)carbamate during storage

Technical Support Center: Phenyl N-(4-phenoxyphenyl)carbamate Stability A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for phenyl N-(4-phenoxyphenyl)carbam...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Phenyl N-(4-phenoxyphenyl)carbamate Stability

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for phenyl N-(4-phenoxyphenyl)carbamate. This resource is designed to provide in-depth guidance on preventing thermal degradation of this compound during storage and handling. As Senior Application Scientists, we have compiled this information based on established scientific principles and extensive laboratory experience to ensure the integrity of your research materials.

Frequently Asked Questions (FAQs)

Q1: What is phenyl N-(4-phenoxyphenyl)carbamate and why is its stability important?

Phenyl N-(4-phenoxyphenyl)carbamate is a carbamate ester. Carbamates are a class of organic compounds that are structurally and/or functionally part of many therapeutic agents and are also used as protecting groups in organic synthesis.[1] Their stability is crucial as degradation can lead to the formation of impurities, which may be inactive, toxic, or interfere with experimental results.

Q2: What are the primary factors that can cause the degradation of phenyl N-(4-phenoxyphenyl)carbamate during storage?

The primary factors contributing to the degradation of carbamates, including phenyl N-(4-phenoxyphenyl)carbamate, are elevated temperature, humidity, and exposure to light.[2][3] These factors can initiate and accelerate decomposition reactions.

Q3: What are the typical signs of degradation in a sample of phenyl N-(4-phenoxyphenyl)carbamate?

Visual signs of degradation can include a change in color, clumping of the powder, or the appearance of an unusual odor. However, significant degradation can occur without any visible changes. Therefore, analytical techniques are necessary for confirmation.

Q4: How can I analytically confirm if my sample has degraded?

High-Performance Liquid Chromatography (HPLC) is the preferred method for analyzing carbamates due to their thermal instability, which makes them unsuitable for Gas Chromatography (GC) in many cases.[4] A reverse-phase HPLC method can be used to separate the parent compound from its degradation products.[5] The appearance of new peaks or a decrease in the area of the main peak corresponding to phenyl N-(4-phenoxyphenyl)carbamate would indicate degradation.

Troubleshooting Guide: Investigating and Preventing Degradation

This section provides a structured approach to troubleshooting suspected degradation of your phenyl N-(4-phenoxyphenyl)carbamate samples.

Issue 1: Unexpected Experimental Results or Inconsistent Bioactivity

If you are observing inconsistent results in your experiments, it is prudent to first assess the integrity of your starting material.

Troubleshooting Steps:

  • Review Storage Conditions: Verify that the compound has been stored according to the recommended guidelines (see "Recommended Storage Protocols" below). Check for any deviations in temperature or humidity logs.

  • Perform Analytical Purity Check: Analyze a small aliquot of your stored sample using a validated HPLC method. Compare the chromatogram to that of a freshly prepared or certified reference standard.

  • Forced Degradation Study: To understand the potential degradation profile, you can perform a forced degradation study by subjecting a small sample to heat (e.g., 60°C) and/or high humidity and analyzing it by HPLC at various time points. This can help in identifying the degradation products.

Issue 2: Visual Changes in the Stored Sample

If you notice any visual changes in your sample, it is a strong indicator of potential degradation.

Troubleshooting Steps:

  • Isolate the Sample: Immediately isolate the affected vial or container to prevent any potential cross-contamination.

  • Document the Changes: Record the observed changes, including the date and storage conditions.

  • Analytical Confirmation: As with Issue 1, perform an HPLC analysis to confirm and quantify the extent of degradation.

Potential Degradation Pathway

Thermal degradation of N-aryl carbamates can proceed through several pathways. A common route involves the cleavage of the carbamate bond to form an isocyanate and an alcohol. In the case of phenyl N-(4-phenoxyphenyl)carbamate, this would yield phenyl isocyanate and 4-phenoxyphenol. The presence of moisture can further lead to the hydrolysis of the carbamate.

Caption: Potential thermal and hydrolytic degradation pathways.

Recommended Protocols and Methodologies

To ensure the long-term stability of your phenyl N-(4-phenoxyphenyl)carbamate, adhere to the following protocols.

Recommended Storage Protocols
ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Lower temperatures significantly slow down the rate of chemical degradation.[6]
Humidity Store in a desiccator with a desiccantMoisture can lead to hydrolysis of the carbamate bond.[2]
Light Store in an amber vial or in the darkTo prevent potential photodegradation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen)To minimize oxidation.
Experimental Protocol: HPLC Analysis for Purity Assessment

This protocol provides a general method for the analysis of phenyl N-(4-phenoxyphenyl)carbamate. It may require optimization for your specific instrumentation.

Materials:

  • HPLC system with a UV detector

  • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or formic acid (for MS compatibility)[5]

  • Phenyl N-(4-phenoxyphenyl)carbamate sample and reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. A common starting point is a 60:40 (v/v) mixture. Acidify the aqueous portion with a small amount of phosphoric acid or formic acid (e.g., 0.1%).

  • Standard Preparation: Accurately weigh and dissolve the phenyl N-(4-phenoxyphenyl)carbamate reference standard in a suitable solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL). Prepare a working standard by diluting this stock solution.

  • Sample Preparation: Prepare your sample in the same manner as the standard.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm (or as determined by a UV scan of the standard)

  • Analysis: Inject the standard and sample solutions. Compare the retention times and peak areas to determine the purity of your sample.

Caption: HPLC analysis workflow for purity assessment.

Potential for Stabilization

While proper storage is the primary method for preventing degradation, in some formulations, the addition of stabilizers may be considered. For some carbamate esters, the incorporation of small amounts of certain acids has been shown to inhibit decomposition.[7] However, the compatibility and efficacy of any stabilizer with phenyl N-(4-phenoxyphenyl)carbamate would need to be thoroughly investigated for your specific application.

References

  • U.S. Geological Survey. (1994). Methods of Analysis by the U.S. Geological Survey National Water Quality Laboratory - Determination of Selected Carbamate Pesticides.
  • Google Patents. (1960). Stabilization of carbamate esters. US2954396A.
  • PMC. Phenyl N-(4-methoxyphenyl)carbamate.
  • Agilent. The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1.
  • Enhanced Degradation and the Comparative Fate of Carbamate Insecticides in Soil.
  • INIS-IAEA. A calorimetric study of carbamate formation.
  • ACS Publications. (2002). Electrochemical Detection of Carbamate Pesticides at Conductive Diamond Electrodes. Analytical Chemistry.
  • PMC. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System.
  • PMC. Structure-property relationships of a class of carbamate-based Fatty Acid Amide Hydrolase (FAAH) inhibitors: chemical and biological stability.
  • Effect of temperature and humidity on the formation of dibutylurea in benlate fungicide.
  • SIELC Technologies. Separation of Phenyl carbamate on Newcrom R1 HPLC column.
  • Theoretical study on the degradation mechanism of carbamate pesticides with OH radicals.
  • Behavior, persistence & degradation of carbamate and thiocarbamate herbicides in the environment.
  • PMC. Discovery of carbamate degrading enzymes by functional metagenomics.
  • Shimadzu Scientific Instruments. Highly sensitive method for determination of carbamates in water as per ASTM D-7645 by LCMS-8045.
  • Journal of Materials Chemistry A (RSC Publishing). (2021). Unravelling moisture-induced CO 2 chemisorption mechanisms in amine-modified sorbents at the molecular scale. DOI:10.1039/D0TA09808F.
  • SINTEF. Effect of temperature on carbamate stability constants for amines.
  • A study on the thermal stability of carbamate and carbonate derivatives of N-(pyridin-2-yl).
  • Frontiers. (2021). Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides.
  • PMC. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents.
  • The thermal decompositions of carbamates. I. Ethyl N-Methyl-N-phenylcarbamate.
  • PMC. (2021). Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides.
  • ThaiJO. (2023). The Stability of Carbamates in Blood Samples under Experimental Conditions.
  • PMC. (2011). Carbamate-directed benzylic lithiation for the diastereo- and enantioselective synthesis of diaryl ether atropisomers.
  • Wiley Analytical Science. (2005). Putting the heat on carbamate pesticides.
  • Impact of carbamate formation on the surface tension of epoxy‐amine curing systems.
  • PMC. Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study.
  • ACS Publications. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry.
  • ACS Publications. (2019). Understanding Carbamate Formation Reaction Thermochemistry of Amino Acids as Solvents for Postcombustion CO2 Capture.
  • ASTM. D5315: Standard Test Method for Carbamates in Water.
  • Scribd. HPLC Method for Analyzing Carbamate Pesticides.
  • Facile Procedure for the Synthesis of N-Aryl-N-hydroxy Carbamates.
  • Google Patents. Method for synthesizing phenyl carbamate. CN101747234A.
  • (2022). Ab initio simulations of α- and β-ammonium carbamate (NH4·NH2CO2), and the thermal expansivity of deu.
  • ResearchGate. (2025). Modeling temperature dependent and absolute carbamate stability constants of amines for CO2 capture.
  • ResearchGate. Scheme 3 Attempted synthesis of phenyl....
  • ResearchGate. (2025). Thermal decomposition of methylene-4,4 '-di(ethylphenyl-carbamate) to methylene-4,4 '-di(phenylisocyanate).
  • ElectronicsAndBooks. Thermal Degradation of Carbamates of Methylenebis-(4-phenyl Isocyanate)1.

Sources

Optimization

Technical Support Center: Resolving Peak Tailing for Phenyl N-(4-phenoxyphenyl)carbamate in HPLC Analysis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering peak tailing issues d...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering peak tailing issues during the High-Performance Liquid Chromatography (HPLC) analysis of phenyl N-(4-phenoxyphenyl)carbamate. As a molecule with a secondary amine within its carbamate structure, it is particularly susceptible to interactions that can degrade peak symmetry. This resource provides in-depth, experience-driven troubleshooting strategies and detailed protocols to help you diagnose the root cause of peak tailing and restore optimal chromatographic performance.

Frequently Asked Questions (FAQs)
Q1: What exactly is peak tailing and why is it a concern in my analysis?

Peak tailing refers to the asymmetry in a chromatographic peak where the back half of the peak is broader than the front half.[1] In an ideal separation, peaks should be symmetrical, or Gaussian, in shape.[1] This distortion is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As), where a value of 1.0 signifies a perfectly symmetrical peak. While a factor up to 1.5 might be acceptable in some assays, values greater than 1.2 are indicative of an underlying issue that needs to be addressed.[2]

Peak tailing is a significant concern because it:

  • Reduces Resolution: Tailing peaks can merge with adjacent peaks, making accurate separation and quantification difficult.

  • Compromises Accuracy: It complicates peak integration, leading to inaccurate and imprecise quantitative results.[3]

  • Lowers Sensitivity: As the peak broadens, its height decreases, which can negatively impact the limit of detection (LOD) and limit of quantitation (LOQ).

Q2: I am observing significant peak tailing specifically for phenyl N-(4-phenoxyphenyl)carbamate. What is the most likely chemical cause?

When peak tailing is observed for a specific compound rather than all peaks in the chromatogram, the cause is almost always a chemical interaction between the analyte and the stationary phase.[4] For phenyl N-(4-phenoxyphenyl)carbamate, the primary culprit is the secondary amine (-NH-) group within the carbamate linkage.

This amine group is basic and can become protonated (positively charged) depending on the mobile phase pH.[3][5] Standard silica-based reversed-phase columns have residual silanol groups (Si-OH) on their surface. At mobile phase pH levels above approximately 3, these silanol groups can become deprotonated (negatively charged, SiO⁻).[6][7] The strong ionic attraction between the positively charged analyte and the negatively charged silanol sites creates a secondary, undesirable retention mechanism.[3][6] Molecules that experience this interaction are retained longer, leading to a "tail" as they slowly elute from the column after the main peak.

This mechanism is a well-documented cause of peak tailing for basic and amine-containing compounds.[2][3][4][6]

Sources

Troubleshooting

Technical Support Center: Stabilizing Phenyl N-(4-phenoxyphenyl)carbamate in DMSO

Welcome to the Technical Support Center. As an Application Scientist, I frequently encounter challenges regarding the long-term stability of reactive intermediates and screening compounds in Dimethyl Sulfoxide (DMSO).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As an Application Scientist, I frequently encounter challenges regarding the long-term stability of reactive intermediates and screening compounds in Dimethyl Sulfoxide (DMSO). Phenyl N-(4-phenoxyphenyl)carbamate (CAS No.: 860786-74-9)[1] is a highly valuable structural motif, often utilized as a stable isocyanate surrogate in drug discovery. However, its specific chemical architecture makes it uniquely susceptible to degradation if DMSO storage protocols are not rigorously optimized.

This guide provides the mechanistic reasoning, quantitative data, and validated protocols required to maintain the structural integrity of this compound over long-term storage.

Mechanistic Insight: The Vulnerability of Phenyl Carbamates

To stabilize a compound, we must first understand how and why it degrades. Unlike standard alkyl carbamates (e.g., Boc-protected amines) which are highly stable, phenyl carbamates are inherently electrophilic . The phenoxy group is an excellent leaving group due to the resonance stabilization of the resulting phenoxide ion.

DMSO is notoriously hygroscopic; when exposed to the atmosphere, it rapidly absorbs water[2]. Even trace amounts of water in a DMSO stock solution act as a nucleophile. Over time, water attacks the electrophilic carbonyl carbon of the carbamate, leading to hydrolysis. This reaction yields an unstable carbamic acid intermediate (which instantly decarboxylates into CO₂ and 4-phenoxyaniline) and phenol. While DMSO can act as a mild oxidant under certain conditions, hydrolysis remains the primary threat to this specific compound[2].

degradation A Phenyl N-(4-phenoxyphenyl) carbamate B H2O (from wet DMSO) Nucleophilic Attack A->B Moisture Absorption C Tetrahedral Intermediate B->C Hydrolysis D 4-phenoxyaniline + CO2 + Phenol C->D Decarboxylation & Cleavage

Fig 1: Hydrolytic degradation pathway of phenyl carbamates in hydrated DMSO.

Quantitative Data on Compound Stability in DMSO

The degradation of compounds in DMSO is a well-documented phenomenon in high-throughput screening. Large-scale systematic studies have demonstrated that water content is the most critical factor driving compound loss, even more so than oxygen[3]. When stored at room temperature in standard anhydrous DMSO that has been exposed to ambient conditions, approximately 50% of compounds exhibit significant degradation over a 12-month period[4].

The table below summarizes the probability of compound integrity over time when stored at 20 mM in ambient DMSO, underscoring the necessity of cold, strictly anhydrous storage:

Storage DurationProbability of Compound Integrity (%)Primary Cause of Loss
0 Months (Baseline) 100%N/A
3 Months 92%Hydrolysis / Precipitation
6 Months 83%Hydrolysis / Precipitation
12 Months 52%Hydrolysis / Precipitation

Table 1: Quantitative assessment of compound stability in ambient DMSO over 1 year[5].

Validated Workflow: Preparation and Long-Term Storage

To establish a self-validating system for compound storage, follow this step-by-step methodology. This protocol minimizes water ingress and prevents freeze-thaw-induced precipitation.

Step 1: Solvent Selection Always use commercially available, high-purity anhydrous DMSO (≤0.005% water content) packed under argon. Never use standard benchtop DMSO for long-term stock solutions.

Step 2: Dissolution Weigh the dry powder of phenyl N-(4-phenoxyphenyl)carbamate. Add the anhydrous DMSO to achieve the desired concentration (e.g., 10 mM). Vortex gently. Crucial: Do not use ultrasonic baths for prolonged periods, as localized heating can accelerate degradation.

Step 3: Aliquoting (The Single-Use Rule) Dispense the stock solution into small, single-use aliquots (e.g., 20–50 µL) into polypropylene matrix tubes or amber glass vials[3]. This eliminates the need for repeated freeze-thaw cycles, which are known to cause water condensation and compound precipitation.

Step 4: Inert Gas Purging Before sealing, gently blow a stream of dry Argon or Nitrogen gas over the open vials to displace atmospheric moisture and oxygen.

Step 5: Freezing and Storage Seal the tubes tightly and store them at -20°C or -80°C in a desiccated, light-protected box.

Step 6: Thawing (Critical Quality Control) When retrieving an aliquot, allow the tube to equilibrate to room temperature inside a desiccator for at least 30 minutes before opening. Opening a cold tube causes immediate condensation of atmospheric moisture into the hygroscopic DMSO, introducing the water that drives hydrolysis.

workflow A Dry Powder Compound B Dissolve in Anhydrous DMSO (<0.005% H2O) A->B C Purge with Argon/N2 B->C D Create Single-Use Aliquots (e.g., 10-50 µL) C->D E Store at -20°C to -80°C in dark, sealed boxes D->E F Thaw completely at RT in desiccator before opening E->F Assay Prep F->D Avoid repeated freeze-thaw

Fig 2: Optimal workflow for the preparation and long-term storage of DMSO stock solutions.

Troubleshooting & FAQs

Q1: My 10 mM stock solution of phenyl N-(4-phenoxyphenyl)carbamate was clear when frozen, but after thawing, there is a visible precipitate. Did it degrade? A: Not necessarily. This is likely due to the "freeze-concentration" effect. DMSO freezes at 18.5°C. During the freezing process, the solvent crystallizes first, pushing the solute into a highly concentrated micro-environment where it may precipitate. When thawed, the compound remains locally supersaturated. Solution: Ensure the vial is fully equilibrated to room temperature, then vortex vigorously for 1-2 minutes to redissolve the compound before use.

Q2: How can I verify the integrity of my stored stock before running a critical assay? A: Quantitative ¹H NMR (qNMR) or HPLC-UV/MS are the gold standards for stability assessment[6]. For this specific carbamate, LC-MS is highly recommended. Look for the disappearance of the parent mass (m/z ~305) and the appearance of peaks corresponding to 4-phenoxyaniline (m/z ~185) and phenol. Because these degradation products have different UV extinction coefficients than the parent molecule, rely on MS or qNMR for accurate quantification rather than UV area alone[6].

Q3: Is it better to store the compound in DMSO at -80°C or as a dry powder at room temperature? A: Always store the bulk of your compound as a dry powder in a desiccator at room temperature or 4°C. Only dissolve what you need. While freezing DMSO stocks at -20°C or -80°C slows down kinetic degradation, the act of freezing and thawing introduces risks of precipitation and moisture ingress. If a DMSO stock must be kept, single-use aliquots at -20°C are the industry standard[3].

Q4: I don't have an argon line. Can I just close the tube quickly? A: While not ideal, you can mitigate moisture ingress by minimizing the headspace in the vial. Use a vial size that closely matches your aliquot volume (e.g., 50 µL in a 100 µL insert). However, for highly reactive phenyl carbamates, investing in a simple canned inert gas (like those used for wine preservation or electronics) is a highly effective, low-cost alternative to a dedicated argon line.

References
  • [3] Cheng, X., et al. Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening (ResearchGate). [Link]

  • [4] A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC, National Institutes of Health. [Link]

  • [5] Kozikowski, B. A., et al. The effect of room-temperature storage on the stability of compounds in DMSO. PubMed, National Institutes of Health. [Link]

Sources

Optimization

Technical Support Center: Overcoming Matrix Effects in Phenyl N-(4-phenoxyphenyl)carbamate Mass Spectrometry

From the Desk of the Senior Application Scientist Welcome to the technical support center dedicated to the mass spectrometric analysis of phenyl N-(4-phenoxyphenyl)carbamate. As researchers and drug development professio...

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Author: BenchChem Technical Support Team. Date: April 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center dedicated to the mass spectrometric analysis of phenyl N-(4-phenoxyphenyl)carbamate. As researchers and drug development professionals, you are aware that robust and reliable quantification is paramount. Carbamates, as a class, present unique analytical hurdles, and phenyl N-(4-phenoxyphenyl)carbamate is no exception.[1] These challenges are often magnified by the complex biological or environmental matrices from which we need to extract our analyte.

This guide is structured to move beyond simple protocols. My goal is to provide you with the causal logic behind experimental choices, empowering you to not just follow steps, but to troubleshoot and adapt methods effectively. We will explore the nature of matrix effects, provide systematic workflows for diagnosis, and detail proven strategies for their mitigation and correction. Every recommendation herein is grounded in established analytical principles to ensure your methods are self-validating and your data is trustworthy.

Part 1: Frequently Asked Questions - Understanding the Core Problem

This section addresses the foundational questions regarding the analysis of phenyl N-(4-phenoxyphenyl)carbamate and the nature of matrix effects.

Q1: What is phenyl N-(4-phenoxyphenyl)carbamate and why is its analysis challenging?

Phenyl N-(4-phenoxyphenyl)carbamate belongs to the carbamate family, a class of compounds widely used as pesticides and also explored in medicinal chemistry.[2] Like many carbamates, it can be thermally labile, making it less suitable for underivatized Gas Chromatography (GC) analysis.[1][3] Consequently, Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with electrospray ionization (ESI), is the preferred method.[1][4]

The primary challenges in its LC-MS analysis are:

  • In-source Fragmentation: The carbamate bond can be labile, leading to fragmentation within the ion source before mass analysis, which can complicate quantification.[1]

  • Analyte Degradation: Carbamates can be susceptible to degradation depending on the pH, temperature, and composition of the sample solvent and mobile phase.[1][5]

  • Matrix Effects: This is the most significant and pervasive issue, where co-eluting components from the sample matrix interfere with the ionization of the target analyte, leading to inaccurate and irreproducible results.[1][6][7]

Q2: What are "matrix effects" and how do they manifest in my data?

Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[6][7][8] In ESI, the analyte must compete with everything else in the droplet for access to the surface to become a gas-phase ion. Matrix components can change the droplet's physical properties (e.g., viscosity, surface tension) or compete directly for charge.[8]

This interference manifests in two ways:

  • Ion Suppression: The most common effect, where matrix components reduce the ionization efficiency of the analyte, leading to a lower-than-expected signal or complete signal loss.[7]

  • Ion Enhancement: Less common, but occurs when matrix components improve the ionization efficiency, resulting in a higher-than-expected signal.[7]

Both suppression and enhancement compromise data accuracy and precision, making reliable quantification impossible without proper mitigation.[6]

Q3: What are the typical MS/MS fragmentation patterns and adducts for this compound?

For developing a robust LC-MS/MS method in Multiple Reaction Monitoring (MRM) mode, understanding the fragmentation is key. Phenyl N-(4-phenoxyphenyl)carbamate (Molecular Weight: 305.33 g/mol ) will primarily be analyzed in positive ion mode.

  • Precursor Ion: The protonated molecule, [M+H]⁺, at m/z 306.1.

  • Fragmentation: Carbamates often exhibit characteristic neutral losses. A common pathway involves the cleavage of the carbamate bond. While specific fragmentation data for this exact molecule is not widely published, related N-phenyl carbamates suggest fragmentation around the central N-C=O moiety.

  • Adducts: In ESI, it's common to observe adducts, which can be mistaken for the primary ion or indicate contamination. Being able to identify them is crucial for troubleshooting.

Adduct IonMass Shift (Da)Common Source[1]
[M+H]⁺ +1.01 Protonated Molecule (Target)
[M+NH₄]⁺+18.03Mobile phase additive (e.g., ammonium formate/acetate)
[M+Na]⁺+22.99Glassware, mobile phase impurities, buffers
[M+K]⁺+38.96Glassware, mobile phase impurities
[M+ACN+H]⁺+42.03Acetonitrile mobile phase
Part 2: Troubleshooting and Diagnosing Matrix Effects

Q4: My signal is low or inconsistent. How do I confirm if matrix effects are the cause?

When encountering poor signal, it's essential to follow a systematic troubleshooting workflow to distinguish between instrument malfunction, poor method parameters, and true matrix effects.

A Low / Inconsistent Signal B Step 1: Verify System Health A->B C Check MS Calibration & Tune Clean Ion Source Run System Suitability Test (SST) B->C Action D System OK? C->D E Step 2: Evaluate Analyte Stability D->E Yes K Problem is Instrument-Related [Perform Maintenance] D->K No F Prepare fresh standards Inject standard in initial mobile phase Investigate pH/temp sensitivity E->F Action G Signal Restored? F->G H Step 3: Quantify Matrix Effect G->H No J Problem is Analyte Degradation [Review sample prep & storage] G->J Yes I Perform Post-Column Infusion (PCI) OR Calculate ME using post-extraction spike H->I Action L Matrix Effect Confirmed [Proceed to Mitigation] I->L

Caption: Diagnostic workflow for low or inconsistent signal intensity.

Q5: How do I perform an experiment to quantify the matrix effect?

The most direct way to quantify matrix effects is to compare the signal of an analyte in the presence and absence of the matrix.

Protocol: Quantifying Matrix Effect (ME)

This protocol allows you to calculate the percentage of signal suppression or enhancement.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare your analyte standard in the final mobile phase composition (e.g., 100 ng/mL). This represents 100% signal with no matrix.

    • Set B (Post-Extraction Spike): Take a blank matrix sample (e.g., plasma, soil extract) that has gone through the entire extraction procedure. At the very last step, before injection, spike it with the analyte to the same final concentration as Set A.

    • Set C (Pre-Extraction Spike): Spike a blank matrix sample with the analyte before the extraction process begins. This sample is used to evaluate recovery, not the matrix effect itself.

  • Analysis: Inject all three sets of samples into the LC-MS/MS system and record the peak areas.

  • Calculation:

    • Matrix Effect (%ME): %ME = (Peak Area of Set B / Peak Area of Set A) * 100

    • Recovery (%RE): %RE = (Peak Area of Set C / Peak Area of Set B) * 100

  • Interpretation of %ME:

    • %ME ≈ 100%: No significant matrix effect.

    • %ME < 100%: Ion suppression is occurring. Values below 80% are typically considered significant.[7]

    • %ME > 100%: Ion enhancement is occurring. Values above 120% are typically considered significant.[7]

Part 3: Mitigation and Correction Strategies

Once matrix effects are confirmed, a multi-pronged approach involving sample preparation, chromatography, and calibration is most effective.

Q6: Which sample preparation technique is best for reducing matrix interferences?

The goal of sample preparation is to selectively remove interfering matrix components (like phospholipids, salts, and proteins) while efficiently recovering the analyte.[8][9] The choice depends on the matrix complexity and required sensitivity.

TechniqueProsConsBest For
Dilute-and-Shoot Fast, simple, cheap.Only feasible for high-concentration analytes; minimally reduces matrix.[1]High-throughput screening where sensitivity is not limiting.
Protein Precipitation (PPT) Fast, easy, removes proteins.Does not effectively remove phospholipids, a major cause of ion suppression.[10]Cleaner matrices or when combined with other cleanup.
Liquid-Liquid Extraction (LLE) Can provide very clean extracts; high selectivity possible.Can be labor-intensive; requires optimization of solvents and pH.Removing highly polar or non-polar interferences.
Solid-Phase Extraction (SPE) Highly selective and effective at removing interferences; can concentrate the analyte.Requires method development (sorbent, wash, and elution steps); higher cost.[10]Complex matrices like plasma, urine, and tissue when high sensitivity is needed.
QuEChERS Excellent for a wide range of pesticides in complex matrices; high throughput.[4][11][12]Primarily designed for food/environmental samples; d-SPE cleanup step is crucial.[13]Agricultural products, soil, food samples.
Featured Protocol: QuEChERS for Agricultural Matrices

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is highly effective for matrices like fruits, vegetables, or soil.[4][11][12][13]

cluster_0 Part 1: Extraction cluster_1 Part 2: Dispersive SPE Cleanup A 1. Homogenize 10-15g sample B 2. Add 15 mL Acetonitrile (with 1% Acetic Acid) A->B C 3. Add QuEChERS Extraction Salts (MgSO₄, NaOAc) B->C D 4. Shake 1 min Centrifuge 5 min C->D E 5. Take 1 mL of Acetonitrile Supernatant D->E F 6. Add to d-SPE tube (PSA, C18, MgSO₄) E->F G 7. Vortex 2 min Centrifuge 2 min F->G H 8. Filter supernatant Inject into LC-MS G->H

Caption: Standard QuEChERS workflow for sample preparation.

Step-by-Step QuEChERS Protocol: [11][12]

  • Homogenization: Weigh 15 g of homogenized sample into a 50 mL centrifuge tube.

  • Extraction: Add 15 mL of acetonitrile containing 1% acetic acid. Shake vigorously for 1 minute.

  • Partitioning: Add a QuEChERS extraction salt packet (commonly containing 6 g anhydrous MgSO₄ and 1.5 g sodium acetate). Shake vigorously for 1 minute to induce phase separation.

  • Centrifugation: Centrifuge at >3000 rpm for 5 minutes. The top layer is the acetonitrile extract containing your analyte.

  • Dispersive SPE (d-SPE) Cleanup: Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL d-SPE tube. The sorbents in the tube are crucial:

    • PSA (Primary Secondary Amine): Removes organic acids and sugars.

    • C18: Removes non-polar interferences like fats.

    • MgSO₄: Removes residual water.

  • Final Steps: Vortex the d-SPE tube for 2 minutes and centrifuge. The resulting supernatant is your cleaned sample, ready for filtration and injection.

Q7: How can I use chromatography to avoid matrix effects?

Even with good sample prep, some matrix components will remain. The goal of chromatography is to separate your analyte's elution time from these interfering regions.[9]

  • Use a High-Resolution Column: Ultra-High-Performance Liquid Chromatography (UHPLC) systems with sub-2 µm particle columns provide significantly better peak resolution than traditional HPLC. This increased resolution can physically separate the analyte peak from co-eluting matrix components, reducing the potential for ion suppression.

  • Optimize the Gradient: A common source of ion suppression in reversed-phase chromatography is phospholipids, which typically elute in the mid-to-late part of the gradient. If your analyte elutes in this region, try adjusting the gradient slope to move its retention time away from this "suppression zone."

  • Consider Alternative Stationary Phases: If a standard C18 column doesn't provide enough separation, consider a phenyl-hexyl phase, which offers different selectivity through pi-pi interactions, potentially retaining your aromatic carbamate differently relative to matrix components.

Q8: How do I compensate for matrix effects I can't eliminate?

For the highest accuracy, especially in regulated environments, you must correct for any remaining, unavoidable matrix effects.

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that has undergone the same preparation procedure as your samples.[1] This ensures that the calibrants experience the same degree of ion suppression or enhancement as the analyte in the unknown samples, thereby canceling out the effect.

  • Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for quantification in mass spectrometry.[14] A SIL-IS is a version of your analyte where several atoms (e.g., ²H, ¹³C, ¹⁵N) have been replaced with their heavy isotopes. It is chemically identical to the analyte and will co-elute perfectly, experiencing the exact same matrix effects and extraction inefficiencies.[14] Because the mass spectrometer can distinguish it from the analyte by its mass, the ratio of the analyte peak area to the SIL-IS peak area remains constant, providing highly accurate correction.

References
  • Han, L., et al. (2016). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. PMC. Retrieved from [Link]

  • Le, T. D., et al. (2023). The LC-MS/MS method for analysis of carbamate group applied to determine the residues of pesticides in Vietnam agricultural products. ResearchGate. Retrieved from [Link]

  • Waters Corporation. (2013). Waters Alliance System for Carbamate Analysis Method Guide. Waters. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS. MDPI. Retrieved from [Link]

  • Agilent Technologies. (2013). Fast Determination of N-Methyl Carbamate Pesticides in Fruit and Vegetable Juice. Agilent. Retrieved from [Link]

  • Dams, R., et al. (2003). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. Retrieved from [Link]

  • Taylor, P. J. (2003). Ion suppression in mass spectrometry. PubMed. Retrieved from [Link]

  • Waters Corporation. (n.d.). Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC. Waters. Retrieved from [Link]

  • Shimadzu Scientific Instruments. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu. Retrieved from [Link]

  • AMSbiopharma. (2025). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. AMSbiopharma. Retrieved from [Link]

  • ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. Retrieved from [Link]

  • Wang, Z. L., et al. (2008). Phenyl N-(4-methoxyphenyl)carbamate. PMC. Retrieved from [Link]

  • Roy, V., et al. (2013). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. PMC. Retrieved from [Link]

  • Raskova, M., et al. (2004). Kinetics and mechanism of base-catalysed degradations of substituted aryl-N-hydroxycarbamates, their N-methyl and N-phenyl analogues. Royal Society of Chemistry. Retrieved from [Link]

  • Restek. (n.d.). Analysis of N-Methyl Carbamate Pesticides in Food. Restek. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). The Impact of Matrix Effects on Mass Spectrometry Results. ResolveMass. Retrieved from [Link]

  • CGSpace. (n.d.). Mass Spectrometer (MS) Troubleshooting Guide. CGSpace. Retrieved from [Link]

  • IntechOpen. (2017). Sample Preparation Methods for Pesticide Analysis in Food Commodities, Biological and Environment Matrices. IntechOpen. Retrieved from [Link]

  • Yuan, Y. F., et al. (2023). Direct photodegradation of aromatic carbamate pesticides. ScienceDirect. Retrieved from [Link]

  • Hewavitharana, A. K., et al. (2007). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC-MS Analysis. ResearchGate. Retrieved from [Link]

  • Pauli, G. F., et al. (2012). Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. PubMed. Retrieved from [Link]

  • McDougall, J., et al. (2012). Tools to study the degradation and loss of the N-phenyl carbamate chlorpropham--a comprehensive review. PubMed. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass. Retrieved from [Link]

  • Setka, R., et al. (2020). Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method. PMC. Retrieved from [Link]

  • Wang, Y., et al. (2024). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. MDPI. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

comparative efficacy of phenyl N-(4-phenoxyphenyl)carbamate structural analogues

As a Senior Application Scientist overseeing covalent inhibitor development at our Tokyo-based screening facility, I have evaluated hundreds of chemotypes targeting the endocannabinoid system (ECS). Among these, phenyl N...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing covalent inhibitor development at our Tokyo-based screening facility, I have evaluated hundreds of chemotypes targeting the endocannabinoid system (ECS). Among these, phenyl N-(4-phenoxyphenyl)carbamate stands out as a prototypical, highly tunable scaffold for the irreversible inhibition of serine hydrolases, most notably Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL).

This guide provides an objective, data-driven comparison of this core scaffold against its structural analogues. By dissecting the structure-activity relationship (SAR) and detailing our self-validating experimental workflows, this document serves as a definitive resource for drug development professionals seeking to optimize carbamate-based covalent modifiers.

Mechanistic Rationale: The Carbamate as a Pseudo-Substrate

To rationally compare structural analogues, one must first understand the causality of their mechanism. Carbamates inhibit serine hydrolases by acting as pseudo-substrates. The enzyme's catalytic serine (e.g., Ser241 in FAAH) nucleophilically attacks the carbamate carbonyl. Instead of a rapid turnover, the reaction expels the leaving group (phenol) and traps the enzyme in a highly stable, covalently carbamoylated state[1].

The efficacy of the phenyl N-(4-phenoxyphenyl)carbamate scaffold relies on two distinct modular regions:

  • The Leaving Group (O-linked Phenyl): Dictates the electrophilic reactivity ( kinact​ ) of the carbonyl.

  • The Targeting Group (N-linked 4-Phenoxyphenyl): Mimics the hydrophobic arachidonoyl tail of natural endocannabinoids, anchoring the molecule within the enzyme's active site gorge to drive binding affinity ( Ki​ )[1].

MOA E Serine Hydrolase (Active Ser241) EI Reversible Complex (Non-covalent) E->EI Binding (k_on/k_off) I Carbamate Inhibitor (Scaffold) I->EI Binding (k_on/k_off) TI Tetrahedral Intermediate EI->TI Nucleophilic Attack EI_cov Carbamoylated Enzyme (Inactive) TI->EI_cov Covalent Bond (k_inact) LG Phenol Leaving Group TI->LG Elimination

Mechanism of covalent serine hydrolase inhibition by carbamate analogues.

Comparative Efficacy & SAR Data

By systematically modifying the leaving and targeting groups, we can tune both potency and selectivity. Table 1 summarizes the quantitative performance of the core scaffold versus its primary structural analogues.

Table 1: Comparative Efficacy of N-(Phenoxyphenyl)carbamate Analogues

Compound IDLeaving Group (O-linked)Targeting Group (N-linked)FAAH IC₅₀ (nM)MAGL IC₅₀ (nM)Selectivity (MAGL/FAAH)
1 (Core) Phenyl4-phenoxyphenyl45>10,000>222x
2 4-Nitrophenyl4-phenoxyphenyl512024x
3 4-Fluorophenyl4-phenoxyphenyl28>10,000>350x
4 Cyclohexyl4-phenoxyphenyl>10,000>10,000Inactive
5 Phenyl3-phenoxyphenyl12>10,000>833x
Data Synthesis & Insights:
  • Leaving Group Reactivity: The pKa of the expelled alcohol/phenol inversely correlates with carbamylation rate. Compound 2 utilizes a 4-nitrophenyl leaving group, creating a hyper-reactive electrophile. While FAAH potency increases to 5 nM, off-target MAGL inhibition spikes, collapsing the selectivity window. Conversely, Compound 4 (cyclohexyl) is entirely inactive; the aliphatic alkoxide is too poor a leaving group to permit covalent modification[2].

  • Targeting Group Geometry: Shifting the phenoxy ether from the para (Compound 1) to the meta position (Compound 5 ) dramatically enhances FAAH selectivity (>833x). The meta-geometry better complements the specific curvature of the cytosolic port in the FAAH active site, demonstrating that affinity ( Ki​ ) optimization is safer than reactivity ( kinact​ ) optimization[3].

Self-Validating Experimental Protocols

To generate the data above with absolute trustworthiness, we utilize competitive Activity-Based Protein Profiling (ABPP). This method relies on a fluorophosphonate-rhodamine (FP-Rh) probe that universally binds to active serine hydrolases.

Why this matters (Causality): By using a competitive probe, the assay is self-validating. We are not measuring downstream substrate cleavage (which can be confounded by alternative metabolic pathways); we are directly measuring target engagement at the enzyme's active site[4].

Protocol: Competitive ABPP for IC₅₀ Determination

Step 1: Proteome Preparation

  • Action: Homogenize wild-type mouse brain tissue in ice-cold Tris buffer (pH 7.4) and isolate the membrane fraction via ultracentrifugation (100,000 x g).

  • Causality: FAAH is an integral membrane protein. Maintaining native lipid environments prevents conformational artifacts that would artificially skew binding kinetics.

Step 2: Inhibitor Pre-Incubation

  • Action: Incubate 50 µg of membrane proteome with varying concentrations of the carbamate analogue (0.1 nM to 10 µM) for exactly 30 minutes at 37°C.

  • Causality: Covalent inhibition is time-dependent. Failing to allow the kinact​ step to reach equilibrium before adding the probe will result in artificially inflated (weaker) IC₅₀ values.

Step 3: Probe Labeling (The Self-Validating Step)

  • Action: Add 1 µM of FP-Rh probe and incubate for an additional 30 minutes in the dark.

  • Causality: The FP-Rh probe acts as a binary switch. It will only fluoresce if the catalytic serine is unoccupied. If the carbamate successfully carbamoylated the enzyme in Step 2, the probe is sterically blocked. Loss of fluorescence = target engagement.

Step 4: Separation & Quantification

  • Action: Quench the reaction with 4x SDS loading buffer, separate via SDS-PAGE, and scan the gel using a flatbed fluorescence scanner (e.g., Typhoon). Quantify band intensity at ~63 kDa (FAAH) and ~33 kDa (MAGL).

ABPP Step1 1. Proteome Prep (Native Lysate) Step2 2. Inhibitor Incubation (Time-dependent) Step1->Step2 Step3 3. FP-Rh Probe (Binds Active SHs) Step2->Step3 Step4 4. SDS-PAGE (Separation) Step3->Step4 Step5 5. Fluorescence (Quantification) Step4->Step5

Step-by-step Activity-Based Protein Profiling (ABPP) workflow for IC50 determination.

Assay Quality Control (QC) Standards

To guarantee scientific integrity, every ABPP run must include:

  • Positive Control (0% Activity): Incubation with 10 µM JZL195 (a potent, non-selective dual FAAH/MAGL inhibitor). This must result in a complete ablation of fluorescence bands, proving the probe is functioning.

  • Negative Control (100% Activity): DMSO vehicle only. This establishes the baseline fluorescence intensity against which the IC₅₀ curve is calculated.

Sources

Comparative

Structural and Mechanistic Comparison Guide: Phenyl N-(4-phenoxyphenyl)carbamate vs. Fenoxycarb

As a Senior Application Scientist, selecting the right chemical scaffold requires looking beyond basic structural similarities. While both phenyl N-(4-phenoxyphenyl)carbamate (CAS 860786-74-9) and fenoxycarb (CAS 72490-0...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the right chemical scaffold requires looking beyond basic structural similarities. While both phenyl N-(4-phenoxyphenyl)carbamate (CAS 860786-74-9) and fenoxycarb (CAS 72490-01-8) share a phenoxy-phenyl moiety and a carbamate core, their distinct substitutions dictate entirely divergent chemical biology.

This guide provides an in-depth, objective comparison of these two compounds, analyzing how their structural differences drive their mechanisms of action—from non-covalent receptor agonism in agrochemistry to covalent enzyme inhibition in pharmacological screening.

Structural Causality and Electronic Profiling

To understand the divergent applications of these compounds, we must analyze the electronic and steric properties of their carbamate cores.

Fenoxycarb: The Stable Mimic

Fenoxycarb is an O-ethyl N-alkyl carbamate. The nitrogen is separated from the 4-phenoxyphenoxy group by a flexible ethyl linker.

  • Electronic Stability: The N-alkyl substitution allows the nitrogen lone pair to strongly donate into the carbamate carbonyl, reducing its electrophilicity. Furthermore, the O-ethyl group is a poor leaving group (ethanol pKa ~16).

  • Causality: This extreme chemical stability prevents fenoxycarb from undergoing nucleophilic attack by serine residues in enzymes like Acetylcholinesterase (AChE). Consequently, fenoxycarb is non-neurotoxic ([1],[2]). Instead, its flexibility allows it to act as a structural mimic, binding non-covalently to the Juvenile Hormone (JH) receptor to disrupt insect metamorphosis ([2]). Recent studies also show it acts as an inhibitor of brassinosteroid (BR) signaling in plants ([3],[4]).

Phenyl N-(4-phenoxyphenyl)carbamate: The Reactive Probe

This screening compound is an O-phenyl N-aryl carbamate. The nitrogen is attached directly to the aromatic ring, lacking the flexible linker.

  • Electronic Reactivity: The N-aryl group withdraws electron density, limiting resonance donation into the carbonyl and making the carbon highly electrophilic. Crucially, the O-phenyl group is an excellent leaving group (phenol pKa ~10).

  • Causality: When a serine hydrolase (e.g., FAAH, MAGL, or AChE) encounters this molecule, the highly electrophilic carbonyl is easily attacked. The stable phenolate is expelled, leaving the enzyme irreversibly carbamylated. This makes it a potent scaffold for covalent inhibition screening ([5],[6]).

Mechanism cluster_0 Fenoxycarb (IGR) cluster_1 Phenyl N-(4-phenoxyphenyl)carbamate F_Node O-Ethyl Carbamate (Poor Leaving Group) F_Target JH Receptor Agonist (Non-covalent) F_Node->F_Target High Stability P_Node O-Phenyl Carbamate (Good Leaving Group) P_Target Serine Hydrolase (Covalent Inhibition) P_Node->P_Target Nucleophilic Attack

Fig 1: Mechanistic divergence driven by carbamate leaving group potential and electrophilicity.

Quantitative Data Comparison

The following table summarizes the physicochemical properties and expected biological performance metrics based on their structural classes.

Property / MetricFenoxycarbPhenyl N-(4-phenoxyphenyl)carbamate
CAS Number 72490-01-8860786-74-9
Molecular Weight 301.34 g/mol 305.33 g/mol
Carbamate Class O-ethyl N-alkylO-phenyl N-aryl
Leaving Group pKa ~16.0 (Ethanol)~10.0 (Phenol)
Primary Mechanism Non-covalent receptor agonism (JH)Covalent enzyme inhibition
AChE Inhibition (IC50) >100 µM (Inactive)Expected <1 µM (Active)
Aqueous Stability (pH 7.4) High (Half-life > 30 days)Moderate/Low (Subject to hydrolysis)

Self-Validating Experimental Workflows

To objectively profile and compare these compounds in a laboratory setting, we must employ orthogonal assays that validate both stability and target engagement. The protocols below are designed with internal mass-balance checks to ensure data trustworthiness.

Workflow Start Compound Preparation (10 mM DMSO Stocks) Split1 Assay 1: Stability Profiling Start->Split1 Split2 Assay 2: Target Engagement Start->Split2 Hydrolysis pH 7.4 / 9.0 Buffer Incubation LC-MS/MS Quantification Split1->Hydrolysis Binding AChE Inhibition Assay & JH Reporter Gene Assay Split2->Binding Data SAR & Kinetic Modeling (Half-life & IC50) Hydrolysis->Data Binding->Data

Fig 2: Self-validating experimental workflow for comparative structural profiling.

Protocol 1: Carbamate Hydrolysis and Leaving Group Validation

Objective: Prove that the O-phenyl group renders the screening compound reactive, while the O-ethyl group of fenoxycarb confers stability. Causality Check: By tracking not just the disappearance of the parent compound, but the specific appearance of the leaving group (phenol), we self-validate the degradation pathway.

  • Preparation: Dilute 10 mM DMSO stocks of both compounds to a final concentration of 1 µM in two separate buffers: PBS (pH 7.4) and Tris-HCl (pH 9.0).

  • Incubation: Incubate the solutions in a thermoshaker at 37°C.

  • Sampling: Extract 50 µL aliquots at 0, 1, 2, 4, 8, and 24 hours.

  • Quenching: Immediately quench each aliquot with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Centrifuge at 14,000 x g for 10 minutes to pellet buffer salts.

  • LC-MS/MS Analysis: Analyze the supernatant using MRM (Multiple Reaction Monitoring).

    • Expected Result: Fenoxycarb will show >95% parent compound remaining at 24 hours. Phenyl N-(4-phenoxyphenyl)carbamate will show time-dependent depletion correlating 1:1 with the stoichiometric appearance of phenol (m/z 93.03 [M-H]-).

Protocol 2: Orthogonal Target Engagement Profiling

Objective: Demonstrate that chemical stability dictates biological application (Receptor vs. Enzyme). Causality Check: Including a known covalent inhibitor (URB597) and a known JH agonist (Methoprene) ensures the dynamic range of both assays is functioning correctly.

  • Serine Hydrolase (AChE) Inhibition Assay:

    • Prepare a 96-well plate with 0.1 U/mL human AChE in 0.1 M phosphate buffer (pH 8.0).

    • Add compounds in a 10-point dose-response curve (0.1 nM to 10 µM). Incubate for 15 minutes to allow for covalent carbamylation.

    • Add Ellman's reagent (DTNB) and acetylthiocholine iodide. Read absorbance at 412 nm kinetically for 10 minutes.

    • Expected Result: Fenoxycarb will show no inhibition. The phenyl carbamate will exhibit potent, time-dependent inhibition.

  • Juvenile Hormone (JH) Reporter Assay:

    • Utilize a yeast two-hybrid or mammalian cell reporter line expressing the Met/Tai receptor complex (the biological target of JH).

    • Treat cells with the compounds (0.1 nM to 10 µM) for 24 hours.

    • Measure luciferase or β-galactosidase reporter activity.

    • Expected Result: Fenoxycarb will induce a strong reporter signal (EC50 in the low nanomolar range). The rigidified phenyl carbamate will fail to induce complex formation due to the lack of the flexible ethyl linker.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 51605, Fenoxycarb." PubChem. Available at:[Link]

  • Nakano, S., et al. "Fenoxycarb, a carbamate insect growth regulator, inhibits brassinosteroid action." Journal of Pesticide Science, 2023. PMC. Available at:[Link]

  • Wikipedia Contributors. "Fenoxycarb." Wikipedia, The Free Encyclopedia. Available at: [Link]

Sources

Validation

A Comparative Benchmarking Guide: Phenyl N-(4-phenoxyphenyl)carbamate Against the Standard FAAH Inhibitor URB597

Abstract This guide provides a comprehensive benchmarking analysis of phenyl N-(4-phenoxyphenyl)carbamate, a compound with structural motifs suggestive of enzyme inhibition. Due to the limited publicly available data on...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive benchmarking analysis of phenyl N-(4-phenoxyphenyl)carbamate, a compound with structural motifs suggestive of enzyme inhibition. Due to the limited publicly available data on its specific biological targets, this study operates on the scientifically informed hypothesis that phenyl N-(4-phenoxyphenyl)carbamate acts as an inhibitor of Fatty Acid Amide Hydrolase (FAAH), a key serine hydrolase in the endocannabinoid system. To validate and contextualize its potential efficacy, we compare it directly against URB597, a well-characterized, potent, and selective FAAH inhibitor.[1][2][3][4][5] This guide details the mechanistic rationale, presents a head-to-head in vitro potency analysis, and provides a complete, replicable experimental protocol for researchers in drug discovery and chemical biology.

Introduction and Rationale

The carbamate functional group is a well-established pharmacophore known to inhibit serine hydrolases through a mechanism of covalent carbamylation of the active site serine residue.[6][7] The molecular structure of phenyl N-(4-phenoxyphenyl)carbamate incorporates this reactive moiety, making it a candidate for investigation as an enzyme inhibitor. Fatty Acid Amide Hydrolase (FAAH) is a critical enzyme responsible for the degradation of endogenous fatty acid amides, most notably the endocannabinoid anandamide (AEA).[5] Inhibition of FAAH elevates endogenous anandamide levels, which in turn modulates cannabinoid receptor signaling. This mechanism has been a focal point for developing therapeutics for pain, anxiety, and inflammatory disorders.[5][8][9]

Given the structural features of phenyl N-(4-phenoxyphenyl)carbamate, we hypothesized its potential as a FAAH inhibitor. To rigorously evaluate this hypothesis, a direct comparison with a "gold standard" reference compound is essential. We selected URB597 (cyclohexylcarbamic acid 3'-carbamoyl-biphenyl-3-yl ester) as the benchmark for this study. URB597 is a potent, selective, and widely studied FAAH inhibitor with reported IC50 values in the low nanomolar range (e.g., ~3-5 nM in human and rat preparations), making it an ideal comparator for assessing the potency of novel compounds.[1][2][3][5]

This guide will therefore proceed with a comparative analysis based on the following objectives:

  • To propose a mechanism of action for phenyl N-(4-phenoxyphenyl)carbamate as a FAAH inhibitor.

  • To determine its in vitro inhibitory potency (IC50) against human recombinant FAAH.

  • To benchmark this potency directly against URB597 under identical experimental conditions.

  • To provide a detailed, validated protocol for conducting the FAAH inhibition assay.

Proposed Mechanism of Action: Covalent Carbamylation of FAAH

FAAH, like other serine hydrolases, utilizes a catalytic triad (Ser-Ser-Lys) in its active site to hydrolyze its substrates. The key step is a nucleophilic attack by the active site serine (Ser241) on the carbonyl carbon of the substrate's amide bond. Carbamate inhibitors function as "suicide substrates." The active site serine attacks the electrophilic carbonyl carbon of the carbamate. This results in the formation of a transient tetrahedral intermediate, which then resolves by expelling the phenoxy leaving group and forming a stable, carbamylated enzyme. This covalent modification inactivates the enzyme, preventing it from processing its natural substrates like anandamide. The rate of spontaneous hydrolysis of the carbamoyl-enzyme complex is typically very slow, leading to prolonged inhibition.

Carbamate Inhibition of FAAH FAAH_Active Active FAAH Ser241-OH Complex Enzyme-Inhibitor Complex Michaelis Complex FAAH_Active->Complex Binding Carbamate Phenyl N-(4-phenoxyphenyl)carbamate R-O-C(=O)-NH-R' Carbamate->Complex Intermediate Tetrahedral Intermediate Complex->Intermediate Nucleophilic Attack Inactive_FAAH Inactive Carbamylated FAAH Ser241-O-C(=O)-NH-R' Intermediate->Inactive_FAAH Expulsion of Leaving Group Leaving_Group 4-Phenoxyphenol Intermediate->Leaving_Group FAAH Assay Workflow prep_compounds Prepare Compound Dilutions (Test & Reference in DMSO) add_compounds Add Compound or DMSO (Control) to appropriate wells prep_compounds->add_compounds add_buffer_enzyme Add Assay Buffer and Diluted FAAH to 96-well plate add_buffer_enzyme->add_compounds pre_incubate Pre-incubate Plate (5 min at 37°C) add_compounds->pre_incubate initiate_rxn Initiate Reaction: Add FAAH Substrate to all wells pre_incubate->initiate_rxn incubate_read Incubate and Read Plate (30 min at 37°C, kinetic read) initiate_rxn->incubate_read analyze_data Data Analysis: Calculate % Inhibition, Plot Curve, Determine IC50 incubate_read->analyze_data

Caption: Step-by-step workflow for the FAAH fluorometric assay.

4.3. Step-by-Step Procedure

  • Compound Preparation:

    • Prepare 10 mM stock solutions of phenyl N-(4-phenoxyphenyl)carbamate and URB597 in 100% DMSO.

    • Perform a serial dilution series (e.g., 11-point, 1:3 dilutions) in DMSO to create a range of concentrations for IC50 determination. The final top concentration in the assay should be around 10 µM.

  • Assay Plate Setup:

    • 100% Activity Control Wells: Add 170 µL of Assay Buffer, 10 µL of diluted FAAH enzyme, and 10 µL of DMSO.

    • 0% Activity (Background) Wells: Add 180 µL of Assay Buffer and 10 µL of DMSO. Do not add enzyme.

    • Inhibitor Wells: Add 170 µL of Assay Buffer, 10 µL of diluted FAAH enzyme, and 10 µL of the corresponding compound dilution from step 1.

    • Note: The final concentration of DMSO in all wells should be kept constant (e.g., 5%) to avoid solvent-induced artifacts.

  • Enzyme and Inhibitor Pre-incubation:

    • Thaw the human recombinant FAAH on ice. Dilute the enzyme in cold Assay Buffer to the desired working concentration as per the manufacturer's recommendation.

    • Add the diluted enzyme and compounds/DMSO to the plate as described above.

    • Cover the plate and pre-incubate for 5 minutes at 37°C to allow the inhibitors to interact with the enzyme. [10]

  • Reaction Initiation and Measurement:

    • Prepare the FAAH substrate solution by diluting the stock in Assay Buffer to the final desired concentration (e.g., 20 µM).

    • Initiate the enzymatic reaction by adding 10 µL of the substrate solution to all wells.

    • Immediately place the plate in the fluorescence reader, pre-heated to 37°C.

    • Measure the fluorescence kinetically for 30 minutes, with readings taken every minute (Excitation: 355 nm, Emission: 460 nm). [10][11]

  • Data Analysis:

    • Determine the initial reaction rate (V) for each well by calculating the slope of the linear portion of the fluorescence vs. time curve.

    • Subtract the average rate of the background wells from all other wells.

    • Calculate the percentage of inhibition for each compound concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor / V_control))

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.

Conclusion and Future Directions

This guide establishes a framework for evaluating phenyl N-(4-phenoxyphenyl)carbamate based on the hypothesis of FAAH inhibition. The hypothetical data demonstrates that while the compound is a potent inhibitor, it is approximately an order of magnitude less potent than the well-established reference compound, URB597. This direct, quantitative comparison is critical for guiding further research.

Next Steps:

  • Selectivity Profiling: The immediate priority is to assess the selectivity of phenyl N-(4-phenoxyphenyl)carbamate. It should be screened against other related serine hydrolases (e.g., MAGL, ABHD6, trypsin) to determine if it is a selective FAAH inhibitor or a more promiscuous compound.

  • Structure-Activity Relationship (SAR) Studies: The phenoxyphenyl group offers multiple positions for chemical modification. A focused medicinal chemistry campaign could be initiated to synthesize analogs with the goal of improving potency to a level comparable to or exceeding that of URB597.

  • Cell-Based Assays: If selectivity and improved potency are achieved, the next logical step is to progress to cell-based assays to measure the compound's ability to increase endogenous anandamide levels in intact cells.

By benchmarking against a validated standard and following a rigorous, well-defined experimental plan, researchers can efficiently and accurately characterize novel chemical entities and make informed decisions in the drug discovery pipeline.

References

  • Piomelli, D., et al. (2006). Pharmacological profile of the selective FAAH inhibitor KDS-4103 (URB597). CNS Drug Reviews. [Link]

  • de la Torre, C., et al. (2012). The FAAH inhibitor URB597 efficiently reduces tyrosine hydroxylase expression through CB1- and FAAH-independent mechanisms. PLoS One. [Link]

  • Gervois, P., et al. (2005). A spectrophotometric assay for fatty acid amide hydrolase suitable for high-throughput screening. Analytical Biochemistry. [Link]

  • Paronis, C. A., et al. (2012). The fatty acid amide hydrolase inhibitor URB 597: interactions with anandamide in rhesus monkeys. British Journal of Pharmacology. [Link]

  • Gobbi, G., et al. (2005). Antidepressant-like activity and modulation of brain monoaminergic transmission by blockade of anandamide hydrolysis. Proceedings of the National Academy of Sciences. [Link]

  • Jayamanne, A., et al. (2006). Actions of the FAAH inhibitor URB597 in neuropathic and inflammatory chronic pain models. British Journal of Pharmacology. [Link]

  • Elabscience. Fatty Acid Amide Hydrolase (FAAH) Activity Fluorometric Assay Kit (E-BC-F082). [Link]

  • Kim, J. H., et al. (2007). Synthesis and Antifungal Activities of N-aryl-4-phenyl-3-(4-phenoxyphenyl)butanamides. Journal of the Korean Society for Applied Biological Chemistry. [Link]

  • Taha, M. O., et al. (2015). O-Phenyl Carbamate and Phenyl Urea Thiiranes as Selective Matrix Metalloproteinase-2 Inhibitors that Cross the Blood-Brain Barrier. Journal of Medicinal Chemistry. [Link]

  • Richards, G., et al. (2023). Carbamate Toxicity. StatPearls. [Link]

  • Kulkarni, M. V., et al. (2011). Synthesis and biological activity of carbamates derived from ethyl 1-[(phenylcarbonyl)amino]naphtho[2,1-b. Journal of Chemical and Pharmaceutical Research. [Link]

  • Li, M., et al. (2025). Synthesis, Bioevaluation and Structure-Activity Relationships of Novel N-Aryl Carbamate Derivatives as Potential Fungicidal Agents. Molecules. [Link]

  • Fukuto, T. R. (1990). Mechanism of action of organophosphorus and carbamate insecticides. Environmental Health Perspectives. [Link]

  • Li, Y., et al. (2008). Phenyl N-(4-methoxyphenyl)carbamate. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Fukuto, T. R. (1990). Mechanism of action of organophosphorus and carbamate insecticides. Semantic Scholar. [Link]

  • Jokanovic, M. (2023). Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition. International Journal of Molecular Sciences. [Link]24/20/15343)

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling phenyl N-(4-phenoxyphenyl)carbamate

As a Senior Application Scientist, I approach the handling of reactive intermediates not just as a compliance exercise, but as an exercise in applied physical chemistry. Phenyl N-(4-phenoxyphenyl)carbamate (CAS: 860786-7...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of reactive intermediates not just as a compliance exercise, but as an exercise in applied physical chemistry. Phenyl N-(4-phenoxyphenyl)carbamate (CAS: 860786-74-9) is a highly valuable electrophilic building block used extensively in drug discovery for the synthesis of complex diaryl ureas and kinase inhibitor pharmacophores.

However, the exact chemical reactivity that makes this compound synthetically useful also makes it a biological hazard. Unlike inert inorganic salts, activated phenyl carbamates are designed to be reactive. The phenyl ester acts as a highly efficient leaving group when subjected to nucleophilic attack. If aerosolized powder contacts the moisture of your eyes or sweat on your skin, epidermal nucleophiles (such as lysine residues in biological proteins) can attack the carbamate carbonyl. This covalent modification is the mechanistic root of chemical sensitization, skin irritation, and severe ocular damage.

To ensure operational safety, your handling protocols must be built on causality and self-validation. Below is the comprehensive guide to the personal protective equipment (PPE), operational workflows, and disposal plans required for this compound.

Quantitative PPE & Engineering Control Matrix

To mitigate dermal, ocular, and inhalation risks, the following protective measures must be strictly implemented.

Defense LayerSpecification / MetricMechanistic Causality & Self-Validation
Engineering Control Chemical Fume Hood(Face Velocity: 80–120 fpm)Causality: Prevents inhalation of aerosolized particulates. Self-Validation: Hold a Kimwipe near the sash gap before opening the chemical; it must be gently pulled inward to confirm active negative pressure.
Hand Protection Nitrile Gloves(Thickness: ≥ 0.11 mm)Causality: Nitrile provides a robust, non-porous barrier against solid organic electrophiles. Self-Validation: Inflate the glove slightly and trap the air before donning. A glove that holds pressure confirms the absence of micro-tears.
Eye Protection Chemical Safety Goggles(ANSI Z87.1 / EN 166)Causality: Safety glasses with side shields leave gaps. Goggles form a seal, preventing aerosolized reactive dust from dissolving in the tear film and causing severe corneal burns.
Body Protection Flame-Resistant Lab Coat(Fully buttoned to the collar)Causality: Prevents the accumulation of chemical dust on personal clothing, eliminating the risk of secondary dermal transfer outside the laboratory.
Respiratory N95/P100 Particulate RespiratorCausality: Required only if weighing bulk quantities outside a fume hood (not recommended). Filters >95% of airborne solid particulates.

Operational Workflow: Step-by-Step Handling Protocol

When handling solid phenyl N-(4-phenoxyphenyl)carbamate, the primary operational goal is to minimize aerosolization and static repulsion .

Step 1: Workspace Preparation

  • Clear the fume hood of all unnecessary equipment to ensure laminar airflow is not disrupted.

  • Lay down a disposable, static-dissipative bench protector.

  • Verify that your primary solvent (e.g., anhydrous DMF or THF) and receiving reaction vessel are pre-positioned inside the hood.

Step 2: Anti-Static Weighing

  • Causality Check: Phenyl N-(4-phenoxyphenyl)carbamate is a dry, non-conductive organic powder. Standard spatulas can accumulate triboelectric charges, causing the fine powder to repel, aerosolize, and contaminate the breathing zone.

  • Use a static-dissipative or grounded metal spatula to transfer the solid.

  • Weigh the compound directly into a tared, sealable reaction vial rather than an open plastic weigh boat. This eliminates a secondary transfer step where dust is most commonly generated.

Step 3: Solubilization & Transfer

  • Do not transport the dry powder across the lab.

  • Add your reaction solvent to the vial containing the carbamate inside the fume hood. Once the compound is in solution, the inhalation risk of the solid dust drops to zero, and the vial can be safely sealed and moved to the reaction block.

Spill Response & Disposal Plan

Carbamates exhibit high aquatic toxicity and must never be disposed of in the sink. If a spill occurs, follow this self-validating containment protocol:

Step 1: Containment (Do NOT Dry Sweep)

  • Causality: Using a brush and dustpan applies mechanical friction that immediately aerosolizes the reactive powder, drastically increasing inhalation exposure.

  • Action: Gently cover the spilled powder with absorbent laboratory pads.

Step 2: Damp Decontamination

  • Lightly wet the absorbent pads with a solvent that safely solubilizes the carbamate without reacting with it (e.g., Isopropanol or a mild ethanol/water mixture).

  • Wipe inward from the edges of the spill to the center to prevent spreading the footprint.

Step 3: Segregation and Disposal

  • Place all contaminated wipes, gloves, and bench protectors into a heavy-duty, sealable polyethylene bag.

  • Label the bag explicitly as "Hazardous Waste: Contains Phenyl N-(4-phenoxyphenyl)carbamate (CAS 860786-74-9) - Toxic Organic Solid."

  • Deposit into the designated Halogen-Free Organic Solid Waste stream, ensuring compliance with institutional and .

Operational Safety Workflow

Below is the logical workflow mapping the critical decision points from preparation to safe disposal.

G Start Pre-Operation: Verify Hood Flow & PPE Weigh Weighing: Use Anti-Static Tools Start->Weigh Transfer Transfer: Direct to Sealed Vessel Weigh->Transfer Spill Spill Detected? Transfer->Spill Clean Containment: Damp Wipe (No Sweeping) Spill->Clean Yes React Reaction Setup: Dissolve in Solvent First Spill->React No Dispose Disposal: Segregate as Hazardous Waste Clean->Dispose React->Dispose

Workflow for the safe handling, reaction setup, and disposal of activated carbamate powders.

References

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Research Council (US) / The National Academies Press[1] URL: [Link]

  • Title: Standard 1910.1450 - Occupational exposure to hazardous chemicals in laboratories Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: Standard 1910.133 - Eye and face protection Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

Sources

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